molecular formula C9H15BO2Si B095774 4-Trimethylsilylphenylboronic acid CAS No. 17865-11-1

4-Trimethylsilylphenylboronic acid

Cat. No.: B095774
CAS No.: 17865-11-1
M. Wt: 194.11 g/mol
InChI Key: NRPZMSUGPMYBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trimethylsilylphenylboronic acid is a useful research compound. Its molecular formula is C9H15BO2Si and its molecular weight is 194.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-trimethylsilylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPZMSUGPMYBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274326
Record name 4-Trimethylsilylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17865-11-1
Record name [4-(Trimethylsilyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17865-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trimethylsilylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trimethylsilyl)phenylboronic Acid: Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Trimethylsilyl)phenylboronic acid is a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Possessing both a nucleophilic boronic acid and a versatile trimethylsilyl (TMS) group on a stable aromatic scaffold, it serves as a powerful building block for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a standard laboratory-scale synthesis, and explores its primary application in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on its utility in sequential and orthogonal coupling strategies, a key advantage in multi-step synthetic campaigns relevant to drug discovery and materials science.

Molecular Profile and Physicochemical Properties

4-(Trimethylsilyl)phenylboronic acid, systematically named (4-trimethylsilylphenyl)boronic acid, is characterized by the presence of two key functional groups at the para positions of a benzene ring.[1] The boronic acid moiety, -B(OH)₂, is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds.[1][2] Concurrently, the trimethylsilyl (TMS) group, -Si(CH₃)₃, enhances lipophilicity and offers a secondary reactive site for subsequent chemical transformations.[3][4] This dual functionality makes it a highly valuable and versatile reagent.[4]

The incorporation of silicon into organic molecules can favorably modify their physicochemical properties, such as stability and solubility, which is a significant consideration in the design of pharmacologically active compounds.[5][6][7][8]

Table 1: Core Physicochemical and Spectroscopic Data

PropertyValueSource(s)
IUPAC Name (4-trimethylsilylphenyl)boronic acid[9]
CAS Number 17865-11-1[1][9][10]
Molecular Formula C₉H₁₅BO₂Si[1][9]
Molecular Weight 194.11 g/mol [1][9][10]
Appearance White to off-white crystalline powder[1]
Melting Point 173 - 178 °C[1][10]
Solubility Exhibits good solubility in organic solvents like ethyl acetate and dichloromethane; limited solubility in water. Solubility in aqueous media can be enhanced under basic conditions due to deprotonation of the boronic acid.[4]
¹H NMR (DMSO-d₆) δ ~7.8 (s, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 0.2 (s, 9H, Si(CH₃)₃)[11]
¹³C NMR (DMSO-d₆) δ ~142, 134, 133, 127, -1.5[12][13]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Purification

A common and reliable method for the laboratory synthesis of 4-(trimethylsilyl)phenylboronic acid involves the lithiation of 1-bromo-4-(trimethylsilyl)benzene followed by quenching with a trialkyl borate ester and subsequent acidic workup.

Diagram: Synthetic Workflow

SynthesisWorkflow SM 1-Bromo-4-(trimethylsilyl)benzene Anion Aryl Lithium Intermediate SM->Anion n-BuLi, THF -78 °C Ester Boronic Ester Adduct Anion->Ester 1. Quench 2. Warm to RT Borate Trialkyl Borate Ester (e.g., B(OMe)₃) Borate->Ester Product 4-(Trimethylsilyl)phenylboronic Acid Ester->Product Acidic Workup (e.g., aq. HCl)

Caption: General workflow for the synthesis of 4-(trimethylsilyl)phenylboronic acid.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

  • 1-bromo-4-(trimethylsilyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-bromo-4-(trimethylsilyl)benzene and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add trimethyl borate dropwise to the aryl lithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture in an ice bath and slowly quench by adding 2 M aqueous HCl. Stir vigorously for 1-2 hours until a clear biphasic solution is observed.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Validation: Confirm the identity and purity of the product via melting point determination and ¹H/¹³C NMR spectroscopy.

Core Reactivity: The Power of Orthogonal Chemistry

The synthetic utility of 4-(trimethylsilyl)phenylboronic acid stems from the differential reactivity of its two functional groups, which allows for selective, stepwise functionalization. This is often referred to as an "orthogonal" approach, where one group can be reacted while the other remains intact for a subsequent, different transformation.[14][15][16]

The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling

The primary role of the boronic acid group is to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][17] This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds found in many pharmaceuticals and advanced materials.[2][18][19][20] The reaction proceeds via a well-established catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle cluster_reagents Pd0 Pd(0)L₂ OxiAdd Ar¹-Pd(II)L₂-X Pd0->OxiAdd Oxidative Addition Trans Ar¹-Pd(II)L₂-Ar² OxiAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² Trans->Product ArX Ar¹-X ArX->OxiAdd Boronic Ar²-B(OH)₂ (Base) Boronic->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Trimethylsilyl Moiety: A Latent Reactive Site

After the boronic acid has been utilized, the chemically robust TMS group can be activated for a second coupling reaction. A common strategy involves ipso-substitution, where the C-Si bond is cleaved and replaced with another functional group, typically a halogen like bromine or iodine. This newly installed halide can then participate in a second, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination), enabling the modular assembly of complex molecules.

Applications in Synthesis

The true power of 4-(trimethylsilyl)phenylboronic acid is demonstrated in sequential coupling strategies.

Protocol: Sequential Suzuki-Miyaura Couplings

This protocol describes the synthesis of an unsymmetrical biaryl-heteroaryl system.

Step A: First Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine 4-(trimethylsilyl)phenylboronic acid, an aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous Na₂CO₃).

  • Solvent: Add a solvent system, typically a mixture like toluene/ethanol/water.

  • Reaction: Degas the mixture thoroughly with nitrogen or argon. Heat the reaction to reflux (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling, perform a standard aqueous workup and extract the product with an organic solvent. Purify the resulting silylated biaryl intermediate by column chromatography.

Step B: Ipso-Halogenation

  • Setup: Dissolve the purified silylated biaryl from Step A in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Halogenation: Cool the solution in an ice bath and add an electrophilic halogen source (e.g., iodine monochloride (ICl) or bromine (Br₂)) dropwise.

  • Reaction: Stir at room temperature until the C-Si bond is fully converted to the C-X bond, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with aqueous sodium thiosulfate, perform an aqueous workup, and purify the resulting halogenated biaryl by chromatography or recrystallization.

Step C: Second Suzuki-Miyaura Coupling

  • Reaction: Use the halogenated biaryl from Step B as the electrophile in a second Suzuki-Miyaura coupling reaction with a different boronic acid (e.g., a heteroarylboronic acid) under similar conditions as Step A.

  • Final Product: Purify the final unsymmetrical product to yield the desired complex molecule.

Safety, Handling, and Storage

Safety:

  • Causes skin irritation and serious eye irritation.[9][21] May cause respiratory irritation.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23] Handle in a well-ventilated area or chemical fume hood.[22][23]

Handling:

  • Avoid inhalation of dust.[24]

  • Wash hands thoroughly after handling.[21][25]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[22][25] If on skin, wash with plenty of soap and water.[22][25]

Storage:

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[23]

  • Boronic acids are prone to dehydration to form cyclic boroxine anhydrides. While this often does not inhibit reactivity in Suzuki couplings (as the boroxine hydrolyzes back to the boronic acid in situ), storage in a desiccator is recommended for maintaining purity.

Conclusion

4-(Trimethylsilyl)phenylboronic acid is a premier example of a multifunctional building block that enables sophisticated synthetic strategies. Its value lies not just in the individual reactivity of the boronic acid and TMS groups, but in the ability to exploit them sequentially. For researchers in drug discovery and materials science, this reagent provides a reliable and powerful tool for the controlled, modular construction of complex and novel molecular frameworks, accelerating the path from design to discovery.

References

An In-Depth Technical Guide to 4-Trimethylsilylphenylboronic Acid: Synthesis, Characterization, and Application in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-trimethylsilylphenylboronic acid, a versatile and increasingly important reagent in organic synthesis. The document delves into the compound's chemical structure, physicochemical properties, synthesis, purification, and detailed analytical characterization. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of modern drug discovery and materials science. This guide aims to equip researchers with the necessary knowledge to effectively utilize this reagent, offering insights into experimental design, reaction optimization, and safe handling practices.

Introduction: The Strategic Advantage of the Trimethylsilyl Moiety

This compound, with the chemical formula C₉H₁₅BO₂Si, has emerged as a valuable building block in synthetic chemistry.[1] Its structure features a phenylboronic acid substituted at the para position with a trimethylsilyl (TMS) group. This seemingly simple modification imparts several advantageous properties that distinguish it from unsubstituted phenylboronic acid. The TMS group enhances the compound's solubility in organic solvents and can modulate its electronic properties, influencing reactivity in cross-coupling reactions.[1] Furthermore, the silicon atom can serve as a handle for further synthetic transformations, adding to its versatility.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, with a focus on providing actionable insights for laboratory work.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's properties is paramount for its effective use. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₉H₁₅BO₂Si[2][3]
Molecular Weight 194.11 g/mol [3]
CAS Number 17865-11-1[3]
IUPAC Name (4-trimethylsilylphenyl)boronic acid[2]
Appearance White to off-white crystalline powder[1]
Melting Point 173-178 °C[1]
Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data are as follows:

2.1.1. ¹H NMR Spectroscopy

In a deuterated solvent such as CDCl₃ or DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the trimethylsilyl group.[4][5] The aromatic protons typically appear as two doublets in the range of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The nine equivalent protons of the trimethylsilyl group will present as a sharp singlet at approximately 0.2-0.3 ppm. The acidic protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework.[4][5] Key expected chemical shifts include the signal for the trimethylsilyl methyl carbons around -1.0 ppm. The aromatic carbons will appear in the region of 125-145 ppm, with the carbon attached to the silicon atom (ipso-carbon) and the carbon attached to the boron atom showing distinct shifts.

2.1.3. FTIR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its functional groups.[6] Key expected peaks include:

  • A broad O-H stretching band in the region of 3200-3500 cm⁻¹ from the boronic acid hydroxyl groups.

  • Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

  • Strong B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region.

  • The Si-C bond of the trimethylsilyl group will show a characteristic absorption, often around 1250 cm⁻¹.[7][8]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to prepare it in-house or modify the procedure for analogous compounds.

Synthetic Pathway

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent with a trialkyl borate.[9] For this compound, the synthesis can be envisioned to start from 4-bromophenyltrimethylsilane.

The proposed synthetic workflow is as follows:

Synthesis_Workflow Start 4-Bromophenyltrimethylsilane Step1 Lithiation with n-BuLi in dry THF at -78 °C Start->Step1 Intermediate 4-(Trimethylsilyl)phenyllithium Step1->Intermediate Step2 Reaction with Triisopropyl Borate Intermediate->Step2 Borate_Ester Lithium Triisopropyl (4-trimethylsilylphenyl)borate Step2->Borate_Ester Step3 Aqueous Acidic Workup (e.g., HCl) Borate_Ester->Step3 Product This compound Step3->Product

Caption: Proposed synthesis of this compound.

3.1.1. Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on general procedures for the synthesis of arylboronic acids. Researchers should consult relevant literature and perform a thorough risk assessment before conducting any experiment.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 4-bromophenyltrimethylsilane (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours. The formation of the aryllithium intermediate is the critical step, and maintaining anhydrous and anaerobic conditions is paramount to prevent quenching of the highly reactive organometallic species.

  • Borylation: Triisopropyl borate (1.2 eq) is then added dropwise, again keeping the temperature below -70 °C. The choice of triisopropyl borate over trimethyl or triethyl borate can sometimes lead to higher yields due to its greater steric bulk, which can minimize the formation of undesired byproducts. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[10]

  • Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is obtained as a solid.

Purification

Purification of the crude this compound is crucial to remove any unreacted starting materials or byproducts.

3.2.1. Recrystallization

Recrystallization is often an effective method for purifying solid boronic acids.[11][12][13] A suitable solvent system, such as a mixture of ethanol and water or toluene, can be used. The crude solid is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

3.2.2. Chromatographic Methods

While column chromatography on silica gel can be challenging for boronic acids due to their polarity and potential for dehydration on the stationary phase, it can be employed if recrystallization is not effective.[12] A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used as the eluent.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, for which its discoverers were awarded the Nobel Prize in Chemistry in 2010. This compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of biaryl and other conjugated systems.[3]

General Reaction Scheme and Mechanism

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is as follows:

Where Ar-X is an aryl or vinyl halide or triflate.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) species.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-trimethylsilylphenyl moiety) to the palladium(II) complex. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene with this compound

Disclaimer: This is a representative protocol. Reaction conditions should be optimized for specific substrates.

  • Reaction Setup: A reaction vessel is charged with 4-iodotoluene (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The use of a biphasic system is common in Suzuki couplings.

  • Reaction Execution: The mixture is degassed by bubbling nitrogen or argon through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst. The reaction is then heated to a temperature typically between 80-110 °C and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-methyl-4'-(trimethylsilyl)biphenyl.

The workflow for this reaction can be visualized as follows:

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification Reactant1 4-Iodotoluene Setup Combine reactants, catalyst, and base in solvent Reactant1->Setup Reactant2 This compound Reactant2->Setup Catalyst Pd(PPh₃)₄ Catalyst->Setup Base K₂CO₃ Base->Setup Degas Degas with N₂ or Ar Setup->Degas Heat Heat to 80-110 °C Degas->Heat Monitor Monitor reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous workup & extraction Monitor->Workup Purify Purify by column chromatography or recrystallization Workup->Purify Product 4-Methyl-4'-(trimethylsilyl)biphenyl Purify->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions must be taken when handling this compound.

Hazard Identification

Based on available safety data sheets, this compound is classified as causing skin irritation and serious eye irritation.[14]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Boronic acids can be sensitive to moisture and air, which can lead to degradation.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a reactive boronic acid moiety and a stabilizing, functionalizable trimethylsilyl group makes it an attractive building block for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. By understanding the principles and protocols outlined herein, researchers can confidently and effectively incorporate this powerful tool into their synthetic strategies, paving the way for new discoveries in drug development and materials science.

References

A Senior Application Scientist's Guide to 4-Trimethylsilylphenylboronic Acid (CAS 17865-11-1): Properties, Protocols, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile method.[1][2][3][4][5] Central to this transformation is the organoboron reagent, and 4-Trimethylsilylphenylboronic acid (CAS: 17865-11-1) has distinguished itself as a uniquely functionalized and highly valuable building block.[6][7] This guide provides an in-depth technical overview of its properties, explains the causality behind its application in key protocols, and explores its strategic importance in the fields of pharmaceutical development and materials science.[6][8][9]

This compound is more than a simple arylboronic acid; the presence of the trimethylsilyl (TMS) moiety imparts specific physicochemical properties and offers a secondary reactive handle, expanding its synthetic potential beyond that of its unsubstituted counterparts. Its utility in the efficient creation of complex organic molecules makes it an indispensable reagent for researchers aiming to accelerate drug discovery and develop novel functional materials.[6][7]

Section 1: Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.

Key Properties Summary

The quantitative data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 17865-11-1[6][10][11]
Molecular Formula C₉H₁₅BO₂Si[6][10][12]
Molecular Weight 194.11 g/mol [6][10][12]
Appearance White to off-white crystalline powder[6]
Melting Point 173-178 °C (lit.)[6][10]
Purity ≥95.0%[9][10]
IUPAC Name (4-trimethylsilylphenyl)boronic acid[12]
SMILES String C--INVALID-LINK--(C)c1ccc(cc1)B(O)O[9][10]
The Strategic Role of the Trimethylsilyl (TMS) Group

The TMS group is not merely a passive substituent. Its presence is a deliberate design feature that enhances the utility of the boronic acid in several key ways:

  • Enhanced Solubility and Stability: The lipophilic nature of the TMS group improves the compound's solubility in organic solvents commonly used for cross-coupling reactions.[6][13] This can lead to more homogeneous reaction conditions and improved reaction kinetics. Furthermore, the TMS group can sterically shield the boronic acid moiety, potentially reducing the rate of undesired side reactions like protodeboronation, a common challenge with heteroaryl boronic acids.[2]

  • A Latent Reactive Site: The C-Si bond can be selectively cleaved and replaced, offering a handle for subsequent, orthogonal functionalization after the initial C-C bond formation via the boronic acid. This "two-stage" reactivity is a powerful tool for building molecular complexity.

Handling, Storage, and Safety Protocols

As with all boronic acids, proper handling is crucial for both safety and maintaining reagent integrity.

  • Hazard Profile: this compound is known to cause skin and serious eye irritation.[12][14][15][16] Some data suggests it may also cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[10][15][17] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[15][17][18] It is incompatible with strong oxidizing agents and strong acids.[17] For long-term stability and to maintain product quality, refrigeration is often recommended.[17]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[14][15][19] For skin contact, wash with plenty of soap and water.[14][19] If irritation persists in either case, seek medical attention.[15][19]

Section 2: The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Workflow

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)–C(sp²) bonds.[1][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions. The three fundamental steps are:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the halide is typically I > Br > OTf >> Cl.[20]

  • Transmetalation: The boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[3][21] This boronate then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide. This is the crucial C-C bond-forming precursor step.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to re-enter the cycle.

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_intermediate L₂Pd(II)(Ar¹)X (Palladacycle) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) pd_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination Ar¹-Ar² (Product) reductive_elimination->pd0 center in1 in2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Field-Proven Experimental Protocol

The following protocol provides a reliable, step-by-step methodology for a representative Suzuki-Miyaura coupling using this compound. The causality behind each choice of reagent and condition is explained to provide a deeper understanding of the system.

Representative Reaction: Synthesis of 4'-Trimethylsilyl-[1,1'-biphenyl]-4-carbonitrile

This example couples this compound with 4-bromobenzonitrile.

Caption: Example Suzuki-Miyaura coupling reaction scheme.

Step-by-Step Methodology

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Toluene, Ethanol, and Deionized Water (e.g., 4:1:1 ratio)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

workflow start 1. Reagent Setup reaction 2. Inert Atmosphere & Degassing start->reaction heating 3. Reaction (80 °C, 12h) reaction->heating workup 4. Aqueous Workup (Phase Separation) heating->workup extraction 5. Extraction (Ethyl Acetate) workup->extraction drying 6. Drying & Filtration extraction->drying purification 7. Purification (Column Chromatography) drying->purification product 8. Characterization (NMR, MS) purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromobenzonitrile, and potassium carbonate.

    • Causality: Using a slight excess of the aryl halide can help ensure the complete consumption of the more valuable boronic acid. K₂CO₃ is a cost-effective and moderately strong base sufficient to form the active boronate species without hydrolyzing sensitive functional groups like the nitrile.[21]

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., Toluene/Ethanol/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using a freeze-pump-thaw technique (3 cycles).

    • Causality: Oxygen must be rigorously excluded. The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state, which will poison the catalytic cycle. The solvent system is chosen to dissolve both the organic reagents (in toluene/ethanol) and the inorganic base (in water), creating an effective two-phase system where the reaction occurs.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Causality: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is suitable for a wide range of substrates.[4] The phosphine ligands stabilize the palladium center and facilitate the steps of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring and maintain for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Section 4: Synthesis and Purification Strategies

Synthesis of this compound

A common and direct laboratory-scale synthesis involves the lithiation of 1-bromo-4-(trimethylsilyl)benzene followed by quenching with a borate ester.[22]

  • 1-bromo-4-(trimethylsilyl)benzene is dissolved in an anhydrous ether solvent like THF and cooled to -78 °C under an inert atmosphere.

  • A strong base, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange, forming the aryllithium intermediate.

  • This highly reactive intermediate is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • The reaction is warmed to room temperature and then quenched with an acidic aqueous solution to hydrolyze the borate ester, yielding the final boronic acid product.[21]

Advanced Purification Techniques

Boronic acids can sometimes be challenging to purify via standard chromatography due to their polarity and tendency to streak on silica gel.

  • Acid-Base Extraction: A highly effective method to remove non-acidic impurities. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., 1M NaOH). The boronic acid is deprotonated to form the water-soluble boronate salt, which partitions into the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with 1M HCl), causing the pure boronic acid to precipitate or be extracted back into an organic solvent.[23][24]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., hot water, or an organic solvent mixture like ethanol/water or ethyl acetate/hexanes) can be an effective method for purification.[25]

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can be selectively precipitated from a solution containing impurities, filtered, and then hydrolyzed back to the pure boronic acid by treatment with acid.[25][26]

Conclusion

This compound is a powerful and versatile reagent whose utility extends far beyond that of a simple arylboronic acid. The strategic inclusion of the trimethylsilyl group enhances its physical properties and provides a secondary point for chemical modification, making it an ideal building block for complex molecular architectures. A firm grasp of its properties, the mechanistic principles of the Suzuki-Miyaura reaction, and robust protocols for its use and purification empowers researchers in drug discovery and materials science to leverage this reagent to its full potential, accelerating innovation and enabling the synthesis of next-generation molecules.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-trimethylsilylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-trimethylsilylphenylboronic acid, a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a boronic acid and a trimethylsilyl group, offers a powerful platform for the construction of complex molecules. This document will delve into its fundamental properties, reactivity, and common applications, providing insights grounded in established scientific principles.

Core Physicochemical Properties: A Foundation for Application

This compound is a white to off-white crystalline solid under ambient conditions.[1] A thorough understanding of its physical and chemical properties is paramount for its effective handling, storage, and deployment in synthetic strategies.

PropertyValueSource(s)
CAS Number 17865-11-1[1][2][3]
Molecular Formula C9H15BO2Si[1][2]
Molecular Weight 194.11 g/mol [1][2][3]
Melting Point 173-178 °C[1][3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in various organic solvents[1]
Stability Store at room temperature, sealed in a dry, dark place[1][4]

The molecular structure of this compound is key to its utility. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, while the trimethylsilyl group provides a site for subsequent functionalization.

Caption: Chemical Structure of this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound underpins its versatility in chemical synthesis. The boronic acid and trimethylsilyl groups can be addressed in a stepwise manner, enabling the construction of complex molecular frameworks.

The Boronic Acid Moiety: A Locus for Cross-Coupling

The boronic acid group is a key participant in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] This palladium-catalyzed reaction couples the phenyl ring of the boronic acid with an organic halide or triflate. The trimethylsilyl group can influence the electronic properties of the phenyl ring, thereby affecting the reaction kinetics.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) species.[5]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'-B] Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Trimethylsilyl Group: A Versatile Functional Handle

The trimethylsilyl (TMS) group is a robust protecting group that can be selectively removed under specific conditions.[7] This allows for a powerful two-stage synthetic strategy: first, the boronic acid is employed in a coupling reaction, and subsequently, the TMS group is converted to another functionality.

Cleavage of the C-Si bond is typically achieved using fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.[7][8] This process, known as protodesilylation when a proton replaces the TMS group, opens up avenues for further diversification of the molecular scaffold. The strong affinity of fluoride for silicon is a key driving force for this deprotection.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a standardized, field-proven protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Objective: To synthesize a 4-trimethylsilyl-biphenyl derivative.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent and Catalyst Addition: Add the chosen solvent and degas the mixture. Introduce the palladium catalyst (typically 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (often 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biphenyl product.

Self-Validation: The success of the reaction can be confirmed by comparing the analytical data (e.g., NMR, mass spectrometry) of the purified product with the expected data for the target molecule. The disappearance of starting materials as monitored by the chosen analytical technique also serves as an indicator of reaction progression.

Applications in Research and Development

The unique characteristics of this compound make it a valuable building block in several scientific domains:

  • Pharmaceutical Development: It is instrumental in the synthesis of pharmaceutical intermediates, facilitating the creation of novel drug candidates.[1] Its application in Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures often found in biologically active compounds.[1][10]

  • Materials Science: This compound is employed in the synthesis of advanced materials, including polymers and organic electronics, where the introduction of a silyl group can modulate the material's properties.[1][10]

  • Sensor Technology: The boronic acid functionality can interact with diols, making it a useful component in the design of chemical sensors.[1]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[2][11]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Avoid generating dust.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][11] It should be kept away from incompatible materials such as strong oxidizing agents.[13]

References

A Comprehensive Technical Guide to 4-Trimethylsilylphenylboronic Acid: Properties, Applications, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Trimethylsilylphenylboronic acid (4-TMS-PBA), a versatile bifunctional reagent critical to modern organic synthesis and drug discovery. We will dissect its core physicochemical properties, with a particular focus on the crucial distinction between molecular weight and exact mass, and their implications for analytical characterization. This document explores the compound's primary application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, and provides a mechanistic overview and a representative experimental protocol. Furthermore, we will contextualize its importance within medicinal chemistry and materials science, supported by authoritative references. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction to this compound

This compound is an organoboron compound featuring both a boronic acid moiety (-B(OH)₂) and a trimethylsilyl (TMS) group (-(Si(CH₃)₃) attached to a phenyl ring. This unique structure makes it an exceptionally useful and versatile reagent in chemical synthesis.[1] The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] The TMS group, on the other hand, imparts beneficial physicochemical properties, such as enhanced solubility in organic solvents and improved stability compared to some other boronic acids.[1]

This combination of reactivity and stability has positioned 4-TMS-PBA as a preferred building block in the synthesis of complex organic molecules, ranging from pharmaceutical intermediates to advanced materials.[1][3] Its application accelerates the drug discovery process by enabling chemists to efficiently construct diverse molecular libraries for biological screening.[3]

Core Physicochemical Properties: Molecular Weight vs. Exact Mass

A precise understanding of a compound's mass is fundamental to its identification and characterization. For this compound, it is essential to differentiate between two key mass-related terms: molecular weight and exact mass.

  • Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's naturally occurring isotopes. It is expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations in bulk chemical reactions.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹¹B, ²⁸Si). It is expressed in Daltons (Da) and is the value measured by high-resolution mass spectrometry (HRMS) to confirm a molecule's elemental composition.

For drug development and regulatory submissions, HRMS data is critical for confirming the identity of a synthesized compound, making the exact mass a parameter of paramount importance.

Data Summary

The key quantitative properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₅BO₂Si[1][4][5]
Molecular Weight 194.11 g/mol [1][4][5][6]
Exact Mass 194.0934364 Da[4]
CAS Number 17865-11-1[1][4][6]
Appearance White to off-white crystalline powder[1]
Melting Point 173 - 178 °C[1][6]

Note: Commercial preparations may contain varying amounts of the corresponding anhydride.[7]

Synthesis and Handling

General Synthetic Strategy

Arylboronic acids are typically synthesized via a two-step process involving the formation of an organometallic intermediate followed by quenching with a boron electrophile. The most common route starts from the corresponding aryl halide (e.g., 4-bromo(trimethylsilyl)benzene).

  • Formation of an Organometallic Reagent : The aryl halide is reacted with a metal, such as magnesium (to form a Grignard reagent) or an organolithium reagent like n-butyllithium, under strictly anhydrous conditions. This step inverts the polarity of the carbon atom attached to the halogen, making it nucleophilic.

  • Borylation and Hydrolysis : The resulting organometallic species is then reacted at low temperature with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The nucleophilic carbon attacks the electrophilic boron atom. Subsequent acidic aqueous workup hydrolyzes the resulting boronate ester to yield the final boronic acid.

G A 4-Bromo(trimethylsilyl)benzene B Organometallic Intermediate (Grignard or Organolithium) A->B  1. Mg or n-BuLi  (Anhydrous Solvent, e.g., THF) C Boronate Ester Intermediate B->C  2. B(OR)₃ (e.g., Trimethyl borate) D This compound C->D  3. Acidic Workup (e.g., HCl aq.)

Caption: General workflow for the synthesis of this compound.

Handling and Storage

This compound is a stable crystalline solid.[1] However, like many boronic acids, it can undergo dehydration to form a cyclic anhydride (a boroxine). It should be stored at room temperature in a tightly sealed container to protect it from moisture.[1]

Key Applications in Research and Development

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 4-TMS-PBA is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon single bond between the boronic acid and an organohalide or triflate.[2] It is one of the most robust and widely used methods for constructing biaryl, vinyl-aryl, and other conjugated systems found in many pharmaceuticals, agrochemicals, and organic materials.[1][2]

Causality of the Mechanism: The reaction proceeds through a catalytic cycle involving a palladium catalyst. A base is essential for the reaction, as it activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which facilitates the key transmetalation step.[8]

The catalytic cycle consists of three primary steps:[9][10]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step.[9]

  • Transmetalation : The organic group (R²) from the activated boronate species is transferred to the Pd(II) complex, displacing the halide.[2]

  • Reductive Elimination : The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_input cluster_output Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² (L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Boronic R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Boronate->OxAdd Input->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized representation and should be adapted and optimized for specific substrates.

  • Reaction Setup : To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition : Add a degassed solvent system, typically a mixture such as Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction : Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are recognized as "privileged structures" in medicinal chemistry.[3][11] The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in enzyme active sites, has led to the development of potent therapeutics.[12] Several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®) for treating multiple myeloma, are boronic acid derivatives.[11][13]

This compound serves as a key starting material for synthesizing libraries of novel compounds.[3] Its use in Suzuki-Miyaura coupling allows for the rapid and modular assembly of complex molecular scaffolds, which can then be evaluated for biological activity against various therapeutic targets.[3]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, particularly its precise molecular weight and exact mass, allow for unambiguous characterization. Its robust utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable pathway for constructing the complex carbon skeletons that form the basis of new pharmaceuticals and advanced materials. As the demand for more sophisticated and targeted molecules grows, the importance of versatile and reliable building blocks like this compound will continue to increase, solidifying its role as an indispensable reagent in the modern chemical laboratory.

References

An In-Depth Technical Guide to the Synthesis of 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Trimethylsilylphenylboronic Acid

This compound, a bifunctional organosilicon and organoboron compound, has emerged as a strategically important building block in modern organic synthesis. Its unique structure, featuring a boronic acid moiety and a trimethylsilyl (TMS) group on a phenyl ring, imparts valuable properties for researchers in pharmaceutical development and materials science. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The TMS group, on the other hand, can enhance solubility in organic solvents and act as a stable, sterically influential substituent or a precursor for further functionalization.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible synthesis.

Core Synthetic Pathways: A Comparative Overview

The synthesis of this compound predominantly relies on the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a boron electrophile. The two most robust and widely employed strategies are the Grignard-based pathway and the organolithium-based pathway. Both routes typically commence from 4-bromo(trimethylsilyl)benzene, a commercially available starting material.

Pathway Starting Material Key Intermediate Primary Reagents Typical Conditions Key Advantages Potential Challenges
Grignard Route 4-Bromo(trimethylsilyl)benzeneGrignard ReagentMg, Trialkyl borateAnhydrous Ether (THF, Et₂O), RTMilder conditions, cost-effectiveInitiation can be sluggish, Wurtz coupling side products
Lithiation Route 4-Bromo(trimethylsilyl)benzeneOrganolithium Speciesn-BuLi or t-BuLi, Trialkyl borateAnhydrous Ether (THF, Et₂O), -78 °CFast and clean reaction, high yieldsRequires cryogenic temperatures, strongly basic

Pathway 1: The Grignard Reagent Approach

This classic method involves the formation of an organomagnesium halide (Grignard reagent), which then acts as a nucleophile to attack a trialkyl borate ester.[1]

Causality and Mechanistic Insights

The reaction proceeds in two critical stages: Grignard formation and borylation.

  • Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of 4-bromo(trimethylsilyl)benzene. This is an oxidative addition that transforms the electrophilic aryl carbon into a potent nucleophile.[2] The mechanism is believed to involve single-electron transfer (SET) processes on the surface of the magnesium.[3] The choice of an anhydrous ether solvent, such as tetrahydrofuran (THF), is crucial; the ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent and preventing its aggregation, which maintains its reactivity.[4]

  • Borylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a tetracoordinate borate complex. Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid. Using the borate ester at low temperatures is critical to prevent over-addition, where the initially formed boronate ester is attacked by a second equivalent of the Grignard reagent.[5]

Visualizing the Grignard Pathway

Grignard_Pathway cluster_start Starting Material cluster_reagents1 Step 1: Grignard Formation cluster_intermediate Intermediate cluster_reagents2 Step 2: Borylation & Hydrolysis cluster_product Final Product SM 4-Bromo(trimethylsilyl)benzene R1 Mg turnings Anhydrous THF INT 4-(Trimethylsilyl)phenyl- magnesium bromide R1->INT Oxidative Addition R2 1. B(OiPr)₃, THF, -78 °C 2. Aqueous Acid (e.g., HCl) PROD This compound R2->PROD Nucleophilic Attack & Hydrolysis

Caption: Workflow for the Grignard-based synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

Materials:

  • 4-Bromo(trimethylsilyl)benzene

  • Magnesium turnings

  • Iodine (one crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.[6]

  • Initiation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under nitrogen flow until violet iodine vapor is observed; this helps activate the magnesium surface.[7] Allow the flask to cool to room temperature.

  • Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 4-bromo(trimethylsilyl)benzene (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling or an exotherm is observed. If the reaction does not start, gentle warming or sonication may be required.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -60 °C. A thick white precipitate will form.

  • Workup: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding it to a stirred solution of 2 M HCl cooled in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Pathway 2: The Organolithium Approach via Halogen-Metal Exchange

This pathway involves a lithium-halogen exchange reaction, which is often faster and more efficient than Grignard formation, especially at low temperatures.[8]

Causality and Mechanistic Insights

The core of this method is the transmetalation of an aryl halide with a potent organolithium reagent.

  • Lithium-Halogen Exchange: An alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is added to the solution of 4-bromo(trimethylsilyl)benzene at cryogenic temperatures (-78 °C). The reaction proceeds via a nucleophilic "ate-complex" mechanism, where the organolithium reagent attacks the bromine atom.[9] This exchange is extremely rapid and generally irreversible, leading to the formation of the desired 4-trimethylsilylphenyllithium and the corresponding alkyl bromide (e.g., n-butyl bromide). Performing the reaction at -78 °C is critical to prevent side reactions, such as the newly formed aryllithium acting as a base or reacting with the solvent.[10]

  • Borylation and Hydrolysis: The subsequent borylation and hydrolysis steps are mechanistically identical to those in the Grignard pathway. The highly nucleophilic aryllithium species readily attacks the trialkyl borate, and the resulting borate complex is hydrolyzed during acidic workup.[11]

Visualizing the Lithiation Pathway

Lithiation_Pathway cluster_start Starting Material cluster_reagents1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reagents2 Step 2: Borylation & Hydrolysis cluster_product Final Product SM 4-Bromo(trimethylsilyl)benzene R1 n-BuLi Anhydrous THF, -78 °C INT 4-(Trimethylsilyl)phenyllithium R1->INT Lithium-Halogen Exchange R2 1. B(OiPr)₃, -78 °C 2. Aqueous Acid (e.g., HCl) PROD This compound R2->PROD Nucleophilic Attack & Hydrolysis

Caption: Workflow for the lithiation-borylation synthesis of this compound.

Detailed Experimental Protocol: Lithiation Synthesis

Materials:

  • 4-Bromo(trimethylsilyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: As with the Grignard protocol, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Initial Setup: To a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of 4-bromo(trimethylsilyl)benzene (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 equivalents) dropwise. A white precipitate may form. Continue stirring at -78 °C for 1 hour after the addition is complete.

  • Workup and Isolation: Follow steps 6 through 9 from the Grignard protocol. The workup procedure is identical.

Purification: Achieving Analytical Grade Material

Crude this compound often contains impurities such as the corresponding boroxine (a cyclic anhydride formed by dehydration of three boronic acid molecules) or deborylated starting material. Achieving high purity is essential for subsequent applications.

  • Recrystallization: This is often the most effective method. The crude product can be recrystallized from a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, diethyl ether) and a non-polar solvent (e.g., hexanes, pentane). Recrystallization from hot water has also been reported for some arylboronic acids.[12]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be purified by exploiting this property. The crude material can be dissolved in an organic solvent (like diethyl ether) and washed with a basic aqueous solution (e.g., NaOH). The boronic acid will partition into the aqueous layer as its boronate salt. The layers are separated, and the aqueous layer is then acidified (e.g., with HCl), causing the pure boronic acid to precipitate. The product can then be filtered or extracted back into an organic solvent.[13][14]

  • Diethanolamine Adduct Formation: A highly effective method for purifying boronic acids involves forming a stable, crystalline adduct with diethanolamine. The crude boronic acid is treated with diethanolamine in a solvent like ether, causing the adduct to precipitate. The crystalline adduct can be collected by filtration and washed. The pure boronic acid is then liberated by treating the adduct with aqueous acid.[12]

  • Chromatography: While direct purification of boronic acids on standard silica gel can be challenging due to strong adsorption and potential decomposition, it is sometimes feasible.[15] Using a less polar eluent system or neutral alumina may yield better results.[14]

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed.

Property Expected Value / Observation
Appearance White to off-white crystalline powder
Melting Point 173-178 °C (lit.)
¹H NMR Aromatic protons will appear as two doublets in the ~7.5-8.0 ppm region. The TMS protons will be a sharp singlet at ~0.2-0.3 ppm. The B(OH)₂ protons are often broad and may exchange with water in the solvent.
¹³C NMR Expect signals for the four distinct aromatic carbons, with the carbon attached to silicon (ipso-C-Si) being a key identifier, along with the carbon attached to boron (ipso-C-B). The methyl carbons of the TMS group will appear upfield.
Purity Assay Neutralization titration can be used to determine purity.

By following these detailed pathways and understanding the chemical principles behind each step, researchers can confidently and efficiently synthesize high-purity this compound for their advanced research and development needs.

References

A Technical Guide to the Solubility and Stability of 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has become a cornerstone in modern organic synthesis and medicinal chemistry.[1] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, which is fundamental to the development of complex pharmaceuticals, agrochemicals, and advanced materials.[1] The molecule's unique structure, featuring both a boronic acid moiety and a stabilizing trimethylsilyl (TMS) group, imparts favorable properties that enhance its reactivity, solubility, and stability compared to simpler arylboronic acids.[1]

However, the successful and reproducible application of this reagent hinges on a thorough understanding of its chemical behavior. Boronic acids as a class are susceptible to several degradation pathways, and their solubility can be highly dependent on the chosen solvent system and ambient conditions.[2][3] This guide, written from the perspective of a senior application scientist, provides a deep dive into the critical aspects of the solubility and stability of 4-(trimethylsilyl)phenylboronic acid. We will move beyond simple data recitation to explain the causality behind experimental choices, offering robust, self-validating protocols that empower researchers to optimize their workflows, ensure the quality of their results, and troubleshoot challenges effectively.

Core Physicochemical Properties

A foundational understanding begins with the basic physical and chemical characteristics of the reagent. These properties dictate its initial handling and application parameters.

PropertyValueSource(s)
CAS Number 17865-11-1[1]
Molecular Formula C₉H₁₅BO₂Si[1]
Molecular Weight 194.11 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 173 - 178 °C[1]
Assay ≥95.0% (by titration)[1][4]

Solubility Profile

The solubility of a reagent is paramount for achieving homogeneous reaction conditions, which directly impacts reaction kinetics, yield, and purity. The solubility of 4-(trimethylsilyl)phenylboronic acid is governed by the interplay of its functional groups.

Structural Determinants of Solubility
  • Boronic Acid Group (-B(OH)₂): This hydrophilic group can engage in hydrogen bonding, lending some polarity to the molecule. However, its solubility in water is generally limited.[5] The acidity of the boronic acid (pKa ~9) means its solubility can be significantly increased in basic aqueous solutions through the formation of the more soluble boronate anion.[6]

  • Phenyl Ring: This aromatic core is hydrophobic, favoring solubility in organic solvents.

  • Trimethylsilyl Group (-Si(CH₃)₃): This bulky, non-polar group significantly enhances lipophilicity. This functional group is often cited as improving the compound's solubility in organic solvents and its overall stability.[1]

Qualitative Solubility in Common Laboratory Solvents

While precise quantitative data is sparse in the literature, a qualitative understanding can be derived from the behavior of analogous compounds and supplier information. Phenylboronic acid, for instance, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][7] The TMS group on 4-(trimethylsilyl)phenylboronic acid is expected to enhance solubility in less polar solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Field Insights
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneSoluble to Freely SolubleTHF and Dioxane are excellent choices for Suzuki-Miyaura reactions, as they effectively dissolve the boronic acid and are compatible with the reaction conditions.
Chlorinated Dichloromethane (DCM), ChloroformSolubleUseful for analytical purposes (e.g., NMR) and workup procedures. A related compound is noted to be soluble in DCM.[8]
Aprotic Polar Dimethylformamide (DMF), Acetonitrile (ACN)SolubleOften used in cross-coupling reactions, although care must be taken as DMF can decompose at high temperatures and ACN can sometimes interfere with catalysis.
Alcohols Methanol, EthanolSparingly to Moderately SolubleUse with caution. Alcohols can esterify the boronic acid, especially under acidic or heated conditions, forming boronate esters.
Hydrocarbons Hexanes, TolueneSparingly to InsolubleUseful as anti-solvents for crystallization and purification. Toluene is a common solvent for Suzuki reactions but may require co-solvents or heating to achieve sufficient solubility.
Water WaterInsoluble to Very Slightly SolubleSolubility is expected to be low at neutral pH but will increase significantly under basic conditions (pH > 9) due to deprotonation.[2][5]
Experimental Protocol: Determining Equilibrium Solubility

Since solubility is temperature and purity-dependent, experimental verification is crucial for process optimization. The following dynamic method, adapted from established procedures for arylboronic acids, provides reliable data.[3]

Objective: To determine the solubility of 4-(trimethylsilyl)phenylboronic acid in a given solvent at various temperatures.

Principle: A suspension of the compound in the solvent of known composition is heated slowly with rigorous stirring. The temperature at which the last solid particle dissolves (disappearance of turbidity) is recorded as the equilibrium temperature for that concentration.

Materials:

  • 4-(Trimethylsilyl)phenylboronic acid (high purity)

  • Solvent of interest (anhydrous grade)

  • Jacketed glass vessel with temperature control (e.g., oil bath with digital controller)

  • Magnetic stirrer and stir bar

  • Calibrated digital thermometer (±0.1 °C)

  • Analytical balance (±0.1 mg)

  • Light source and optional luminance probe for precise detection

Procedure:

  • Preparation: Accurately weigh a specific amount of 4-(trimethylsilyl)phenylboronic acid into the jacketed vessel.

  • Solvent Addition: Add a precise volume or mass of the chosen solvent to create a slurry of known mole fraction or concentration.

  • Heating & Stirring: Begin vigorous stirring and slowly heat the vessel at a controlled rate (e.g., 0.2-0.5 °C/minute). A slow heating rate is critical to ensure equilibrium is maintained.

  • Observation: Illuminate the sample and carefully observe the disappearance of solid particles. The temperature at which the solution becomes completely clear is the saturation temperature for that specific concentration.

  • Data Collection: Record the temperature and concentration.

  • Repeat: Repeat the process by adding more solvent to create a new, more dilute concentration and find its corresponding saturation temperature. Alternatively, cool the solution to induce precipitation and then re-heat to confirm the measurement.

  • Solubility Curve: Plot the concentration (mol/L or g/L) versus the saturation temperature (°C) to generate a solubility curve.

Stability and Degradation

The utility of boronic acids is intrinsically linked to their stability. Commercially available 4-(trimethylsilyl)phenylboronic acid often contains varying amounts of its anhydride, highlighting its propensity to degrade.[9] Understanding the mechanisms and influential factors is key to mitigating reagent decomposition and ensuring reaction consistency.

Key Degradation Pathways

Two primary degradation pathways are of concern for arylboronic acids: dehydration to form boroxines and protodeboronation.

  • Dehydration (Anhydride Formation): In the solid state or in non-aqueous solvents, boronic acids can reversibly lose water to form a stable, six-membered cyclic anhydride known as a boroxine. This is the most common "impurity" in solid boronic acid samples. While boroxines are often competent in Suzuki couplings (as they can hydrolyze back to the monomeric acid in the presence of water/base), their presence alters the molecular weight and can complicate stoichiometry calculations.

  • Protodeboronation: This is an irreversible degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This results in the formation of trimethylsilylbenzene, an inactive byproduct that reduces the effective concentration of the desired reagent. This process can be accelerated by heat, moisture, and the presence of acids, bases, or transition metal catalysts.[10]

  • Oxidative Degradation: Under certain conditions, particularly in the presence of oxidants, the boronic acid moiety can be cleaved to yield a phenol.[10]

G Fig 1. Primary degradation pathways. cluster_0 4-(Trimethylsilyl)phenylboronic Acid cluster_1 Degradation Pathways A R-B(OH)₂ B Boroxine (Anhydride) (RBO)₃ A->B Dehydration (-3 H₂O) (Reversible) C Protodeboronation Product R-H A->C Protodeboronation (Irreversible) B->A Hydrolysis (+3 H₂O)

Caption: Fig 1. Primary degradation pathways for 4-(trimethylsilyl)phenylboronic acid.

Factors Influencing Stability
  • Moisture: Water is required for protodeboronation and can facilitate the interconversion between the boronic acid and its boroxine.

  • Temperature: Elevated temperatures accelerate all degradation pathways.

  • Light: While less documented for this specific compound, photodecomposition can be a concern for complex organic molecules.

  • pH: Protodeboronation is often slowest near neutral pH and is accelerated by both strongly acidic and basic conditions.[10]

  • Atmosphere: Storage under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to prevent potential oxidative degradation.

Best Practices for Storage and Handling
ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (<15°C), in a dark place.Minimizes thermal degradation rates.[9]
Atmosphere Store under an inert atmosphere (N₂ or Ar).Prevents oxidation and minimizes exposure to atmospheric moisture.
Container Tightly sealed, opaque glass or HDPE bottle.Prevents moisture ingress and light exposure.
Handling Handle quickly in a dry environment (e.g., glove box or low-humidity room). Avoid leaving containers open to the air.Minimizes absorption of atmospheric moisture.
Purity Check Periodically check the purity of aged stock via NMR or HPLC before use.Ensures that degradation has not significantly impacted the reagent's quality.
Experimental Protocol: Accelerated Stability Assessment

This protocol provides a framework for evaluating the stability of the compound under stressed conditions, which can predict its long-term shelf life.

Objective: To assess the chemical stability of 4-(trimethylsilyl)phenylboronic acid in the solid state under accelerated conditions (elevated temperature and humidity).

Principle: The solid material is exposed to controlled, stressed conditions for a set period. Samples are withdrawn at specific time points and analyzed by a stability-indicating method (e.g., HPLC) to quantify the parent compound and detect the formation of degradation products.

Materials:

  • 4-(Trimethylsilyl)phenylboronic acid

  • Stability chamber or oven capable of maintaining 40 ± 2 °C and 75 ± 5% Relative Humidity (RH).

  • Vials (e.g., 20 mL clear glass) with appropriate caps.

  • HPLC system with a validated, stability-indicating method (see Section 5).

Procedure:

  • Initial Analysis (T=0): Analyze a sample of the initial batch of the boronic acid to determine its initial purity and impurity profile. This is your baseline.

  • Sample Preparation: Place approximately 1-2 g of the boronic acid into several labeled vials. Leave some vials open and some loosely capped to simulate different levels of environmental exposure.

  • Stress Conditions: Place the vials into the stability chamber set to 40 °C / 75% RH.

  • Time Points: Withdraw one of each type of vial (open, capped) at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks).

  • Sample Analysis:

    • Visually inspect the sample for any physical changes (e.g., color, clumping).

    • Prepare a solution of the aged material at a known concentration.

    • Analyze the solution using the validated HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Identify and quantify any new peaks that appear in the chromatogram, which represent degradation products.

    • Plot the percentage of the parent compound versus time to establish a degradation trend.

Application Workflow: Suzuki-Miyaura Coupling

A robust protocol is a self-validating system. Each step is chosen to control specific variables and ensure a predictable outcome.

Rationale and Causality in Protocol Design
  • Inert Atmosphere: The entire reaction is conducted under an inert atmosphere (N₂ or Ar). This is critical because the Palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.

  • Solvent Degassing: The solvent is degassed to remove dissolved oxygen, further protecting the catalyst.

  • Base Selection (e.g., K₂CO₃, Cs₂CO₃): A base is required to activate the boronic acid.[11] It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex. The choice of base can influence reaction rate and yield.

  • Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) states to bring the coupling partners together.

  • Stoichiometry: The boronic acid is often used in a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the (often more valuable) aryl halide.

G Fig 2. Experimental workflow for Suzuki-Miyaura coupling. A 1. Reagent Preparation (Inert Atmosphere) B 2. Solvent Addition & Degassing A->B Add Aryl Halide, Boronic Acid, Base C 3. Catalyst Addition B->C Purge with N₂/Ar D 4. Reaction Heating (e.g., 85 °C) C->D Under N₂/Ar E 5. Reaction Monitoring (TLC/LC-MS) D->E Check for starting material consumption F 6. Workup (Quench, Extract, Wash) E->F Upon completion G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: Fig 2. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol

Objective: To couple 4-(trimethylsilyl)phenylboronic acid with a generic aryl bromide.

Materials:

  • Reaction flask, condenser, magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Aryl bromide (1.0 eq)

  • 4-(Trimethylsilyl)phenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Setup: Assemble and flame-dry the reaction flask and condenser. Allow to cool to room temperature under a stream of nitrogen or argon.

  • Charge Reagents: To the flask, add the aryl bromide (1.0 eq), 4-(trimethylsilyl)phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and Refill: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Add Solvent: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Degas Solution: Bubble the inert gas through the stirred solution for 10-15 minutes.

  • Add Catalyst: Briefly remove the inert gas line and quickly add the Pd(PPh₃)₄ catalyst. Immediately re-establish the inert atmosphere.

  • Heating: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. Check for the consumption of the aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization for Quality Control

Rigorous analytical control is essential to validate the quality of the starting material and the final product.

Assessing Purity and Identity
  • ¹H NMR: Provides structural confirmation. The trimethylsilyl protons will appear as a sharp singlet at ~0.25 ppm. The aromatic protons will show characteristic splitting patterns in the 7-8 ppm region. The broad singlet for the B(OH)₂ protons can be observed but may exchange with water in the solvent.

  • ¹¹B NMR: A useful technique for observing boron species. The trigonal boronic acid will have a different chemical shift from the tetrahedral boronate species formed in the presence of a base.[6]

  • HPLC: The primary tool for purity assessment. A stability-indicating method can separate the parent compound from degradation products like trimethylsilylbenzene (from protodeboronation) and impurities.

  • Neutralization Titration: As specified on supplier technical data sheets, this method can be used to determine the assay of the boronic acid.[1]

Recommended HPLC Method for Purity Assessment

The analysis of boronic acids by reversed-phase HPLC can be challenging due to potential on-column hydrolysis or interactions with column silanols. A robust method is therefore required.[12][13]

ParameterRecommended ConditionRationale & Field Insights
Column C18 column with low silanol activity (e.g., Waters XTerra MS C18, SIELC Newcrom R1).Minimizes peak tailing and potential on-column degradation of the analyte.[13][14]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Gradient 10% B to 90% B over 15 minutesA generic gradient suitable for separating the polar boronic acid from non-polar impurities like its protodeboronation product.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe phenyl ring provides strong UV absorbance.
Column Temp. 30-35 °CProvides better peak shape and run-to-run reproducibility.
Sample Diluent Acetonitrile/Water (1:1)Ensures solubility and compatibility with the mobile phase.

Conclusion

4-(Trimethylsilyl)phenylboronic acid is a powerful and enabling reagent in chemical synthesis. However, like all high-performance tools, its effective use demands a sophisticated understanding of its fundamental properties. By appreciating the structural drivers of its solubility and the pathways of its degradation, researchers can move from rote protocol execution to informed, rational experimental design. The protocols and insights provided in this guide are intended to serve as a self-validating framework, empowering scientists to control for critical variables, ensure the integrity of their reagent, and ultimately achieve more reliable and reproducible scientific outcomes.

References

Mastering the Reagent: A Senior Application Scientist's Guide to the Proper Storage and Handling of 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Trimethylsilylphenylboronic acid is a cornerstone reagent in modern synthetic chemistry, prized for its role in palladium-catalyzed cross-coupling reactions. Its unique molecular architecture, featuring a stabilizing trimethylsilyl group, enhances solubility and reactivity, making it invaluable in the synthesis of complex pharmaceuticals and advanced materials.[1][2] However, its utility is directly proportional to its purity and stability. Like many organoboron compounds, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides an in-depth, experience-driven framework for the proper storage, handling, and quality assessment of this compound, ensuring its integrity from the stock bottle to the reaction flask.

Section 1: Core Chemical Characteristics and Stability Profile

A foundational understanding of the physicochemical properties of this compound is paramount to its effective use. The presence of the boronic acid moiety dictates its reactivity and, critically, its vulnerabilities.

Physicochemical Data

The essential properties of this compound are summarized below. This data provides the basis for handling procedures and safety protocols.

PropertyValueSource(s)
Molecular Formula C₉H₁₅BO₂Si[1][3]
Molecular Weight 194.11 g/mol [1][3]
Appearance White to off-white crystalline powder[1][2]
Melting Point 173 - 178 °C[1]
Typical Purity ≥95.0%[4]
Key Synonyms (4-(Trimethylsilyl)phenyl)boronic acid; 4-(Trimethylsilyl)benzeneboronic acid[1][3][5]
Inherent Stability and Common Degradation Pathways

While the trimethylsilyl group confers a degree of enhanced stability and solubility compared to unsubstituted phenylboronic acid, the compound is not immune to degradation.[1][2] Understanding these pathways is crucial for interpreting analytical data and preventing reagent decomposition.

1.2.1 Anhydride Formation (Boroxine Equilibrium)

The most common and often reversible degradation pathway for boronic acids is dehydration.[6][7] In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[6][8] This is why many commercial sources label the product as "contains varying amounts of Anhydride".[3][5][9]

Causality: This process is driven by the removal of water. While the boroxine is often in equilibrium with the monomeric acid in the presence of water, its formation can significantly alter the effective molecular weight of the reagent. This directly impacts the stoichiometry of a reaction; weighing out what is assumed to be the pure boronic acid may result in an under-dosing of the active monomeric species.

Boroxine_Formation cluster_0 3x Boronic Acid Monomer cluster_1 Boroxine Trimer + Water Monomer 3 x (Me₃Si-Ph-B(OH)₂) Boroxine (Me₃Si-Ph-B-O)₃ + 3 H₂O Monomer->Boroxine - 3 H₂O (Dehydration) Boroxine->Monomer + 3 H₂O (Hydrolysis)

Caption: Reversible dehydration of this compound to its boroxine.

1.2.2 Protodeboronation

Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This is particularly prevalent in aqueous or protic media and can be influenced by pH and the electronic nature of the aryl substituent.[6] This process converts the valuable reagent into inert trimethylsilylbenzene, representing a net loss of material.

1.2.3 Oxidation

Organoboronic acids can undergo oxidative degradation, especially in the presence of atmospheric oxygen or other oxidants.[6][10] This can lead to the formation of phenolic byproducts, where the boronic acid group is replaced by a hydroxyl group.[11]

Section 2: Long-Term Storage Protocols

Proper storage is the first line of defense against degradation. The goal is to mitigate the factors—water, oxygen, heat, and incompatible chemicals—that accelerate the decay pathways described above.

ParameterRecommendationRationale
Temperature 2 - 8 °C While some suppliers note room temperature storage is acceptable, long-term storage at refrigerated temperatures is the authoritative best practice.[2] Lower temperatures slow the rate of all chemical degradation pathways, particularly dehydration to the boroxine.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes contact with atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation.[12]
Container Tightly-sealed, opaque glass or HDPE bottle A secure seal is critical to prevent moisture ingress.[9][13] Opaque containers protect against potential light-induced degradation, though this is a lesser concern for this specific compound.
Location Dry, well-ventilated area away from incompatible materials Store in a dedicated cabinet for non-combustible solids. This prevents accidental contact with incompatible substances.
Chemical Incompatibility

Segregation from incompatible materials is a critical safety and purity measure.

  • Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidative degradation of the boronic acid.[14]

  • Strong Acids & Bases: Can catalyze degradation pathways, including protodeboronation.[14] While a base is required for activation in Suzuki coupling, prolonged storage in a basic environment is detrimental.[15]

Section 3: Safe Laboratory Handling and Workflow

Adherence to rigorous handling protocols preserves reagent integrity and ensures operator safety. The compound is classified as a skin, eye, and potential respiratory irritant.[3][9]

Personal Protective Equipment (PPE) & Engineering Controls
  • Primary Controls: Always handle this compound within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of the fine powder.[9][14]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against eye irritation.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contamination occurs.[9]

  • Respiratory Protection: For weighing large quantities or where dust cannot be controlled, a NIOSH-approved N95 (or equivalent) respirator is recommended.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

Recommended Protocol for Aliquoting and Use

Minimizing exposure to the laboratory atmosphere is the primary goal of this workflow.

Handling_Workflow cluster_info Workflow Steps node_prep 1. Preparation node_equil 2. Equilibration node_prep->node_equil Bring container to RT desc_prep Work in fume hood. Gather all necessary glassware. node_prep->desc_prep node_purge 3. Inert Atmosphere node_equil->node_purge Place in glovebox or use inert gas manifold desc_equil Prevents condensation on cold bottle surface. node_equil->desc_equil node_weigh 4. Aliquoting node_purge->node_weigh Quickly weigh desired amount into a tared vial desc_purge Minimizes O₂ and H₂O exposure. node_purge->desc_purge node_seal 5. Resealing node_weigh->node_seal Tightly cap stock bottle, purge with inert gas desc_weigh Minimize time open to atmosphere. node_weigh->desc_weigh node_dissolve 6. Dissolution node_seal->node_dissolve Add anhydrous solvent to weighed material under inert gas desc_seal Preserves integrity of remaining stock. node_seal->desc_seal desc_dissolve Prepare fresh solution for immediate use. node_dissolve->desc_dissolve

Caption: Step-by-step workflow for handling solid this compound.

Step-by-Step Methodology:

  • Preparation: Before opening the container, ensure all necessary equipment (spatulas, weigh boats/vials, anhydrous solvents, inert gas line) is clean, dry, and readily available inside a fume hood.

  • Equilibration: If the reagent is stored under refrigeration, allow the sealed container to warm to ambient laboratory temperature before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.

  • Inert Atmosphere: For optimal results, perform all manipulations in a glovebox. If unavailable, briefly remove the cap under a positive pressure stream of argon or nitrogen.

  • Aliquoting: Quickly weigh the desired amount of the solid into a clean, dry, tared vial. Minimize the time the stock bottle is open.

  • Resealing: Securely cap the primary stock bottle immediately after aliquoting. Purge the headspace with inert gas before tightening the cap and wrapping the seal with paraffin film for long-term storage.

  • Dissolution: Add the appropriate anhydrous solvent to the newly weighed aliquot under an inert atmosphere. Solutions should ideally be prepared fresh for each use, as stability in solution can be lower than in the solid state.

Section 4: Quality Control & Purity Assessment

Verifying the purity of this compound is not merely an academic exercise; it is essential for reproducible, high-yielding synthesis. The presence of the boroxine anhydride is the most common impurity and directly affects reaction stoichiometry.

Analytical Methodologies

Several analytical techniques can be employed to assess purity, each with specific advantages and challenges.

MethodPrincipleApplication & Considerations
LC-MS / HPLC-UV Chromatographic separation followed by detection via mass spectrometry or UV absorbance.[16][17]The most common method for purity checks. However, boronic acids can be challenging to analyze via reversed-phase HPLC due to poor retention and potential on-column hydrolysis to the boronic acid from its ester or degradation.[18][19] Specialized methods may be required.
GC-MS Separation of volatile compounds followed by mass spectrometry.Not suitable for the direct analysis of the non-volatile boronic acid.[18] Derivatization is often required to improve volatility.[16]
¹H NMR Spectroscopy Nuclear Magnetic Resonance provides structural information.Can be used to confirm identity and detect major impurities. The presence of boroxine can sometimes be observed as broadened peaks for the protons adjacent to the boron atom.
Protocol: Sample Preparation for Reversed-Phase HPLC Analysis

This protocol is designed to mitigate the on-column degradation often seen with boronic acids.[18][19]

  • Select an Aprotic Diluent: Instead of typical aqueous/organic mixtures (e.g., water/acetonitrile), dissolve the sample in a dry, aprotic solvent like acetonitrile or THF.[18] This minimizes hydrolysis before injection.

  • Prepare Sample: Accurately weigh approximately 5-10 mg of the this compound into a 10 mL volumetric flask.

  • Dissolve and Dilute: Dissolve the solid in the chosen aprotic solvent and dilute to the mark. Sonicate briefly if necessary to ensure complete dissolution.

  • Filter: Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analyze Promptly: Analyze the prepared sample as soon as possible to prevent degradation in the solution.

  • Chromatographic Conditions: Consider using a mobile phase with a high pH (e.g., using ammonium acetate buffer) or ion-pairing reagents, which have been shown to improve peak shape and stability for this class of compounds.[17][18]

Conclusion

This compound is a powerful reagent whose effectiveness is intrinsically linked to its chemical integrity. By implementing the protocols outlined in this guide, researchers can ensure its stability, safeguard against common degradation pathways, and guarantee both the safety of laboratory personnel and the reproducibility of their synthetic results. The causality is clear: rigorous control over the storage environment and handling procedures directly translates to higher purity, more accurate stoichiometry, and ultimately, greater experimental success.

References

Core Safety Profile and Handling of 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Introduction: The Duality of a Versatile Reagent

4-Trimethylsilylphenylboronic acid (CAS No. 17865-11-1) has emerged as a highly versatile and valuable reagent in modern organic synthesis.[1] Its unique structure, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling and a trimethylsilyl group to enhance stability and solubility, makes it a preferred building block in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science development.[2][3] It is instrumental in forging new carbon-carbon bonds, a fundamental process in creating novel drug candidates and advanced materials.[1][2]

However, the very reactivity that makes this compound a powerful synthetic tool necessitates a thorough and proactive approach to safety. As with any active chemical reagent, understanding its hazard profile is not merely a regulatory formality but the foundation of sound scientific practice. This guide provides a comprehensive overview of the safety information, handling protocols, and emergency procedures for this compound, designed for the discerning researcher who understands that experimental success is intrinsically linked to a safe laboratory environment. The protocols herein are designed as self-validating systems, where the logic behind each step is explained to foster a deep-seated culture of safety.

Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound is classified as hazardous, and its primary risks are associated with irritation to the skin, eyes, and respiratory system.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Classification

The following table summarizes the GHS hazard classification for this compound based on aggregated data from multiple safety data sheets.[5]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2!WarningH315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye Irritation2A!WarningH319: Causes serious eye irritation[4][5][7]
Specific Target Organ Toxicity (Single Exposure)3!WarningH335: May cause respiratory irritation[5]

Causality Insight: The boronic acid functional group can interact with biological molecules, and the fine, crystalline powder form of the compound can be easily aerosolized, leading to these irritant effects upon contact or inhalation.[4]

Physical and Chemical Properties

Understanding the physical state of the chemical is critical for anticipating its behavior during handling.

PropertyValue
Appearance White to off-white crystalline powder[2]
Molecular Formula C₉H₁₅BO₂Si[2][8][9]
Molecular Weight 194.11 g/mol [2][5][8][10]
Melting Point 173 - 178 °C[2][10]
Stability Stable under normal, recommended storage conditions[6][7]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases[4][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls and is supplemented by appropriate PPE. The choice of PPE is not arbitrary; it is a direct response to the specific hazards and routes of exposure identified.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood. This is the primary defense against respiratory exposure by containing the fine dust that can become airborne.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.

  • Eye Wash Station and Safety Shower: Immediate access to a functional eye wash station and safety shower is mandatory in any area where this chemical is handled.[4]

Personal Protective Equipment (PPE)

The logical relationship between potential exposure routes and the selection of PPE is critical for ensuring comprehensive protection.

PPE_Logic cluster_hazards Routes of Exposure cluster_ppe Personal Protective Equipment (PPE) Inhalation Inhalation (Dust) Respirator N95 Dust Respirator Inhalation->Respirator Prevents H335 (Respiratory Irritation) Skin_Contact Skin Contact Gloves Nitrile Gloves Skin_Contact->Gloves Prevents H315 (Skin Irritation) Lab_Coat Lab Coat Skin_Contact->Lab_Coat Protects clothing and skin Eye_Contact Eye Contact Goggles Chemical Safety Goggles Eye_Contact->Goggles Prevents H319 (Serious Eye Irritation)

Caption: PPE selection as a direct countermeasure to specific exposure routes.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times. Standard safety glasses do not provide a sufficient seal to protect from fine dust.[4][7]

  • Hand Protection: Nitrile gloves should be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[4]

  • Respiratory Protection: An N95-rated (US) or equivalent dust respirator is necessary when handling the powder, especially outside of a fume hood, to mitigate the risk of respiratory tract irritation.[4][8]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned.[4]

Step-by-Step Safe Handling and Storage Protocols

Adherence to a standardized protocol minimizes variability and risk. The causality for each step is rooted in the chemical's properties and hazard profile.

Protocol for Weighing and Handling the Solid
  • Preparation: Before retrieving the chemical from storage, ensure your workspace in the fume hood is clean and uncluttered. Confirm that all required PPE is correctly worn.

  • Equilibration: Allow the container to reach room temperature before opening. This prevents moisture from the air from condensing inside the container, which could affect the integrity of the reagent.

  • Dispensing: Perform all powder transfers within the fume hood. Use a spatula to carefully transfer the desired amount of the white to off-white crystalline powder to a tared weigh boat or directly into the reaction vessel.[2] Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Cleaning: After dispensing, securely close the container. Decontaminate the spatula and the weighing area with a damp cloth to collect any residual dust, followed by a proper waste disposal procedure.

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after completing the task, even though gloves were worn.[4]

Storage Requirements

Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4]

  • Location: Store in a cool, dry, and dark place.[4] A designated, well-ventilated chemical storage cabinet is ideal.

  • Segregation: Store away from incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases, to prevent potentially hazardous reactions.[4][6]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a pre-planned, logical response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7] The swiftness of this action is critical to mitigating serious eye irritation.

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs and persists, seek medical advice.[4][7]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or doctor.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water if the person is conscious. Seek medical attention.

Small Spill Response Protocol

This workflow ensures that a spill is managed safely and effectively, preventing secondary contamination and exposure.

Spill_Response A 1. Assess & Secure Area B 2. Wear Full PPE (Goggles, Gloves, Respirator) A->B Ensure personal safety first C 3. Gently Cover Spill with Dry Sand or Vermiculite B->C Containment D 4. Sweep Up Material (Avoid creating dust) C->D Collection E 5. Place in a Labeled, Sealed Waste Container D->E Isolation F 6. Decontaminate Area with a Wet Cloth E->F Final Cleaning G 7. Dispose of Waste per Institutional Guidelines F->G Proper Disposal H 8. Wash Hands Thoroughly F->H Personal Hygiene

Caption: A logical workflow for the safe management of a small chemical spill.

Toxicological Profile

The toxicological data for this compound is not exhaustive, which necessitates a cautious approach.

  • Acute Toxicity: No specific data on acute oral, dermal, or inhalation toxicity is available.[4]

  • Irritation: It is confirmed to be a skin irritant (Category 2) and a serious eye irritant (Category 2A).[4][5] It may also cause irritation to the respiratory system.[5]

  • Chronic Toxicity: There is no data available regarding carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[4] The absence of data does not mean the absence of hazard. Therefore, exposure should always be minimized.

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Material: Unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, absorbent material from spills) must be disposed of as hazardous chemical waste.

  • Containers: Do not reuse empty containers. They should be treated as hazardous waste.

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

The Dual Nature of the Trimethylsilyl Group in Modulating Boronic Acid Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Protecting Group

In the landscape of modern synthetic chemistry, boronic acids and their derivatives stand as indispensable tools, particularly for the construction of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in medicinal chemistry and materials science is well-documented, driving continuous innovation in the synthesis and application of these versatile reagents.[2][3][4] Within this field, the strategic incorporation of substituents to modulate the reactivity of boronic acids is a key area of research. Among these, the trimethylsilyl (TMS) group, often relegated to the role of a bulky, chemically inert protecting group, possesses a more nuanced and powerful influence on the reactivity of boronic acids than is commonly appreciated.[5]

This technical guide moves beyond the textbook definition of the TMS group to provide an in-depth analysis of its dual role in boronic acid chemistry. We will explore how its unique combination of steric bulk and electronic properties can be harnessed to direct synthesis, control reactivity in cross-coupling reactions, and ultimately, enable the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the subtle yet significant effects of the TMS group to overcome synthetic challenges and unlock new possibilities in molecular design.

The Foundational Roles of the Trimethylsilyl Group

The influence of the TMS group on boronic acid reactivity can be broadly categorized into two primary mechanistic pillars: its steric and electronic effects, and its function as a removable directing and blocking group.

Pillar 1: Steric and Electronic Modulation

The TMS group is characterized by its significant steric footprint and its complex electronic nature. While silicon is more electropositive than carbon, leading to an inductive electron-donating effect, the potential for d-orbital participation can also influence the electronic environment.[6][7]

  • Steric Hindrance: The sheer size of the TMS group can profoundly impact reaction kinetics. In the context of the Suzuki-Miyaura coupling, significant steric hindrance around the boronic acid can impede the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst.[8][9] This can be a desirable trait for achieving selective couplings in poly-halogenated substrates or a challenge to be overcome in the synthesis of highly substituted biaryls.

  • Electronic Influence: The TMS group, when attached to an aryl ring, acts as a mild electron-donating group through sigma-donation. This can increase the nucleophilicity of the ipso-carbon attached to the boron atom, which may, in turn, accelerate the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][10] The electron-rich nature of the organic substituent on the boronic acid is a known factor that can enhance reactivity.[11]

The interplay of these two effects is critical. For instance, a TMS group in the ortho position to the boronic acid will exert a strong steric effect, potentially overriding its electronic contribution. Conversely, a para-TMS group will primarily exert its electronic influence.

Visualizing the Mechanistic Influence

To better understand the core concepts, the following diagrams illustrate the key principles of TMS group influence and the Suzuki-Miyaura catalytic cycle.

TMS_Influence cluster_0 Trimethylsilyl (TMS) Group cluster_1 Influence on Boronic Acid TMS Si(CH₃)₃ Steric Steric Hindrance TMS->Steric Bulky size Electronic Electron Donation (σ-donation) TMS->Electronic σ(C-Si) > σ(C-H) Directing Directing/Blocking Group TMS->Directing Synthetic Utility

Caption: Core influences of the TMS group on boronic acid reactivity.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) PdII_R1 R¹-Pd(II)Ln-X Pd0->PdII_R1 Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2 R¹-Pd(II)Ln-R² PdII_R1->PdII_R1R2 BX3 X-B(OR)₂ Transmetalation->BX3 RedElim Reductive Elimination Product R¹-R² PdII_R1R2->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: The TMS Group as a Synthetic Director

Perhaps the most powerful application of the TMS group in this context is its use as a regiochemical controller in the synthesis of substituted arylboronic acids. The ortho-directed metalation (DoM) is a cornerstone of modern aromatic chemistry, and the TMS group plays a crucial role as a removable blocking group.[12][13]

By first introducing a TMS group at a reactive position on an aromatic ring, that position is effectively blocked. A subsequent DoM reaction, directed by another functional group, will occur at a different, now most acidic, position. This newly lithiated position can then be quenched with a borate ester to install the boronic acid functionality. Finally, the TMS group can be removed via protodesilylation, often under mild conditions with a fluoride source, unveiling a substitution pattern that would be difficult to achieve through classical electrophilic aromatic substitution.[12]

DoM_Workflow Start Aromatic Substrate with Directing Group (DMG) Step1 1. ortho-Lithiation 2. Quench with Me₃SiCl Start->Step1 Intermediate1 ortho-TMS Blocked Substrate Step1->Intermediate1 Step2 1. ortho-Lithiation (at new site) 2. Quench with B(OR)₃ Intermediate1->Step2 Intermediate2 TMS- and B(OR)₂- disubstituted Step2->Intermediate2 Step3 Protodesilylation (e.g., CsF, H₂O) Intermediate2->Step3 Final Regiochemically Defined Arylboronic Acid Step3->Final

Caption: Workflow for TMS as a blocking group in directed ortho-metalation borylation.

Experimental Protocols and Data

Protocol 1: Synthesis of a Regiodefined Arylboronic Acid using a TMS Blocking Group

This protocol describes the synthesis of 3-methoxy-2-methylphenylboronic acid from m-anisidine, illustrating the power of TMS as a blocking group.

Step 1: N-protection and Directed ortho-Silylation

  • To a solution of m-anisidine (1.0 equiv) in THF, add triethylamine (1.2 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at room temperature for 12 hours.

  • After workup, dissolve the resulting Boc-protected aniline in dry THF and cool to -78 °C.

  • Slowly add s-BuLi (2.2 equiv) and stir for 1 hour at -78 °C.

  • Add trimethylsilyl chloride (TMSCl, 2.5 equiv) and allow the reaction to warm to room temperature overnight.

  • Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to yield the ortho-silylated intermediate.

Step 2: Second Directed ortho-Lithiation and Borylation

  • Dissolve the silylated intermediate (1.0 equiv) in dry THF and cool to -78 °C.

  • Slowly add s-BuLi (1.2 equiv) and stir for 2 hours.

  • Add triisopropyl borate (1.5 equiv) and stir at -78 °C for 1 hour, then warm to room temperature overnight.

  • Quench with 1 M HCl and stir vigorously for 1 hour. Extract with ethyl acetate and purify to obtain the TMS- and boronic ester-disubstituted intermediate.

Step 3: Protodesilylation (TMS Removal)

  • Dissolve the purified intermediate (1.0 equiv) in a mixture of THF and water.

  • Add cesium fluoride (CsF, 2.0 equiv) and heat the mixture to 60 °C for 4 hours.[12]

  • Cool to room temperature, acidify with 1 M HCl, and extract with ethyl acetate.

  • The crude product can be purified by recrystallization to yield the final arylboronic acid.

Data Interpretation: Impact on Suzuki-Miyaura Coupling
Boronic Acid SubstituentPositionExpected Electronic EffectExpected Steric EffectPredicted Impact on Transmetalation Rate
-Si(CH₃)₃ paraElectron-donating (mild)NegligibleIncrease (relative to unsubstituted)
-Si(CH₃)₃ metaElectron-donating (mild)MinorSlight Increase
-Si(CH₃)₃ orthoElectron-donating (mild)HighSignificant Decrease
-H (Reference)-NeutralLowBaseline
-CF₃ (Reference)paraElectron-withdrawingMinorDecrease

This table represents predicted trends based on fundamental mechanistic principles of the Suzuki-Miyaura reaction.

The para-TMS group is expected to accelerate the reaction by increasing the nucleophilicity of the transmetalating carbon. In contrast, the ortho-TMS group, despite its favorable electronic contribution, will likely retard the reaction due to steric clash with the palladium catalyst's ligands, hindering the formation of the pre-transmetalation complex.[8][15]

Conclusion and Future Outlook

The trimethylsilyl group is a powerful and versatile tool in the arsenal of the synthetic chemist working with boronic acids. Its utility extends far beyond that of a simple protecting group. By understanding and exploiting its dual nature—as a modulator of steric and electronic properties and as a regiochemical directing group—researchers can achieve unprecedented control over the synthesis of complex, highly functionalized molecules.

For professionals in drug discovery, this control is paramount. The ability to synthesize specific isomers of a pharmacophore can be the difference between a potent drug candidate and an inactive compound.[16][17] The strategic use of the TMS group allows for the exploration of a wider chemical space and the synthesis of novel boronic acid building blocks. As the demand for increasingly complex and specific molecular architectures grows, a deep, mechanistic understanding of the tools at our disposal, including the subtle yet powerful influence of the trimethylsilyl group, will continue to be a key driver of innovation.

References

The Versatility of the Boron-Carbon Bond: A Technical Guide to Organoboron Compounds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organoboron compounds have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern organic chemist. Their unique combination of stability, functional group tolerance, and versatile reactivity has established them as pivotal building blocks in constructing complex molecular architectures.[1] This guide provides an in-depth exploration of the core principles of organoboron chemistry, from the fundamental nature of the carbon-boron bond to the synthesis of key reagents and their application in transformative synthetic reactions. We will delve into the mechanisms of cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, provide field-proven experimental protocols, and discuss advanced applications in drug discovery and iterative synthesis that highlight the ever-expanding utility of these remarkable compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to strategically leverage organoboron chemistry to solve complex synthetic challenges.

Part 1: Foundational Principles of Organoboron Chemistry

A Historical Perspective

The journey of organoboron chemistry began in the 19th century with the first synthesis of an organoboron compound, triethylborane, by Edward Frankland in 1860.[2] However, the field remained largely niche until the groundbreaking work of Herbert C. Brown in the mid-20th century. His development of hydroboration, the addition of a boron-hydride bond across a carbon-carbon double or triple bond, provided a highly versatile and stereospecific method for preparing organoboranes.[1][2] This discovery, which earned him the Nobel Prize in Chemistry in 1979, transformed organoboranes into invaluable synthetic intermediates.[1] A second revolution occurred with Akira Suzuki's discovery of the palladium-catalyzed cross-coupling of organoboranes with organic halides in 1979, a reaction now famously known as the Suzuki-Miyaura coupling.[2] This powerful carbon-carbon bond-forming reaction, recognized with the 2010 Nobel Prize in Chemistry, has had a profound impact on academic and industrial synthesis, particularly in the pharmaceutical sector.[1][2]

The Unique Nature of the Carbon-Boron Bond

The remarkable utility of organoboron compounds stems from the distinct electronic properties of boron. As a Group 13 element, boron is electron-deficient in its common trivalent state.[3]

  • Electronic Structure: Trivalent organoboron compounds, such as boronic acids, feature an sp²-hybridized boron atom with a vacant p-orbital, rendering them trigonal planar and Lewis acidic.[3][4] This Lewis acidity is a key feature, allowing them to interact with Lewis bases.

  • Bond Polarity: The carbon-boron (C-B) bond has low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron.[5] This bond is primarily covalent and relatively stable, yet the carbon atom bears a slight nucleophilic character.

  • Reactivity Duality: The chemistry of organoboron compounds is characterized by a fascinating duality. The neutral, trivalent sp² boron center is electrophilic. However, upon coordination with a Lewis base (such as a hydroxide or alkoxide ion), the boron center becomes sp³-hybridized, forming a tetrahedral, anionic "ate" complex.[4] In this tetravalent state, the organic group attached to the boron becomes significantly more nucleophilic and is primed for transfer to an electrophilic center, a process known as transmetalation, which is the linchpin of reactions like the Suzuki-Miyaura coupling.[5]

Classification of Key Organoboron Reagents

A variety of organoboron reagents are available to the synthetic chemist, each with distinct properties and applications.

Reagent TypeGeneral FormulaKey Features & ApplicationsStability
Boronic Acids R-B(OH)₂Crystalline solids, widely used in Suzuki-Miyaura couplings. Generally stable to air and moisture. Can undergo dehydration to form cyclic boroxine trimers.[6]Moderate to High
Boronic Esters R-B(OR)₂Often liquids or low-melting solids. Pinacol esters are very common, offering enhanced stability and ease of purification over boronic acids.[6]High
MIDA Boronates R-B(MIDA)Exceptionally stable, crystalline solids. The MIDA (N-methyliminodiacetic acid) ligand protects the boronic acid, rendering it inert to anhydrous cross-coupling conditions. Deprotection occurs with mild aqueous base.[3][7] Used for iterative cross-coupling.[7]Very High
Organotrifluoroborates K⁺[R-BF₃]⁻Crystalline, air- and moisture-stable salts. Often show enhanced reactivity in cross-coupling reactions compared to the corresponding boronic acids.Very High
Triorganoboranes R₃BKey intermediates from hydroboration. Highly reactive and often pyrophoric. Not typically isolated but used in situ for subsequent transformations like oxidation or protonolysis.[5]Low

Part 2: Synthesis of Organoboron Compounds

The accessibility of organoboron reagents is a major reason for their widespread use. Several robust methods have been developed for their synthesis.

From Organometallic Reagents

The traditional method involves the reaction of highly nucleophilic organolithium or Grignard reagents with a trialkyl borate ester, such as trimethyl or triisopropyl borate, at low temperatures (-78 °C) followed by acidic workup.[3][8] While effective, this method's utility is limited by the low functional group tolerance of the powerful organometallic reagents required.[9]

Miyaura Borylation

A more versatile and widely used method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6][10][11] This reaction offers excellent functional group tolerance and proceeds under mild conditions, making it a go-to method for preparing boronic esters.[10]

Workflow: Miyaura Borylation

Miyaura_Borylation Start Aryl/Vinyl Halide (Ar-X) + B₂(pin)₂ Reaction Reaction Vessel Heat (e.g., 80-100 °C) Start->Reaction Combine Reagents Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) Solvent (e.g., Dioxane) Reagents->Reaction Add Workup Aqueous Workup Extraction Reaction->Workup Cool Purification Column Chromatography or Recrystallization Workup->Purification Product Aryl/Vinyl Boronic Ester (Ar-B(pin)) Purification->Product

Caption: General workflow for synthesizing a boronic ester via Miyaura Borylation.

Part 3: Key Transformations in Organic Synthesis

The true power of organoboron compounds is realized in their subsequent chemical transformations, which enable the construction of complex molecular frameworks.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most important application of organoboron compounds, forming a C(sp²)-C(sp²) bond between an organoboron reagent and an organic halide or triflate.[1] Its significance in constructing biaryl linkages, a common motif in pharmaceuticals, cannot be overstated.[6]

Causality of the Catalytic System: The success of the reaction hinges on the interplay of three key components:

  • Palladium Catalyst: The active catalytic species is a Pd(0) complex. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is more common to generate them in situ from stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf).[6][12]

  • Ligand: Phosphine-based ligands (e.g., PPh₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. Electron-rich, bulky ligands generally accelerate the oxidative addition and reductive elimination steps.[6]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species by forming the key boronate "ate" complex, which enhances the nucleophilicity of the organic group for transfer to the palladium center.[5]

The Catalytic Cycle:

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar¹)(X) pd0->oa_complex Ar¹-X oa_step trans_complex LₙPd(II)(Ar¹)(Ar²) oa_complex->trans_complex Ar²-B(OR)₂ + Base trans_step trans_complex->pd0 Ar¹-Ar² re_step center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mechanism proceeds via three fundamental steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group (Ar²) from the activated boronate complex is transferred to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Chan-Lam Coupling: Forging C-Heteroatom Bonds

While palladium catalysis dominates C-C bond formation, copper catalysis enables complementary transformations. The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically C-N and C-O, by coupling organoboronic acids with amines, phenols, and other N-H or O-H containing compounds.[13][14] A key advantage is that it often proceeds under mild conditions, even in the presence of air, making it an attractive alternative to harsher methods like the Ullmann condensation.[13]

The proposed mechanism involves a Cu(II) catalyst. The key steps include transmetalation of the aryl group from the boronic acid to the copper center, coordination of the amine or alcohol, and subsequent reductive elimination from a transient Cu(III) intermediate to form the product and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the cycle.[13][15]

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to generate substituted amines, including valuable α-amino acids.[16] This catalyst-free transformation is lauded for its operational simplicity and ability to rapidly build molecular complexity from readily available starting materials.[16][17] The reaction proceeds through the condensation of the amine and carbonyl to form an iminium ion intermediate, which is then attacked by the nucleophilic organic group of the boronic acid.

Part 4: Advanced Topics and Applications

MIDA Boronates and Iterative Cross-Coupling (ICC)

A significant challenge in complex molecule synthesis is the sequential, controlled formation of multiple bonds. The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group has provided a groundbreaking solution.[18] MIDA boronates are exceptionally stable to anhydrous cross-coupling conditions, effectively acting as a "boronic acid protecting group".[7][19] They are easily prepared, purified by standard chromatography, and are often crystalline solids.[20]

This unique stability allows for a powerful strategy known as iterative cross-coupling (ICC). A bifunctional building block, such as a haloaryl MIDA boronate, can undergo a Suzuki-Miyaura coupling at the halide position while the MIDA boronate remains untouched. Following the reaction, the MIDA group can be selectively cleaved under mild aqueous basic conditions to reveal the free boronic acid, which is then ready for a subsequent coupling reaction.[7] This process, analogous to solid-phase peptide synthesis, enables the programmed, stepwise assembly of complex small molecules from a collection of standardized building blocks and has even been automated.[18][20]

Caption: Conceptual workflow of Iterative Cross-Coupling (ICC) using MIDA boronates.

Applications in Drug Discovery

The favorable properties of organoboron compounds—stability, low toxicity, and unique reactivity—have made them prominent in medicinal chemistry.[21] The boronic acid moiety can act as a transition-state analogue, reversibly inhibiting certain enzymes.

The most notable example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that was the first proteasome inhibitor approved by the FDA for the treatment of multiple myeloma.[4][22][23] The electrophilic boron atom in Bortezomib reversibly binds to the N-terminal threonine residue in the active site of the 26S proteasome.[24] This inhibition disrupts the degradation of pro-apoptotic factors, leading to the activation of programmed cell death in cancer cells.[24] Following the success of Bortezomib, other boron-containing drugs have been approved, including Ixazomib (another proteasome inhibitor) and Vaborbactam (a β-lactamase inhibitor).[25][26][27]

Boronic Acids as Chemical Sensors

The Lewis acidic nature of boronic acids allows them to form reversible covalent complexes with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose).[2][6] This interaction forms a five- or six-membered cyclic boronate ester. By attaching a fluorophore or chromophore to the boronic acid scaffold, this binding event can be translated into a detectable optical signal (a change in fluorescence or color).[9] This principle has been widely exploited to develop chemosensors for the continuous monitoring of glucose, offering a potential alternative to enzyme-based methods.[2][21][28]

Part 5: Experimental Protocols

The following are generalized, field-tested protocols. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Organoboron reagents and palladium catalysts should be handled with care.

Protocol for Synthesis of an Aryl Boronic Ester via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl bromide.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol, 1.1-1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02-0.03 mmol, 2-3 mol%)

    • Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)

    • Anhydrous 1,4-dioxane or Toluene (5-10 mL)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, B₂pin₂, PdCl₂(dppf), and KOAc.

    • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Solvent Addition: Add the anhydrous solvent via syringe.

    • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and salts, washing the pad with additional ethyl acetate.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl boronic ester.

Protocol for a General Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for coupling an aryl bromide with an arylboronic acid.[6]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL) and Water (0.5 mL)

  • Procedure:

    • Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]

    • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[6]

    • Solvent Addition: Add the degassed toluene and degassed water via syringe.[6]

    • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[6]

    • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

    • Work-up: After cooling to room temperature, add water to the reaction mixture. Transfer to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[6]

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]

Part 6: Conclusion and Future Outlook

From their initial discovery to their central role in Nobel Prize-winning reactions, organoboron compounds have fundamentally reshaped the landscape of organic synthesis. Their predictable reactivity, operational simplicity, and broad functional group tolerance have made them workhorse reagents for constructing C-C and C-heteroatom bonds. The development of advanced reagents like MIDA boronates continues to push the boundaries of what is possible, enabling automated, iterative approaches to complex molecule synthesis that were once unimaginable. As the fields of catalysis and synthetic methodology continue to evolve, the versatile boron-carbon bond is certain to remain at the heart of innovative solutions for challenges in medicine, materials science, and beyond.

Part 7: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: --INVALID-LINK--

  • Yau, A. et al. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. NIH National Library of Medicine. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Petasis Reaction. Available from: --INVALID-LINK--

  • Patsnap Synapse. What is the mechanism of Bortezomib? (2024). Available from: --INVALID-LINK--

  • Trotter, N. S. et al. Mechanistic Development and Recent Applications of the Chan–Lam Amination. ACS Publications. (2019). Available from: --INVALID-LINK--

  • Perez-Soler, R. Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. (2011). Available from: --INVALID-LINK--

  • Tanaka, K. et al. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. NIH National Library of Medicine. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. (2025). Available from: --INVALID-LINK--

  • SciSpace. Mechanistic Development and Recent Applications of the Chan–Lam Amination. Available from: --INVALID-LINK--

  • Abu-Hatab, E. et al. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available from: --INVALID-LINK--

  • Gamsey, S. et al. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. NIH National Library of Medicine. Available from: --INVALID-LINK--

  • Malig, T. C. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. Available from: --INVALID-LINK--

  • Abu-Hatab, E. et al. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega. (2023). Available from: --INVALID-LINK--

  • PharmaCompass. Bortezomib | Drug Information, Uses, Side Effects, Chemistry. Available from: --INVALID-LINK--

  • Ganti, L. & Doshi, S. Bortezomib. NIH National Library of Medicine. (2024). Available from: --INVALID-LINK--

  • DergiPark. ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. (2013). Available from: --INVALID-LINK--

  • D'Souza, A. A. & D'Souza, M. J. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. (2022). Available from: --INVALID-LINK--

  • Penner, M. H. Boron Chemistry: An Overview. ACS Symposium Series. (2016). Available from: --INVALID-LINK--

  • Gillis, E. P. et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH National Library of Medicine. Available from: --INVALID-LINK--

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available from: --INVALID-LINK--

  • CORE. iterative cross-coupling with mida boronates. Available from: --INVALID-LINK--

  • Hoffmann, R. W. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. PubMed. (2025). Available from: --INVALID-LINK--

  • Panda, S. et al. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. (2022). Available from: --INVALID-LINK--

  • Alfa Chemistry. Chan-Lam Coupling. Available from: --INVALID-LINK--

  • Sharma, U. K. et al. A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. Available from: --INVALID-LINK--

  • Li, J. et al. From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. ACS Publications. Available from: --INVALID-LINK--

  • Li, J. et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH National Library of Medicine. Available from: --INVALID-LINK--

  • Andrade, B. S. et al. The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. (2023). Available from: --INVALID-LINK--

  • DebBarman, S. CHAN LAM COUPLING. Slideshare. (2017). Available from: --INVALID-LINK--

  • Pörsch, S. et al. Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. PubMed. (2023). Available from: --INVALID-LINK--

  • Pörsch, S. et al. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Organic Chemistry Frontiers. (2023). Available from: --INVALID-LINK--

  • Malig, T. C. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: --INVALID-LINK--

  • MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Available from: --INVALID-LINK--

  • Ramapanicker, R. & Chen, C. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. NIH National Library of Medicine. Available from: --INVALID-LINK--

  • Alfa Chemistry. Miyaura Borylation Reaction. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: --INVALID-LINK--

  • Wikipedia. Petasis reaction. Available from: --INVALID-LINK--

  • Singh, S. et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. (2022). Available from: --INVALID-LINK--

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. (2024). Available from: --INVALID-LINK--

  • ResearchGate. FDA-approved boron-containing drugs. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Borylation Using Methylboronic acid pinacol ester-d3. (2025). Available from: --INVALID-LINK--

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025). Available from: --INVALID-LINK--

  • ResearchGate. Some biological active organoboron derivatives in medicine. Available from: --INVALID-LINK--

  • Che, A. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. (2023). Available from: --INVALID-LINK--

  • Chekmarev, P. et al. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH National Library of Medicine. Available from: --INVALID-LINK--

  • D'Souza, A. A. & D'Souza, M. J. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. (2022). Available from: --INVALID-LINK--

  • Singh, S. et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. NIH National Library of Medicine. (2022). Available from: --INVALID-LINK--

  • Scribd. Application Note - Suzuki-Miyaura Cross-Coupling. Available from: --INVALID-LINK--

References

Spectroscopic data (NMR, IR) for 4-Trimethylsilylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Trimethylsilylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the unambiguous identification and purity assessment of this compound (CAS No. 17865-11-1) is paramount. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, grounded in first principles and field-proven insights. We will explore not just the data itself, but the causality behind the spectral features, ensuring a comprehensive understanding for its application in rigorous research and development environments.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic compound featuring a parasubstituted benzene ring. The key functional groups are the trimethylsilyl (-Si(CH₃)₃) group, a versatile protecting group and synthetic handle, and the boronic acid (-B(OH)₂) group, the reactive moiety for cross-coupling.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 17865-11-1 [1][2]
Molecular Formula C₉H₁₅BO₂Si [1][2][3]
Molecular Weight 194.11 g/mol [1][2]
Appearance White to off-white solid [2]

| Melting Point | 173-178 °C |[2] |

The Spectroscopic Verification Workflow

The structural confirmation of a synthetic reagent is a self-validating process. Each analytical technique provides orthogonal information, which, when combined, builds a high-confidence profile of the molecule. The workflow below illustrates the logical progression from sample preparation to final structural elucidation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) acq_nmr Acquire ¹H, ¹³C NMR Spectra prep_nmr->acq_nmr prep_ir Place Solid Sample Directly on ATR Crystal acq_ir Acquire FT-IR Spectrum prep_ir->acq_ir analysis_nmr Assign Chemical Shifts, Coupling Constants, & Integration acq_nmr->analysis_nmr analysis_ir Identify Characteristic Vibrational Frequencies acq_ir->analysis_ir elucidation Final Structural Confirmation analysis_nmr->elucidation analysis_ir->elucidation

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Solvent Choice Causality: DMSO-d₆ is often preferred for boronic acids as it readily dissolves the polar compound and its residual water peak does not obscure the aromatic region. The acidic B(OH)₂ protons are also clearly observable.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Obtain a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Obtain a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted by the instrument software.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights
~8.01 s (broad) 2H B(OH )₂ The acidic protons of the boronic acid group. Their chemical shift is concentration-dependent, and they readily exchange with D₂O. The broadness is due to exchange and quadrupolar coupling with the boron nucleus.
~7.75 d, J ≈ 8.0 Hz 2H Ar-H (ortho to -B(OH)₂) These protons are deshielded by the electron-withdrawing boronic acid group. They appear as a doublet due to coupling with the adjacent protons (ortho to -Si(CH₃)₃).
~7.58 d, J ≈ 8.0 Hz 2H Ar-H (ortho to -Si(CH₃)₃) These protons are slightly shielded relative to their coupling partners due to the weakly electron-donating nature of the silyl group.

| ~0.25 | s | 9H | Si(CH ₃)₃ | The nine protons of the three methyl groups are magnetically equivalent, resulting in a single, sharp, and strong signal. Its upfield position is highly characteristic of a trimethylsilyl group due to the electropositive nature of silicon. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.

Table 3: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights
~142.9 Ar-C -Si The ipso-carbon attached to the silicon atom.
~134.5 Ar-C H (ortho to -B(OH)₂) Aromatic methine carbon.
~128.0 Ar-C H (ortho to -Si(CH₃)₃) Aromatic methine carbon.
Not Observed or Broad Ar-C -B The ipso-carbon attached to the boron atom. This signal is often significantly broadened (due to quadrupolar relaxation from the ¹¹B and ¹⁰B nuclei) to the point of being indistinguishable from the baseline. This is a key validation point.

| -1.1 | Si(C H₃)₃ | The methyl carbons of the TMS group, appearing characteristically at a very high field (upfield of TMS reference). |

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the key functional groups based on their characteristic molecular vibrations.[4]

Table 4: Expected FT-IR Absorption Bands (ATR) | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3400 - 3200 | Strong, very broad | O-H stretch | B-O-H (hydrogen-bonded) | A hallmark of boronic acids, often existing as hydrogen-bonded dimers in the solid state.[5] | | ~2955, 2898 | Medium-Sharp | C-H stretch (asymmetric & symmetric) | -Si(CH ₃)₃ | Characteristic aliphatic C-H stretches.[4] | | ~1605, 1500 | Medium | C=C stretch | Aromatic Ring | Vibrations of the phenyl ring backbone. | | ~1350 | Strong | B-O stretch | B-O | A strong, diagnostically important band for boronic acids.[6] | | ~1250 | Strong | Si-C symmetric deformation (umbrella) | Si-C H₃ | A very strong and sharp absorption characteristic of the trimethylsilyl group. | | ~1110 | Strong | Si-Ph stretch | Si-C (Aromatic) | Stretching vibration of the silicon-phenyl bond. | | ~835 | Strong | C-H out-of-plane bend | 1,4-disubstituted Aromatic | This strong band is highly indicative of the para-substitution pattern on the benzene ring. |

Conclusion

The structural identity and integrity of this compound can be confidently established through a synergistic application of NMR and FT-IR spectroscopy. The key identifying features are:

  • ¹H NMR: A sharp 9H singlet around 0.25 ppm (TMS group) and a distinct AA'BB' pattern in the aromatic region.

  • ¹³C NMR: A characteristic upfield signal near -1.1 ppm for the TMS carbons and the expected four signals for the aromatic ring, with the C-B signal often being unobservable.

  • FT-IR: A very broad O-H stretch centered around 3300 cm⁻¹, coupled with strong, sharp bands for the B-O (~1350 cm⁻¹) and Si-C (~1250 cm⁻¹) vibrations.

This comprehensive spectroscopic profile serves as a reliable reference for researchers, ensuring the quality and identity of this critical reagent in synthetic applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Trimethylsilylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-trimethylsilylphenylboronic acid as a versatile coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Moving beyond a simple recitation of procedural steps, this document elucidates the mechanistic rationale behind protocol choices, offering researchers, scientists, and drug development professionals a comprehensive resource for the strategic synthesis of functionalized biaryl compounds. The unique role of the trimethylsilyl (TMS) group as both a stable protecting group and a handle for subsequent transformations is a central focus. Detailed, field-tested protocols, reaction optimization data, and mechanistic diagrams are presented to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Strategic Advantage of the Trimethylsilyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and advanced materials.[1][2] The reaction's success is predicated on its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1]

Within this context, this compound emerges as a reagent of significant strategic value. The trimethylsilyl (TMS) group offers a unique combination of stability and reactivity. It is robust enough to withstand a variety of reaction conditions, yet it can be readily transformed into other functional groups (e.g., hydroxy, halo) post-coupling, a concept known as "latent functionality." This allows for the synthesis of complex molecules through a more convergent and efficient route, where the TMS-aryl unit is installed early and elaborated upon in later synthetic stages. Furthermore, the silyl group can serve as a "masked" or "protected" site, enabling orthogonal coupling strategies where multiple C-C bonds are formed in a controlled, sequential manner.[3]

This guide will detail the mechanistic underpinnings of the Suzuki-Miyaura reaction with a focus on this specific boronic acid, provide robust experimental protocols, and discuss the downstream synthetic utility of the resulting TMS-functionalized biaryl products.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an aryl halide (or triflate). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.[2][4][5] The reactivity of the halide typically follows the order I > Br > Cl.[6]

  • Transmetalation: This is often the rate-determining step of the reaction.[7] It involves the transfer of the organic group (in this case, the 4-trimethylsilylphenyl moiety) from the boron atom to the palladium center. Crucially, this step requires activation of the boronic acid by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes ligand exchange with the Pd(II) complex.[8][9]

  • Reductive Elimination: In the final step, the two organic groups attached to the palladium center couple, forming the new C-C bond of the biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[2][4][5]

Below is a graphical representation of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base Activated) pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R² Product Ar-Ph(TMS) (Biaryl Product) ArylHalide Ar-X (Aryl Halide) BoronicAcid 4-(TMS)Ph-B(OH)₂ caption Suzuki-Miyaura Catalytic Cycle.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols have been optimized for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides. As with any chemical reaction, optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is suitable for a wide variety of aryl and heteroaryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the solvent mixture via syringe.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Key Parameters:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst. For less reactive aryl chlorides or sterically hindered substrates, more active catalysts with specialized ligands (e.g., Buchwald or Herrmann-type ligands) may be required.[8]

  • Base: An inorganic base like sodium or potassium carbonate is typically sufficient.[10] The base is crucial for the formation of the active boronate species.[8] For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be employed.

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic substrates and the inorganic base.[11]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Microwave-Assisted Protocol

For accelerated reaction times, microwave irradiation can be a powerful tool.[10][12]

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.015 mmol, 3 mol%)

  • K₂CO₃ (1.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF or 1,4-Dioxane, 3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl bromide, this compound, PdCl₂(dppf), and K₂CO₃.

  • Add the solvent and seal the vial.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • Work-up and purify the product as described in the general protocol.

Justification for Microwave Conditions: Microwave heating can significantly reduce reaction times by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner reactions.[10][12]

References

Standard Protocol for Suzuki Coupling with 4-Trimethylsilylphenylboronic Acid: An Application Note for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Silylated Biaryls and the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] A key advantage of the Suzuki coupling is the use of organoboron compounds, which are generally stable, have low toxicity, and their byproducts are easily removed.[3]

This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 4-trimethylsilylphenylboronic acid with aryl halides. The incorporation of the trimethylsilyl (TMS) group onto a phenyl ring offers a versatile synthetic handle for further transformations, making this specific class of biaryl compounds highly valuable in medicinal chemistry and materials science. The TMS group can be readily converted to other functional groups (e.g., hydroxyl, halogen) or used to modulate the electronic and steric properties of the molecule.

This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven experimental procedures to ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) species.[1] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is essential for this step to occur.[3] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[3] This is often the rate-determining step of the reaction.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_products Products & Reagents Pd(0)L2 Pd(0)L₂ ArPd(II)L2X Ar-Pd(II)L₂-X Pd(0)L2->ArPd(II)L2X Oxidative Addition (Ar-X) ArPd(II)L2Ar' Ar-Pd(II)L₂-Ar' ArPd(II)L2X->ArPd(II)L2Ar' Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)L2Ar'->Pd(0)L2 Reductive Elimination ArAr' Ar-Ar' ArPd(II)L2Ar'->ArAr' Product Formation ArX Ar-X ArBOH2 Ar'-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components: A Rationale for Selection

The success of a Suzuki coupling reaction is highly dependent on the judicious choice of each component. This section details the role and selection criteria for the catalyst, ligand, base, and solvent system.

Palladium Catalyst and Ligand System

The combination of a palladium precursor and a phosphine ligand is central to the catalytic activity.

  • Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(II) precursors, such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are often more stable and are reduced in situ to the active Pd(0) species.[1]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a common and effective ligand for many Suzuki couplings. For more challenging substrates, such as aryl chlorides or sterically hindered partners, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly enhance reaction rates and yields.[5]

The Role of the Base

The base is a critical component in the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[2] The choice of base can significantly impact the reaction outcome.

  • Common Bases: A variety of inorganic bases are commonly employed, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).[5]

  • Selection Criteria: The strength and solubility of the base are important considerations. Weaker bases like carbonates are often sufficient and are generally preferred to avoid side reactions. For less reactive boronic acids or challenging couplings, a stronger base like K₃PO₄ may be necessary. The choice of base can also influence the rate of competing side reactions such as protodeboronation.

Solvent System

The solvent system must be capable of dissolving the various reaction components and facilitating the catalytic cycle.

  • Solvent Choice: A range of solvents can be used for Suzuki couplings, often as a mixture with water to dissolve the inorganic base.[5] Common choices include ethers (e.g., 1,4-dioxane, tetrahydrofuran (THF)), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., dimethylformamide (DMF)).[5]

  • Biphasic vs. Anhydrous: Many Suzuki protocols utilize a biphasic system (e.g., dioxane/water or toluene/water), which is effective for a wide range of substrates. In cases where the boronic acid is susceptible to protodeboronation, anhydrous conditions with a soluble organic base or a base like KF may be advantageous.

Detailed Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a standardized procedure for the Suzuki coupling of this compound with a generic aryl bromide. It is intended as a starting point and may require optimization for specific substrates.

Reagents and Equipment
  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution
  • Reagent Preparation: In a Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the solid mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired silylated biaryl product.

Data Presentation: Typical Reaction Parameters

ParameterRecommended Range/ValueRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.1 - 1.5 equivA slight excess ensures complete consumption of the aryl halide.
Palladium Catalyst 1 - 5 mol%Lower loadings are desirable for cost and sustainability.
Ligand 2 - 4 equiv (relative to Pd)Ensures proper coordination and stabilization of the catalyst.
Base 2.0 - 3.0 equivSufficient to activate the boronic acid and drive the reaction.
Solvent Ratio 4:1 to 10:1 (Organic:Aqueous)Balances solubility of organic and inorganic components.
Temperature 80 - 110 °CProvides sufficient energy to overcome activation barriers.
Reaction Time 2 - 24 hoursSubstrate dependent; monitor for completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Use fresh catalyst and ligand.- Ensure thorough degassing of solvents and proper inert gas technique.- Screen alternative solvent systems (e.g., toluene, DMF).
Protodeboronation - Presence of excess water- Harsh basic conditions- Use anhydrous conditions with a base like KF or CsF.- Employ a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[6]
Homocoupling of Boronic Acid - Presence of oxygen- Ensure rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques.
Difficult Purification - Residual palladium catalyst- Boronic acid byproducts- Consider a post-reaction treatment with a palladium scavenger.- Perform an aqueous wash during workup to remove water-soluble impurities.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively troubleshoot and optimize this powerful transformation. The protocol provided in this application note serves as a reliable starting point for the synthesis of a wide range of silylated biaryls, paving the way for further innovations in drug discovery and materials science.

References

The Strategic Utility of 4-(Trimethylsilyl)phenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & In-Depth Protocols for Advanced Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(Trimethylsilyl)phenylboronic acid has emerged as a uniquely versatile reagent, particularly valued in the pharmaceutical and materials science sectors. Its dual-functionality—acting as a robust partner in palladium-catalyzed cross-coupling reactions and possessing a latent hydroxyl group in the form of a stable trimethylsilyl (TMS) ether—offers chemists a powerful tool for multi-step synthetic sequences. This guide provides an in-depth exploration of its applications, focusing on the venerable Suzuki-Miyaura coupling and the subsequent transformation of the TMS group into a phenol. We present not just the protocols, but the underlying chemical principles and strategic considerations that enable researchers to harness the full potential of this invaluable building block.

Introduction: The Dual-Nature Advantage

4-(Trimethylsilyl)phenylboronic acid is an organoboron compound distinguished by the presence of a TMS group at the para position of the phenyl ring.[1] This feature imparts several key advantages. Primarily, it serves as an exceptional coupling partner in Suzuki-Miyaura reactions, a cornerstone of C-C bond formation in contemporary organic chemistry.[2] The boronic acid moiety readily participates in the catalytic cycle to form biaryl structures, a common motif in biologically active molecules.[3][4][5]

Crucially, the TMS group acts as a stable, masked equivalent of a hydroxyl group. Unlike a free phenol, which can be acidic and may interfere with organometallic catalysts or bases used in coupling reactions, the TMS-protected aryl group is chemically inert under typical Suzuki conditions. This allows for the clean and high-yield formation of a C-C bond without the need for additional protecting group manipulations. Following the coupling, the C-Si bond can be selectively and efficiently cleaved to unmask the phenol through oxidative processes like the Fleming-Tamao oxidation.[6][7][8] This two-stage approach provides a strategic advantage for synthesizing complex hydroxylated biaryl compounds, which are key pharmacophores in numerous drugs.[4][5]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of 4-(trimethylsilyl)phenylboronic acid, enabling the synthesis of 4'-trimethylsilyl-biaryl compounds. These intermediates are foundational for further functionalization.

Mechanistic Rationale for Component Selection

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent system. The generally accepted catalytic cycle, shown below, informs these choices.

Suzuki_Miyaura_Cycle cluster_borate Boronate Activation pd0 Pd(0)Ln pd_ox R1-Pd(II)Ln-X pd0->pd_ox Oxidative Addition pd_trans R1-Pd(II)Ln-R2 pd_ox->pd_trans Transmetalation pd_trans->pd0 product R1-R2 pd_trans->product Reductive Elimination borate R2-B(OH)3- borate->pd_ox boronic_acid R2-B(OH)2 (4-TMS-Ph-B(OH)2) boronic_acid->borate base Base (e.g., OH-) aryl_halide Ar-X (R1-X) aryl_halide->pd0

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used.[2][4] The choice of phosphine ligands (e.g., PPh₃) is critical; they stabilize the palladium center and modulate its reactivity to facilitate the oxidative addition and reductive elimination steps.

  • Base: The base plays a crucial role in activating the boronic acid.[3] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step where the organic group is transferred from boron to palladium.[3][9] Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), often used in an aqueous solution to facilitate the reaction.[10]

  • Solvent: A biphasic solvent system, such as tetrahydrofuran (THF)/water or 1,4-dioxane/water, is frequently employed.[4] This system dissolves both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronate salt, allowing them to interact at the phase interface.

Protocol 1: Synthesis of a 4'-Trimethylsilyl-biaryl Intermediate

This protocol details the coupling of 4-(trimethylsilyl)phenylboronic acid with an aryl bromide. The reaction is exemplified using methyl 2-bromobenzoate, a common precursor in the synthesis of non-steroidal anti-inflammatory drugs and other pharmaceuticals.

Materials:

  • 4-(Trimethylsilyl)phenylboronic acid

  • Methyl 2-bromobenzoate (or other aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(trimethylsilyl)phenylboronic acid (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add THF to dissolve the starting materials (approx. 5-10 mL per mmol of aryl halide).

  • Base Addition: Prepare a 2 M aqueous solution of Na₂CO₃ and add it to the reaction mixture (2.0 equivalents).

  • Degassing: Bubble argon or nitrogen gas through the biphasic solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 to 0.05 equivalents) to the mixture. The mixture will typically turn yellow or brown.

  • Reaction: Heat the mixture to reflux (typically 65-70 °C for THF) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Coupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/Ethanol/H₂O1288Adapted from[11]
Methyl 2-bromobenzoatePd(PPh₃)₄ (5 mol%)Na₂CO₃THF/H₂O12>90Adapted from[4]
4-BromobenzaldehydePdCl₂(dppf) (3 mol%)K₂CO₃Dioxane/H₂O692Adapted from[12]
1-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O495General High-Yielding Conditions

Core Application: Fleming-Tamao Oxidation

The true strategic value of using 4-(trimethylsilyl)phenylboronic acid is realized in the subsequent conversion of the C-Si bond to a C-O bond. The Fleming-Tamao oxidation provides a reliable method for this transformation, converting the trimethylsilyl-biaryl intermediate into a valuable hydroxylated biaryl.[6][8]

Mechanistic Rationale

The Fleming-Tamao oxidation proceeds via a two-step mechanism. First, the robust phenylsilyl group is converted into a more reactive halosilyl or heterosilyl group via electrophilic substitution at the silicon-bound phenyl ring (ipso-substitution).[7] This is followed by nucleophilic attack of a peroxide species, which triggers a rearrangement to form the C-O bond, ultimately yielding the desired alcohol after workup.[1]

Fleming_Tamao_Workflow start 4'-TMS-Biaryl (from Suzuki Coupling) step1 Step 1: Electrophilic Activation at Si start->step1 e.g., Hg(OAc)₂ or HBF₄ intermediate Reactive Halosilyl or Acylsilyl Intermediate step1->intermediate step2 Step 2: Peroxyacid Oxidation & Rearrangement intermediate->step2 e.g., AcOOH or H₂O₂ product 4'-Hydroxy-Biaryl step2->product

Caption: Workflow for the Fleming-Tamao Oxidation of a TMS-Biaryl.

Protocol 2: Oxidation of a 4'-Trimethylsilyl-biaryl to a 4'-Hydroxy-biaryl

This protocol describes the conversion of the biaryl product from Protocol 1 into its corresponding phenol.

Materials:

  • 4'-Trimethylsilyl-biaryl intermediate

  • Mercuric acetate [Hg(OAc)₂] (Caution: Highly Toxic) or Tetrafluoroboric acid (HBF₄)

  • Peracetic acid (AcOOH, ~32% in acetic acid) or Hydrogen Peroxide (H₂O₂)

  • Acetic Acid (AcOH)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the 4'-trimethylsilyl-biaryl (1.0 equivalent) in acetic acid (approx. 10 mL per mmol).

  • Electrophilic Activation: Add mercuric acetate (2.0 equivalents) to the solution in one portion. Stir at room temperature for 30-60 minutes. Alternative (Mercury-Free): For some substrates, protodesilylation-oxidation can be achieved with an acid like HBF₄ followed by oxidation.

  • Oxidation: Cool the mixture in an ice bath. Slowly add peracetic acid (10-20 equivalents) dropwise, keeping the internal temperature below 20 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a chilled, vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). This will neutralize the acids and quench the excess peroxide. Ensure the final pH is basic.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude phenol product by flash column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system.

Case Study: Strategic Application in Telmisartan Synthesis

The synthesis of Telmisartan, a widely used antihypertensive drug, provides a compelling example of the strategic importance of the biaryl core.[4][5][13] While many reported syntheses use 4-methylbiphenyl-2-carboxylic acid derivatives, the initial Suzuki coupling to form the central biphenyl structure is a critical step.[14] Using 4-(trimethylsilyl)phenylboronic acid as a coupling partner for a suitably substituted benzene derivative would yield a 4'-(trimethylsilyl)biphenyl intermediate. Subsequent oxidation via the Fleming-Tamao protocol would provide the 4'-hydroxybiphenyl core, a key structural motif for further elaboration into Telmisartan analogues or other complex pharmaceutical agents. This "masked phenol" strategy avoids potential complications arising from a free hydroxyl group during the sensitive palladium-catalyzed C-C bond formation.

Conclusion

4-(Trimethylsilyl)phenylboronic acid is more than a simple coupling reagent; it is a strategic building block that enables a powerful two-step sequence for the synthesis of functionalized biaryls. By combining the reliability of the Suzuki-Miyaura coupling with the clean and efficient transformation of the Fleming-Tamao oxidation, researchers can access valuable hydroxylated biaryl motifs that are central to drug discovery and materials science. The protocols and principles outlined in this guide are designed to empower scientists to confidently and effectively integrate this versatile reagent into their synthetic programs, streamlining the path to complex molecular targets.

References

The Strategic Role of 4-(Trimethylsilyl)phenylboronic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Coupling Reagent

In the landscape of modern pharmaceutical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for creating the biaryl and phenyl-heterocycle scaffolds prevalent in many active pharmaceutical ingredients (APIs).[1][2] Among the vast array of available boronic acids, 4-(trimethylsilyl)phenylboronic acid emerges not merely as another coupling partner, but as a strategic tool offering unique advantages in multi-step synthetic routes. Its utility extends beyond the foundational C-C bond formation, providing solutions to challenges in solubility, stability, and late-stage functionalization.[3][4]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, delves into the nuanced applications of 4-(trimethylsilyl)phenylboronic acid. We will move beyond generic protocols to explain the causality behind its use, highlighting how its distinct properties can be leveraged to streamline the synthesis of complex pharmaceutical intermediates.

Core Attributes and Strategic Advantages

4-(Trimethylsilyl)phenylboronic acid is an organoboron compound that features a trimethylsilyl (TMS) group at the para position of the phenylboronic acid. This substitution imparts several beneficial characteristics:

  • Enhanced Stability and Solubility: The lipophilic nature of the TMS group increases the solubility of the boronic acid in organic solvents commonly used in cross-coupling reactions.[3] This can lead to more homogeneous reaction mixtures and improved reaction kinetics. Furthermore, the TMS group can sterically hinder protodeboronation, an undesired side reaction that can plague Suzuki-Miyaura couplings, particularly with electron-rich or heteroaromatic partners.

  • A Masked Phenol Functionality: The most strategic application of the trimethylsilyl group in this context is its role as a stable precursor to a phenol. The C-Si bond can be selectively cleaved under specific conditions to reveal a hydroxyl group, a transformation known as ipso-substitution or protodesilylation. This allows for the introduction of a biaryl linkage early in a synthetic sequence with the phenol group masked and protected, only to be revealed at a later, more opportune stage. This strategy is invaluable when the free phenol would be incompatible with earlier reaction conditions or would interfere with other functional groups.

  • Versatility in C-C Bond Formation: As a versatile reagent, it readily participates in palladium-catalyzed cross-coupling reactions, making it an ideal building block for a wide array of complex organic molecules, from pharmaceutical intermediates to advanced materials.[5]

Application Profile: Synthesis of a Key Biphenyl Intermediate for Angiotensin II Receptor Blockers (ARBs)

A critical structural motif in several "sartan" drugs, a class of angiotensin II receptor blockers used to treat hypertension, is the biphenyl tetrazole core. The synthesis of these complex molecules often relies on a key biphenyl intermediate. While direct synthesis of a hydroxy-biphenyl intermediate can be challenging due to the reactivity of the phenol, a more elegant approach involves the use of 4-(trimethylsilyl)phenylboronic acid.

The following workflow illustrates the strategic use of this reagent to construct a 4'-methyl-2-(trimethylsilyl)-[1,1'-biphenyl] intermediate, a precursor that can be further elaborated.

SUZUKI_COUPLING_WORKFLOW cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_transformation Ipso-Substitution (Protodesilylation) cluster_final_product Functionalized Biphenyl Core R1 4-(Trimethylsilyl)phenylboronic acid P Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) R1->P R2 1-Bromo-2-methylbenzene R2->P I1 4'-Methyl-2-(trimethylsilyl)-[1,1'-biphenyl] P->I1 T Electrophile (e.g., H⁺, I₂) Conditions for C-Si bond cleavage I1->T FP [1,1'-Biphenyl]-4-ol, 4'-methyl- T->FP

Caption: Strategic synthesis of a functionalized biphenyl core.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization based on the specific substrate and desired scale.

Protocol 1: Suzuki-Miyaura Coupling of 4-(Trimethylsilyl)phenylboronic Acid with an Aryl Bromide

This protocol describes a general procedure for the synthesis of a trimethylsilyl-substituted biphenyl intermediate.

Materials:

Reagent/MaterialRoleTypical Molar Equiv.Notes
Aryl BromideElectrophilic Partner1.0---
4-(Trimethylsilyl)phenylboronic acidNucleophilic Partner1.1 - 1.5A slight excess ensures complete consumption of the aryl bromide.
Palladium CatalystCatalyst0.02 - 0.05 (2-5 mol%)Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.
BaseActivates Boronic Acid2.0 - 3.0K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective choices.
SolventReaction Medium---A degassed mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O 4:1) is typical.
Inert GasAtmosphere---Nitrogen or Argon.

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), 4-(trimethylsilyl)phenylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 equiv.). Subsequently, add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Protodesilylation to Unveil the Phenolic Group

This protocol outlines the conversion of the trimethylsilyl-substituted biphenyl to the corresponding phenol.

Materials:

Reagent/MaterialRole
Trimethylsilyl-substituted BiphenylSubstrate
Tetrabutylammonium Fluoride (TBAF)Fluoride Source for Si-C Cleavage
Tetrahydrofuran (THF)Solvent
Acetic AcidProton Source
Saturated aq. NH₄ClQuenching Agent
Ethyl AcetateExtraction Solvent
BrineWashing Agent
Anhydrous Na₂SO₄Drying Agent

Procedure:

  • Reaction Setup: Dissolve the trimethylsilyl-substituted biphenyl (1.0 equiv.) in anhydrous THF in a round-bottom flask.

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude phenol can then be purified by flash column chromatography or recrystallization.

Mechanistic Insights: The Role of the Trimethylsilyl Group

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

SUZUKI_MECHANISM Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar1Ar2 Ar¹-Ar² RedElim->Ar1Ar2 Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (with Base) Ar2BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The trimethylsilyl group does not directly participate in the catalytic cycle but exerts its influence through steric and electronic effects. Its bulk can shield the boronic acid moiety from premature decomposition. Electronically, the TMS group is a weak σ-donor, which can subtly influence the nucleophilicity of the arylboronic acid, though its primary role is steric and as a synthetic handle for later transformations.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

4-(Trimethylsilyl)phenylboronic acid is more than a mere building block; it is a strategic reagent that empowers chemists to design more efficient and robust synthetic routes to complex pharmaceutical targets. Its ability to enhance stability and solubility, coupled with its function as a masked phenol, provides a level of synthetic flexibility that is highly valued in drug discovery and development. By understanding the underlying principles of its application and employing well-defined protocols, researchers can fully exploit the potential of this versatile compound to accelerate the synthesis of next-generation therapeutics.

References

Application Notes & Protocols: Leveraging 4-Trimethylsilylphenylboronic Acid in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Trimethylsilylphenylboronic acid (4-TMSPBA) is a uniquely versatile bifunctional reagent that is rapidly gaining prominence in materials science, organic electronics, and medicinal chemistry. Its structure, featuring a palladium-reactive boronic acid and a stable, yet strategically cleavable, trimethylsilyl (TMS) group, offers a sophisticated toolkit for molecular design. This guide provides an in-depth exploration of 4-TMSPBA's properties and delineates detailed protocols for its application in three key areas: the synthesis of complex biaryl structures via Suzuki-Miyaura cross-coupling, the fabrication of advanced functional polymers, and the development of responsive chemosensors. The protocols are designed to be robust and self-validating, with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Strategic Advantage of 4-TMSPBA

At its core, this compound is an organoboron compound characterized by a boronic acid functional group (-B(OH)₂) and a trimethylsilyl group (-Si(CH₃)₃) at the para position of a phenyl ring.[1][2] This specific arrangement is not a coincidence but a deliberate design that imparts significant advantages for synthetic and materials chemistry.

  • The Boronic Acid Moiety: This group is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds to create biaryl compounds.[3] Furthermore, its ability to form reversible covalent bonds with 1,2- and 1,3-diols makes it an indispensable tool for constructing sensors for carbohydrates, glycoproteins, and other diol-containing molecules.[1][4]

  • The Trimethylsilyl (TMS) Group: The TMS group serves multiple strategic roles. Primarily, it is a bulky, chemically inert functional group that enhances the solubility and stability of the molecule.[1][3] It can act as a temporary protecting group during multi-step syntheses.[5][6] Critically, the C-Si bond can be selectively cleaved and functionalized, opening pathways for post-synthesis modification or creating sites for polymerization. This dual nature as both a stabilizing and a reactive-handle group is a key enabler for advanced material design.[7][8]

This guide will unpack the practical applications of this unique structural combination, providing researchers with the foundational knowledge and detailed protocols to innovate.

Physicochemical & Handling Properties

A clear understanding of a reagent's properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 17865-11-1[9]
Molecular Formula C₉H₁₅BO₂Si[2][9]
Molecular Weight 194.11 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 173-178 °C
Solubility Soluble in organic solvents (e.g., THF, Dichloromethane)[1]
Storage Store in a cool, dry place. Incompatible with strong oxidizing agents.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Core Application: Suzuki-Miyaura Cross-Coupling

The synthesis of biaryl scaffolds is a cornerstone of modern chemistry, forming the backbone of many pharmaceuticals, liquid crystals, and organic semiconductors. The Suzuki-Miyaura reaction is a premier method for this transformation due to its mild conditions and high functional group tolerance.[10]

Causality of Component Selection:

  • Catalyst: A Palladium(0) source is essential. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is common. The catalyst facilitates the key steps of oxidative addition and reductive elimination.[11][12]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[12] The choice of base (e.g., Na₂CO₃, K₂CO₃, CsF) can significantly impact reaction efficiency depending on the substrates.[10]

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is needed. Biphasic systems like Toluene/Water or single solvents like Dioxane or THF are frequently used.[10]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Aryl Palladium Complex) pd0->pd_complex R¹-X transmetalation Transmetalation pd_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium) pd_complex->pd_biaryl [R²-B(OH)₃]⁻ boronate [R²-B(OH)₃]⁻ (Activated Boronate) base Base (e.g., CO₃²⁻) boronic_acid 4-TMSPBA R²-B(OH)₂ boronic_acid->boronate + Base aryl_halide Aryl Halide (R¹-X) pd_biaryl->pd0 Product (R¹-R²) reductive_elim Reductive Elimination product R¹-R² Biaryl Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of a 4-Trimethylsilyl-Substituted Biaryl

This protocol describes a general procedure for the coupling of 4-TMSPBA with an aryl bromide.

Materials:

  • This compound (4-TMSPBA) (1.2 equiv.)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.08 equiv.) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene and Water (4:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis, magnetic stirrer, heating mantle.

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), 4-TMSPBA (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Preparation: In a separate small flask, pre-mix the Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.) in a small amount of toluene. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.

  • Inert Atmosphere: Seal the main reaction flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Solvent Addition: Add the toluene/water solvent mixture to the reaction flask via cannula or syringe.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Application in Polymer Science: Synthesis of Functional Polymers

4-TMSPBA is an excellent building block for creating functional polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.[13][14][15] It can be used in Suzuki polycondensation reactions with dihaloaromatic comonomers to produce fully conjugated polymers.

Diagram: Workflow for Suzuki Polycondensation

Polymerization_Workflow start Start: Reagent Preparation reagents 1. 4-TMSPBA Monomer 2. Dihaloaromatic Comonomer 3. Pd Catalyst & Ligand 4. Base start->reagents setup Reactor Setup under Inert Gas reagents->setup polymerization Polycondensation Reaction (Heat, Stir) setup->polymerization precipitation Precipitation in Non-Solvent (e.g., Methanol) polymerization->precipitation filtration Filtration & Washing precipitation->filtration purification Soxhlet Extraction (Purification) filtration->purification characterization Polymer Characterization (GPC, NMR, UV-Vis) purification->characterization end End: Purified Polymer characterization->end

Caption: General workflow for synthesizing a conjugated polymer via Suzuki polycondensation.

Protocol 4.1: Synthesis of a Polyfluorene Copolymer

This protocol details the synthesis of a copolymer using 4-TMSPBA and a dibromofluorene monomer.

Materials:

  • This compound (4-TMSPBA) (1.0 equiv.)

  • 2,7-dibromo-9,9-dioctylfluorene (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv.)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

  • Toluene and Water (4:1 v/v)

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • Monomer & Reagent Loading: In a Schlenk flask, combine 4-TMSPBA, 2,7-dibromo-9,9-dioctylfluorene, Pd₂(dba)₃, P(o-tol)₃, and Na₂CO₃.

  • Degassing: Subject the flask to several cycles of vacuum and backfilling with argon. Rationale: Rigorous removal of oxygen is even more critical in polymerization to achieve high molecular weights.

  • Solvent Addition: Add degassed toluene and water to the flask.

  • Polymerization: Heat the mixture to 90 °C and stir vigorously for 24-48 hours. An increase in viscosity is often observed as the polymer chain grows.

  • End-capping: To control the molecular weight and terminate the chains, add a small amount of a monofunctional reagent like phenylboronic acid or bromobenzene and stir for another 2-4 hours.

  • Precipitation & Collection: Cool the reaction. Slowly pour the viscous solution into a large volume of rapidly stirring methanol. The polymer will precipitate as a fibrous solid.

  • Filtration: Collect the polymer by filtration and wash thoroughly with methanol and water to remove residual salts and catalyst.

  • Purification: Dry the polymer and purify further by Soxhlet extraction using acetone, hexane, and finally chloroform or THF to collect the desired polymer fraction. Rationale: Soxhlet extraction is a robust method to remove oligomers and catalyst residues, which is crucial for good electronic performance.[16]

  • Drying: Precipitate the purified polymer from the chloroform/THF solution into methanol again, filter, and dry under vacuum.

Application in Sensor Technology

The reversible interaction between boronic acids and diols is the foundation for a wide range of chemosensors, particularly for biologically relevant molecules like glucose.[4] By immobilizing a 4-TMSPBA derivative onto a surface or incorporating it into a material, a detectable signal change (fluorescent, colorimetric, or electrochemical) can be generated upon binding to a target analyte.[17]

Diagram: Diol Sensing Mechanism

Caption: Reversible formation of a cyclic boronate ester upon binding of a diol.

Protocol 5.1: Functionalization of Silica Nanoparticles for Glycoprotein Capture

This protocol outlines a method to create boronic acid-functionalized nanoparticles for selectively capturing glycoproteins.[17]

Materials:

  • Silica Nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 4-Carboxyphenylboronic acid (a derivative for amide coupling)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Toluene, Ethanol

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid)

Procedure:

  • Silica Activation (Hydroxylation): Disperse SiNPs in a 1:1 solution of H₂SO₄ and H₂O₂. Caution: Piranha solution is extremely corrosive. Stir for 1 hour, then wash repeatedly with deionized water via centrifugation until the pH is neutral. Dry the hydroxylated SiNPs.

  • Amination of SiNPs:

    • Disperse the dried SiNPs in anhydrous toluene.

    • Add APTES (e.g., 1 mL per 100 mg of SiNPs) and reflux the mixture for 12 hours under a nitrogen atmosphere.

    • Cool, then wash the particles thoroughly with toluene and ethanol via centrifugation to remove excess APTES. Dry the resulting amino-functionalized SiNPs (SiNP-NH₂).

  • Activation of Boronic Acid:

    • Dissolve 4-carboxyphenylboronic acid in MES buffer.

    • Add NHS (1.5 equiv.) and EDC (1.5 equiv.). Stir at room temperature for 30 minutes to activate the carboxylic acid group, forming an NHS-ester. Rationale: The NHS-ester is a reactive intermediate that readily couples with primary amines.[18]

  • Coupling Reaction:

    • Disperse the SiNP-NH₂ in the MES buffer containing the activated boronic acid.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Final Washing:

    • Collect the functionalized nanoparticles (SiNP-PBA) by centrifugation.

    • Wash repeatedly with water and ethanol to remove unreacted reagents.

    • Dry the final product under vacuum. The resulting nanoparticles are now ready for use in glycoprotein binding assays.

References

Application Notes and Protocols for 4-Trimethylsilylphenylboronic Acid in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of chemical and biological sensing, the demand for molecular tools that offer both precision and versatility is paramount. Phenylboronic acids have long been recognized for their utility in molecular recognition, primarily due to their reversible covalent interactions with diols. Within this class of compounds, 4-Trimethylsilylphenylboronic acid emerges as a particularly intriguing building block for the design of sophisticated chemical sensors. The introduction of the trimethylsilyl (TMS) group imparts unique properties that can be strategically exploited to create novel sensing platforms for a range of analytes, most notably fluoride ions and biologically relevant saccharides.

This comprehensive guide moves beyond a mere recitation of facts to provide you, the researcher, with a deep, mechanistic understanding of how to leverage this compound in your sensor development endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Section 1: The Strategic Advantage of the Trimethylsilyl Group

The presence of the trimethylsilyl moiety on the phenylboronic acid scaffold is not a trivial substitution. It offers several key advantages that enhance the performance and applicability of the resulting sensors:

  • Enhanced Solubility and Stability: The lipophilic nature of the TMS group can improve the solubility of the boronic acid derivative in organic solvents, facilitating synthesis and purification processes. Furthermore, the TMS group can sterically hinder unwanted side reactions, thereby increasing the overall stability of the molecule.

  • A Unique Reaction Site for Fluoride Sensing: The silicon-carbon bond of the TMS group is susceptible to cleavage by fluoride ions. This desilylation reaction provides a highly specific and often irreversible trigger for a signaling event, forming the basis of "turn-on" or ratiometric fluorescent sensors for fluoride. This mechanism offers a distinct advantage over sensors that rely solely on the weaker, reversible interaction of fluoride with the boronic acid group.

  • Modulation of Electronic Properties: The TMS group can influence the electronic environment of the phenylboronic acid, which in turn can affect its acidity and binding affinity for diols. This allows for a degree of fine-tuning in the design of saccharide sensors.

Section 2: Fluoride Sensing via a Desilylation-Triggered Cascade

The detection of fluoride ions is of significant importance in environmental monitoring and clinical diagnostics. This compound provides an elegant solution for the design of highly selective fluoride sensors based on an irreversible desilylation reaction.

Signaling Pathway: A "Turn-On" Fluorescence Response

A common strategy involves coupling this compound to a fluorophore whose emission is initially quenched. The fluoride-induced desilylation removes the quenching moiety, resulting in a significant increase in fluorescence intensity.

G cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State A This compound-Fluorophore Conjugate (Low Fluorescence) C Desilylated Fluorophore (High Fluorescence) A->C Desilylation Reaction D Fluorotrimethylsilane A->D Byproduct Formation B Fluoride Ion (F⁻) B->A Analyte Introduction

Caption: Fluoride-induced desilylation leading to a "turn-on" fluorescence signal.

Protocol: Synthesis of a Desilylation-Based Fluorescent Fluoride Sensor

This protocol outlines the synthesis of a sensor where this compound is coupled to a coumarin-based fluorophore. The cleavage of the Si-C bond by fluoride will liberate the highly fluorescent coumarin derivative.

Materials:

  • This compound

  • 7-Hydroxy-4-methylcoumarin

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Esterification Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Hydroxy-4-methylcoumarin (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • In a separate flask, dissolve DCC (1.5 eq) in anhydrous DCM.

    • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Fluoride Detection Assay

Materials:

  • Synthesized this compound-coumarin sensor

  • Anhydrous THF

  • TBAF solution (1.0 M in THF) for standard curve

  • Fluoride ion source for sample analysis (e.g., NaF dissolved in a suitable buffer)

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the sensor in anhydrous THF (e.g., 1 mM). From this, prepare a working solution (e.g., 10 µM) in THF.

  • Fluorescence Measurement:

    • Place the sensor working solution in a quartz cuvette.

    • Record the baseline fluorescence spectrum.

    • Add incremental amounts of a standard fluoride solution (e.g., TBAF in THF) to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum after a short incubation period (e.g., 5 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the fluoride concentration.

    • Determine the limit of detection (LOD) and the linear dynamic range of the sensor.

ParameterTypical Performance of Desilylation-Based Sensors
Limit of Detection (LOD) Low micromolar (µM) to nanomolar (nM) range[1]
Selectivity High selectivity for fluoride over other common anions (Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻)[1]
Response Time Typically rapid, often within minutes[1]

Section 3: Saccharide Sensing through Diol-Boronic Acid Interactions

The reversible formation of cyclic esters between boronic acids and cis-1,2- or 1,3-diols is a well-established principle for saccharide recognition.[2][3] this compound can be functionalized onto various platforms to create saccharide sensors.

Experimental Workflow: Surface Plasmon Resonance (SPR) for Monosaccharide Detection

This workflow describes the immobilization of a thiol-derivatized this compound onto a gold SPR sensor chip for the label-free detection of monosaccharides.

G cluster_0 Sensor Preparation cluster_1 Sensing and Analysis A Synthesize Thiol-Derivatized This compound B Immobilize on Gold SPR Chip (Self-Assembled Monolayer) A->B C Inject Monosaccharide Solution B->C Introduce Analyte D Monitor SPR Angle Shift C->D E Data Analysis: Binding Kinetics & Affinity D->E

Caption: Workflow for SPR-based monosaccharide sensing.

Protocol: Fabrication of a Phenylboronic Acid-Functionalized SPR Sensor

Materials:

  • 4-Mercaptophenylboronic acid (as a proxy for a thiol-derivatized this compound, which can be synthesized via standard methods)

  • Ethanol, absolute

  • Gold-coated SPR sensor chip

  • Phosphate buffered saline (PBS), pH 7.4

  • Monosaccharide solutions (e.g., glucose, fructose, galactose, mannose) in PBS

  • SPR instrument

Procedure:

  • Chip Functionalization:

    • Clean the gold SPR chip with piranha solution (use extreme caution) or an appropriate cleaning procedure recommended by the manufacturer.

    • Immerse the chip in a solution of 4-mercaptophenylboronic acid in ethanol (e.g., 1 mM) for 12-24 hours to form a self-assembled monolayer (SAM).

    • Rinse the chip thoroughly with ethanol and then deionized water, and dry under a stream of nitrogen.

  • SPR Measurement:

    • Mount the functionalized chip in the SPR instrument.

    • Establish a stable baseline with running buffer (PBS, pH 7.4).

    • Inject different concentrations of the monosaccharide solutions over the sensor surface.

    • Record the association and dissociation phases of the binding event.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]

MonosaccharideTypical Binding Affinity (KD) to Phenylboronic Acid Surfaces
Fructose ~0.2 - 5 mM[2]
Galactose ~5 - 20 mM
Mannose ~10 - 30 mM
Glucose ~15 - 50 mM[2]

Note: The binding affinities are pH-dependent and can be influenced by the specific sensor surface chemistry.

Section 4: Electrochemical Sensing Applications

This compound can also be integrated into electrochemical sensors. The boronic acid moiety can be electropolymerized or attached to electrode surfaces to detect analytes through changes in electrochemical signals such as current or impedance.

Protocol: Fabrication of an Amperometric Saccharide Sensor

This protocol describes the modification of a glassy carbon electrode (GCE) with a polymer film incorporating 4-aminophenylboronic acid (as a readily polymerizable analogue to demonstrate the principle) for the detection of saccharides.

Materials:

  • Glassy carbon electrode (GCE)

  • 4-Aminophenylboronic acid (4-ABA)

  • Hydrochloric acid (HCl), 0.05 M

  • Potassium ferricyanide/ferrocyanide solution (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a suitable buffer)

  • Saccharide solutions

  • Potentiostat/galvanostat

Procedure:

  • Electrode Modification:

    • Polish the GCE to a mirror finish using alumina slurry and sonicate in deionized water and ethanol.

    • Perform electrochemical polymerization by cycling the potential of the GCE in a solution of 4-ABA in 0.05 M HCl.[5]

  • Electrochemical Characterization:

    • Characterize the modified electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a redox probe solution (e.g., ferricyanide/ferrocyanide).

  • Saccharide Detection:

    • Incubate the modified electrode in solutions containing different concentrations of the target saccharide.

    • After incubation, measure the CV or differential pulse voltammetry (DPV) response in the redox probe solution. The binding of the saccharide to the boronic acid groups will alter the charge on the electrode surface, affecting the signal of the redox probe.

  • Data Analysis:

    • Correlate the change in the electrochemical signal (e.g., peak current) to the concentration of the saccharide.

Conclusion and Future Perspectives

This compound stands as a potent and adaptable molecular entity for the creation of advanced chemical sensors. Its unique combination of a diol-binding boronic acid and a fluoride-reactive trimethylsilyl group opens avenues for the development of highly selective and sensitive detection platforms. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate in this exciting field. Future research may focus on integrating this versatile molecule into more complex sensing arrays, developing novel signal transduction mechanisms, and applying these sensors to real-world challenges in healthcare, environmental science, and industrial process monitoring.

References

Application Notes and Protocols for the Selection of Palladium Catalysts in Reactions of 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Trimethylsilylphenylboronic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[1] Within this context, 4-(trimethylsilyl)phenylboronic acid has emerged as a uniquely valuable building block. The trimethylsilyl (TMS) group imparts enhanced solubility and stability to the boronic acid, facilitating its use in a variety of synthetic transformations.[2] Furthermore, the TMS group can serve as a versatile synthetic handle for subsequent functionalization, making this reagent a strategic choice for constructing elaborate molecular architectures.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of palladium catalyst selection for Suzuki-Miyaura reactions involving this compound. We will delve into the mechanistic underpinnings of catalyst choice, provide detailed, field-proven protocols, and offer insights into overcoming potential challenges, such as the undesired protodeboronation side reaction.

The Heart of the Matter: Understanding the Palladium Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth operation of a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. A simplified representation of this cycle is crucial for understanding the rationale behind catalyst and ligand selection.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Regenerated Pd(0)L2 Regenerated Pd(0)L2 Ar-Pd(II)(Ar')L2->Regenerated Pd(0)L2 Reductive Elimination (Ar-Ar') Aryl Halide (Ar-X) Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2) Biaryl (Ar-Ar') Biaryl (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The reactivity order for this step is generally I > Br > OTf >> Cl.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of palladium catalyst and its associated ligands profoundly influences the rates and efficiencies of these steps.

Navigating Catalyst Selection: From Traditional to Advanced Precatalysts

The selection of the palladium source is critical for a successful Suzuki-Miyaura coupling. While traditional catalysts like Pd(PPh₃)₄ have been widely used, modern, well-defined precatalysts offer significant advantages in terms of stability, activity, and ease of handling.

The Challenge of Protodeboronation

A common side reaction in Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond of the boronic acid is cleaved by a proton source, leading to the formation of an undesired arene byproduct.[4] This reaction is often base-catalyzed and can be particularly problematic for electron-rich or sterically hindered boronic acids. While specific studies on the propensity of this compound to undergo protodeboronation are not abundant in the readily available literature, the general strategies to mitigate this side reaction are highly relevant. These include the use of highly active catalysts that promote rapid cross-coupling, thereby outcompeting the slower protodeboronation pathway.[4]

Buchwald Precatalysts: A Paradigm Shift in Efficiency

The development of Buchwald's phosphine-ligated palladium precatalysts has revolutionized the field of cross-coupling. These air- and moisture-stable complexes, particularly the third and fourth generation (G3 and G4), offer rapid and quantitative generation of the active Pd(0) species under mild conditions. This is especially advantageous for reactions involving potentially unstable boronic acids.[5]

For reactions with this compound, the following Buchwald precatalysts are highly recommended:

  • XPhos Pd G3/G4: XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of even challenging aryl chlorides and facilitates reductive elimination. XPhos Pd G3 is an excellent choice for a broad range of aryl halides.[6]

  • SPhos Pd G3/G4: SPhos is another highly effective biarylphosphine ligand that often provides excellent results where other ligands may be less effective. It is known for its high reactivity in a variety of cross-coupling reactions.[4]

The primary advantage of these G3 and G4 precatalysts is their ability to rapidly generate the active LPd(0) species, which is crucial for outcompeting potential side reactions like protodeboronation.[5]

Decision-Making Workflow for Catalyst Selection

Catalyst Selection Workflow Start Start: Select Aryl Halide Aryl_Iodide_Bromide Aryl Iodide or Bromide Start->Aryl_Iodide_Bromide Aryl_Chloride Aryl Chloride Start->Aryl_Chloride Catalyst_Choice_1 Initial Screening Aryl_Iodide_Bromide->Catalyst_Choice_1 Catalyst_Choice_2 Challenging Substrate? Aryl_Chloride->Catalyst_Choice_2 Protocol_1 Protocol 1: Pd(PPh3)4 or SPhos Pd G3 Catalyst_Choice_1->Protocol_1 Yes Protocol_2 Protocol 2: XPhos Pd G3 Catalyst_Choice_2->Protocol_2 Yes Optimization Optimization: Base, Solvent, Temp. Protocol_1->Optimization Protocol_2->Optimization

Caption: A decision-making workflow for selecting the appropriate palladium catalyst system.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Aryl Iodides and Bromides

This protocol is suitable for the coupling of this compound with a range of aryl iodides and bromides. The use of SPhos Pd G3 is recommended for its high activity and reliability.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-(Trimethylsilyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-(trimethylsilyl)phenylboronic acid, SPhos Pd G3, and potassium phosphate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Aryl Chlorides

Aryl chlorides are generally less reactive than their bromide and iodide counterparts, necessitating a more active catalyst system. XPhos Pd G3 is particularly effective for these challenging couplings.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 4-(Trimethylsilyl)phenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • tert-Amyl alcohol (5 mL)

Procedure:

  • In a glovebox, add the aryl chloride, 4-(trimethylsilyl)phenylboronic acid, XPhos Pd G3, and potassium phosphate to an oven-dried vial equipped with a magnetic stir bar.

  • Add tert-amyl alcohol to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Comparative Performance of Palladium Catalysts

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are representative and may vary depending on the specific substrate and reaction scale.

EntryAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(PPh₃)₄ (3)PPh₃Na₂CO₃DMF/H₂O8012~85[7][8]
24-IodoanisolePd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1008>90General Knowledge
34-ChloroanisoleXPhos Pd G3 (2)XPhosK₃PO₄t-Amyl Alcohol11012~90[5]
41-Bromo-4-nitrobenzeneSPhos Pd G3 (2)SPhosK₂CO₃1,4-Dioxane/H₂O806>95[4]

Conclusion and Future Outlook

The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura cross-coupling of this compound. For routine couplings with aryl iodides and bromides, traditional catalysts can be effective, but for more challenging substrates, particularly aryl chlorides, the use of advanced Buchwald precatalysts such as XPhos Pd G3 and SPhos Pd G3 is highly recommended. These modern catalysts offer superior activity, stability, and ease of use, often enabling reactions to proceed under milder conditions with lower catalyst loadings. By carefully considering the nature of the aryl halide and employing the robust protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide array of valuable compounds derived from this compound.

References

Strategic Selection of Bases for Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[1][2] While the palladium catalyst and ligands often receive the most attention, the choice of base is a critical, and often decisive, parameter that governs the reaction's efficiency, scope, and success. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate selection of bases for Suzuki reactions involving arylboronic acids. We will explore the mechanistic role of the base, present a comparative analysis of common base classes, and provide robust, validated protocols for reaction setup and optimization.

The Mechanistic Imperative: Why the Base is Critical

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base is not merely a scavenger for the acid generated during the reaction; it plays an active and essential role in the transmetalation step, which is frequently the rate-determining step of the entire cycle.[5][6] In the absence of a base, the transmetalation from the relatively covalent organoboron species to the palladium center is prohibitively slow.[7][8]

The base's primary function is to activate the system for transmetalation, a role for which two dominant mechanistic pathways have been proposed and debated.[6][9]

  • The Boronate Pathway (Path A): The base reacts with the neutral arylboronic acid to form a more nucleophilic anionic "ate" complex, specifically a trihydroxyboronate or an alkoxyboronate.[2][9][10] This increased nucleophilicity dramatically accelerates the transfer of the aryl group from boron to the palladium(II) center.[5][7]

  • The Hydroxide/Alkoxide Pathway (Path B): Alternatively, the base (e.g., OH⁻) can first react with the arylpalladium(II) halide complex formed after oxidative addition. This generates a more reactive arylpalladium(II) hydroxide complex. This palladium-hydroxo species then readily undergoes transmetalation with the neutral boronic acid.[6][9][11]

Evidence suggests that the operative pathway can depend on the specific reaction conditions, including the base, solvent, and substrates used.[6] Regardless of the precise pathway, the fundamental principle remains: the base is a key activator for the critical transmetalation step.

Suzuki_Mechanism_Role_of_Base cluster_cycle Suzuki Catalytic Cycle cluster_pathways Role of Base in Transmetalation cluster_A Path A: Boronate Pathway cluster_B Path B: Hydroxide Pathway OA Oxidative Addition ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (Rate-Limiting Step) ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Pd0->OA Ar-X ArPdX->TM ArPdAr->RE Ar-Ar' Base Base (e.g., OH⁻, OR⁻) BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid Activates Boronic Acid ArPdX_B Ar-Pd(II)-X Base->ArPdX_B Activates Pd-Halide Boronate [Ar'-B(OH)₃]⁻ (Activated 'ate' complex) BoronicAcid->Boronate Boronate->TM Reacts with Ar-Pd(II)-X ArPdOH Ar-Pd(II)-OH (Activated Pd complex) ArPdX_B->ArPdOH ArPdOH->TM Reacts with Ar'-B(OH)₂

Caption: The dual role of the base in activating the Suzuki-Miyaura transmetalation step.

A Comparative Guide to Common Bases

The selection of a base is a multi-parameter optimization problem that depends on substrate reactivity, functional group tolerance, solvent system, and cost. Bases are typically categorized as inorganic or organic.

Inorganic Bases

Inorganic bases are the most widely used in Suzuki-Miyaura couplings due to their effectiveness, availability, and cost.[9]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃):

    • Sodium and Potassium Carbonate (Na₂CO₃, K₂CO₃): These are the workhorses for a vast range of Suzuki couplings.[12][13] They are typically used in aqueous solutions with water-miscible organic solvents like toluene, dioxane, or THF.[14] They are inexpensive and effective for many unhindered aryl bromides and iodides.

    • Cesium Carbonate (Cs₂CO₃): Often more effective than its lighter alkali metal counterparts, especially for challenging substrates such as sterically hindered aryl chlorides or electron-rich halides.[5][15] Its enhanced reactivity is attributed to its higher basicity and greater solubility in organic solvents, which can facilitate a more homogenous reaction mixture.

  • Phosphates (K₃PO₄):

    • Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling sterically demanding substrates and nitrogen-containing heterocycles.[5][9] It is often used under anhydrous conditions in solvents like DMF or dioxane, which can be advantageous for substrates sensitive to water.

  • Hydroxides (NaOH, KOH, Ba(OH)₂):

    • These are strong bases that can drive reactions to completion but must be used with caution. Their high basicity can promote side reactions, including the hydrolysis of sensitive functional groups like esters or amides.[9] Barium hydroxide has been shown to be effective for sterically demanding substrates where other bases fail.[16]

  • Fluorides (KF, CsF):

    • Potassium fluoride is a milder base, making it an excellent choice when substrates contain base-labile functional groups (e.g., esters).[7][17] The fluoride ion is believed to play a unique role in activating the boronic acid through the formation of a highly nucleophilic trifluoroborate species.[9]

Organic Bases

While less common, organic bases can be advantageous in specific scenarios, particularly when high solubility in organic solvents is required or when inorganic salts complicate product isolation.

  • Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Generally considered weak bases for Suzuki couplings and are often less effective than inorganic bases, especially in aqueous systems.[5][15] They can sometimes be useful for base-sensitive substrates.

  • Alkoxides (KOtBu, NaOtBu): Potassium tert-butoxide is a very strong, non-nucleophilic base used for highly unreactive coupling partners, such as aryl chlorides.[9] Its use requires strictly anhydrous conditions.

Data Summary: Properties of Common Bases
BaseClasspKa (of conjugate acid)Common SolventsKey Applications & Notes
Na₂CO₃ Carbonate10.3Toluene/H₂O, Dioxane/H₂OGeneral purpose, cost-effective workhorse for many standard couplings.[12]
K₂CO₃ Carbonate10.3Toluene/H₂O, Dioxane/H₂OVery common, slightly more soluble than Na₂CO₃. Often the first choice to screen.[14]
Cs₂CO₃ Carbonate10.3Dioxane, THF, DMFHighly effective for challenging substrates (hindered, aryl chlorides).[5][15] Higher solubility.
K₃PO₄ Phosphate12.3Dioxane, DMF, TolueneExcellent for hindered substrates and N-heterocycles. Often used anhydrously.[5][9]
KOH Hydroxide15.7Toluene/H₂O, EtOH/H₂OStrong base. Effective but can cause hydrolysis of sensitive functional groups.[9]
KF Fluoride3.2THF, DioxaneMild base. Ideal for substrates with base-labile groups like esters.[7][17]
KOtBu Alkoxide~19THF, Dioxane (anhydrous)Very strong base for unreactive substrates (e.g., aryl chlorides).[9]
TEA Amine10.8Toluene, THFOrganic base, generally less effective than inorganic options for standard couplings.[5]

pKa values are approximate and can vary with solvent and temperature.[18][19]

Experimental Protocols

Adherence to rigorous experimental technique is paramount for reproducibility and success. The following protocols provide a validated starting point for reaction setup and base screening.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a standard coupling of an aryl bromide with an arylboronic acid using potassium carbonate.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: Workflow for Base Screening and Optimization

When developing a new Suzuki coupling, screening several bases is often necessary to identify the optimal conditions.

Base_Screening_Workflow start Define Substrates (Ar-X, Ar'-B(OH)₂) check_labile Substrate contains base-labile groups (e.g., esters)? start->check_labile check_hindrance Substrates sterically hindered or unreactive (e.g., Ar-Cl)? check_labile->check_hindrance No screen_mild Screen Mild Bases: 1. KF (anhydrous) 2. NaHCO₃ (aq) check_labile->screen_mild Yes screen_standard Screen Standard Bases: 1. K₂CO₃ (aq) 2. Na₂CO₃ (aq) check_hindrance->screen_standard No screen_strong Screen Strong Bases: 1. K₃PO₄ (anhydrous) 2. Cs₂CO₃ (aq/anhydrous) 3. KOtBu (anhydrous) check_hindrance->screen_strong Yes setup_rxns Set up parallel reactions using Protocol 1, varying only the base and solvent system as required. screen_mild->setup_rxns screen_standard->setup_rxns screen_strong->setup_rxns analyze Analyze reaction outcomes (TLC, GC, LCMS) to determine conversion and yield. setup_rxns->analyze optimize Optimize leading condition (temperature, concentration, catalyst loading). analyze->optimize

References

Optimal Solvent Conditions for Reactions with 4-Trimethylsilylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of 4-Trimethylsilylphenylboronic Acid

4-(Trimethylsilyl)phenylboronic acid is a versatile organoboron reagent that has gained significant traction in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its defining feature is the trimethylsilyl (TMS) group at the para-position of the phenylboronic acid. This bulky, lipophilic substituent imparts unique solubility and stability characteristics to the molecule, influencing its reactivity in profound ways.[1][2] The TMS group can enhance solubility in organic solvents and provides a steric and electronic profile that can be leveraged for selective transformations.

This guide provides an in-depth analysis of the optimal solvent conditions for reactions involving this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind solvent selection, present detailed, field-proven protocols, and offer insights into avoiding common pitfalls such as protodeboronation.

The Critical Role of the Solvent System

The choice of solvent in a Suzuki-Miyaura coupling is arguably one of the most critical parameters, directly impacting reaction kinetics, catalyst stability, product yield, and purity. The solvent's role is multifaceted, influencing every step of the catalytic cycle. For a reagent like this compound, the solvent system must achieve a delicate balance:

  • Solubilization: It must effectively dissolve the boronic acid, the coupling partner (typically an aryl halide), and the base to ensure a homogeneous or efficiently mixed reaction medium. The lipophilic nature of the TMS group generally enhances solubility in less polar organic solvents.[1]

  • Catalyst Stabilization: The solvent can coordinate with the palladium catalyst, influencing its stability and catalytic activity.

  • Base Activation: In traditional Suzuki-Miyaura reactions, an aqueous phase is often required to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is essential for the formation of the active boronate species required for transmetalation.[3]

  • Managing Side Reactions: The solvent system can either promote or suppress undesirable side reactions, most notably protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4]

The workflow for selecting an optimal solvent system involves considering the properties of the reactants and the desired reaction pathway.

Solvent_Selection_Workflow cluster_input Reactant Properties cluster_conditions Desired Reaction Conditions cluster_aqueous Aqueous Systems cluster_anhydrous Anhydrous Systems Reactants 4-TMS-PhB(OH)₂ + Aryl Halide Decision Select Solvent System Reactants->Decision Aqueous Aqueous Biphasic Aqueous->Decision Traditional Approach Anhydrous Anhydrous Homogeneous Anhydrous->Decision Avoid Protodeboronation & Hydrolysis Dioxane_H2O 1,4-Dioxane / H₂O Decision->Dioxane_H2O Good balance of solubility & water miscibility THF_H2O THF / H₂O Decision->THF_H2O Lower boiling point, easier removal DMF_H2O DMF / H₂O Decision->DMF_H2O High polarity for challenging substrates Toluene_H2O Toluene / H₂O Decision->Toluene_H2O Good for non-polar substrates Anhydrous_THF Anhydrous THF (with soluble base) Decision->Anhydrous_THF Excellent reagent solubility Anhydrous_Dioxane Anhydrous 1,4-Dioxane (with soluble base) Decision->Anhydrous_Dioxane Higher boiling point

Caption: Logical workflow for selecting an appropriate solvent system.

Part 1: Aqueous Biphasic Solvent Systems

These are the most traditionally employed solvent systems for Suzuki-Miyaura couplings. They typically involve a water-miscible or immiscible organic solvent paired with an aqueous solution of an inorganic base. This setup facilitates the crucial transmetalation step, which is believed to proceed via an "oxo-palladium pathway" where a palladium-hydroxide complex is a key intermediate.

Mechanism Overview: The Role of Water and Base

The presence of a base, typically dissolved in water, is essential to activate the boronic acid. The base converts the neutral boronic acid into a more nucleophilic boronate anion, which readily undergoes transmetalation with the palladium(II) complex.

Aqueous_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle (Aqueous) cluster_activation Boronic Acid Activation OA Oxidative Addition TM Transmetalation OA->TM Ar-X RE Reductive Elimination TM->RE [ArTMS-B(OH)₃]⁻ RE->OA Ar-ArTMS Pd0 Pd(0)L₂ Pd0->OA ArPdX Ar-Pd(II)-X(L₂) ArPdX->TM ArPdArTMS Ar-Pd(II)-ArTMS(L₂) ArPdArTMS->RE BoronicAcid ArTMS-B(OH)₂ Boronate [ArTMS-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate + OH⁻ Base OH⁻ (from aq. base) Boronate->TM Enters Cycle Anhydrous_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle (Anhydrous) cluster_activation Boronic Ester Activation OA Oxidative Addition TM Transmetalation OA->TM Ar-X RE Reductive Elimination TM->RE [ArTMS-B(OR)₂(OTMS)]⁻ K⁺ RE->OA Ar-ArTMS Pd0 Pd(0)L₂ Pd0->OA ArPdX Ar-Pd(II)-X(L₂) ArPdX->TM ArPdArTMS Ar-Pd(II)-ArTMS(L₂) ArPdArTMS->RE BoronicEster ArTMS-B(OR)₂ (Neopentyl Ester) Boronate [ArTMS-B(OR)₂(OTMS)]⁻ K⁺ (Soluble Boronate) BoronicEster->Boronate + TMSOK Base TMSOK Boronate->TM Enters Cycle

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls via 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biphenyls and the Utility of Silyl-Functionalized Building Blocks

Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science. This structural motif is prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1] The prevalence of this scaffold in drug discovery is due to its ability to provide a rigid, yet conformationally flexible, backbone for interaction with biological targets.[2][3] Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted biphenyls is of paramount importance to researchers in both academic and industrial settings.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool for organic chemists. This application note focuses on the use of a specialized building block, 4-trimethylsilylphenylboronic acid, in the Suzuki-Miyaura coupling for the synthesis of substituted biphenyls. The strategic incorporation of the trimethylsilyl (TMS) group offers unique advantages, serving not only as a stable, sterically influencing substituent during the coupling reaction but also as a versatile synthetic handle for subsequent downstream transformations. This allows for the late-stage functionalization of the biphenyl core, providing access to a diverse range of derivatives from a common intermediate.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle and the Role of the Trimethylsilyl Group

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate complex, which then undergoes transmetalation with the palladium(II) complex. This step involves the transfer of the 4-trimethylsilylphenyl group from boron to palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biphenyl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The trimethylsilyl group on the boronic acid is chemically inert under the standard conditions of the Suzuki-Miyaura coupling, ensuring its seamless incorporation into the biphenyl product. Its steric bulk can influence the conformation of the resulting biphenyl, which can be advantageous in tuning the physical and biological properties of the molecule. More significantly, the C-Si bond of the trimethylsilyl group can be selectively cleaved and replaced with a variety of other functional groups in subsequent synthetic steps, a process known as ipso-substitution.[2][3][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)-Ph(TMS) Ln transmetalation->diorgano_pd boronic_acid 4-(TMS)Ph-B(OH)₂ + Base boronate [4-(TMS)Ph-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ph(TMS) reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of Aryl Halides with this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of various aryl halides with this compound. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, 4-TMS-PhB(OH)₂, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent_catalyst Add Solvent and Pd Catalyst inert->solvent_catalyst heating Heat to 80-100 °C (or Microwave) solvent_catalyst->heating monitoring Monitor by TLC/LC-MS heating->monitoring cool Cool to RT monitoring->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Substituted Biphenyl purify->product

Figure 2: General experimental workflow for biphenyl synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: The vessel is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture). Finally, add the palladium catalyst (0.03 mmol, 3 mol%).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. For microwave-assisted synthesis, the reaction can be heated to 150 °C for 20-30 minutes. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure substituted biphenyl product.

Representative Data

The following table provides illustrative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides under the general protocol described above. Yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

EntryAryl BromideProductYield (%)
14-Bromoanisole4'-Methoxy-4-trimethylsilylbiphenyl92
24-Bromotoluene4'-Methyl-4-trimethylsilylbiphenyl95
31-Bromo-4-nitrobenzene4'-Nitro-4-trimethylsilylbiphenyl88
44-Bromobenzonitrile4'-Cyano-4-trimethylsilylbiphenyl90
53-Bromopyridine3-(4-Trimethylsilylphenyl)pyridine85

Downstream Transformations of the Trimethylsilyl Group

The trimethylsilyl group on the biphenyl product is a versatile functional handle for further synthetic manipulations. Two common transformations are protodesilylation and ipso-halogenation.

Protocol for Protodesilylation

This protocol describes the removal of the trimethylsilyl group and its replacement with a hydrogen atom.

Procedure:

  • To a solution of the 4-trimethylsilyl-biphenyl (1.0 mmol) in a suitable solvent such as wet DMSO, add a catalytic amount of potassium trimethylsilanolate (KOTMS, 5 mol%).[8]

  • Stir the reaction mixture at 70 °C and monitor the progress by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to yield the desilylated biphenyl product.

Protocol for ipso-Halogenation

This protocol describes the replacement of the trimethylsilyl group with a halogen, such as iodine or bromine.

Procedure:

  • Dissolve the 4-trimethylsilyl-biphenyl (1.0 mmol) in a chlorinated solvent like dichloromethane.

  • Add a solution of iodine monochloride (ICl, 1.1 equiv) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry, and concentrate to afford the 4-halo-biphenyl product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst.
Inefficient baseEnsure the base is finely powdered and anhydrous. Try alternative bases like Cs₂CO₃ or K₃PO₄.
Poorly degassed solventDegas the solvent thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.
Homocoupling of Boronic Acid Reaction temperature too highLower the reaction temperature and extend the reaction time.
Presence of oxygenEnsure a strictly inert atmosphere throughout the reaction.
Protodeboronation of Boronic Acid Presence of protic impuritiesUse anhydrous solvents and reagents.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The use of this compound in the Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile route to a wide range of substituted biphenyls. The inertness of the trimethylsilyl group during the coupling reaction, combined with its ability to serve as a synthetic handle for subsequent transformations, makes this building block a valuable tool for medicinal chemists and materials scientists. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the synthesis of novel biphenyl derivatives for various applications.

References

Application Notes & Protocols: Strategic C-C Bond Formation Utilizing 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Advantage of the Silyl Moiety

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a foundational pursuit, particularly for the assembly of complex biaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] 4-Trimethylsilylphenylboronic acid has emerged as a uniquely valuable building block in this field. Its utility extends beyond that of a simple phenylating reagent; the trimethylsilyl (TMS) group serves as a versatile synthetic handle. Stable under a wide range of reaction conditions, including the palladium-catalyzed cross-coupling conditions detailed herein, the TMS group can be readily converted to other functionalities (e.g., a hydroxyl group via Fleming-Tamao oxidation or a halogen via halodesilylation) in subsequent synthetic steps. This latent reactivity provides researchers with significant strategic flexibility.

The premier method for engaging this compound in C-C bond formation is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed process is renowned for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[4] This guide provides a detailed examination of the Suzuki-Miyaura reaction's mechanism, key parameter optimization, and robust, field-proven protocols for its application with this compound.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organo Pd Complex) PdII_Aryl->PdII_Biaryl PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Biaryl Product (R¹-R²) PdII_Biaryl->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_Aryl BoronicAcid Boronate (R²-B(OR)₃⁻) Base_input Base (e.g., OH⁻, CO₃²⁻) Base_input->BoronicAcid Boronic_precursor Boronic Acid (R²-B(OH)₂) Boronic_precursor->BoronicAcid Activation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Solid Reagents (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert AddSolvent Add Degassed Solvents Inert->AddSolvent Heat Heat to Target Temperature AddSolvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT & Quench Monitor->Cool Extract Aqueous/Organic Extraction Cool->Extract Dry Dry Organic Layer (e.g., MgSO₄) & Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End End Purify->End Characterize (NMR, MS)

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support resource for 4-Trimethylsilylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions. Our goal is to provide in-depth, actionable solutions to a common challenge: undesired protodeboronation. By understanding the mechanisms behind this side reaction, you can optimize your experimental conditions to maximize yield and purity.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions surrounding protodeboronation, providing the necessary background to tackle the issue effectively.

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this reaction consumes your this compound, converting it into trimethylsilylbenzene. This process directly reduces the yield of your desired coupled product and introduces a significant impurity that can complicate downstream purification.[2]

Q2: Is this compound particularly prone to protodeboronation?

A2: this compound is a versatile and generally stable organoboron compound.[3] The trimethylsilyl (TMS) group enhances its solubility and stability compared to many other boronic acids.[3] However, like virtually all boronic acids, it is susceptible to protodeboronation under suboptimal reaction conditions, particularly the basic, aqueous environments often used in Suzuki-Miyaura coupling.[1][4] The key takeaway is not that the molecule is inherently unstable, but that the reaction conditions must be carefully controlled to prevent this degradation pathway.

Q3: How can I confirm that protodeboronation is the cause of my low yield?

A3: The most definitive method for identifying protodeboronation is through analysis of your crude reaction mixture. By ¹H NMR spectroscopy, you can look for the characteristic signals of the byproduct, trimethylsilylbenzene. Comparing the crude NMR to a reference spectrum of this byproduct will confirm its presence. LC-MS analysis can also be used to detect the mass corresponding to trimethylsilylbenzene. The appearance of these signals is a clear indicator that protodeboronation is competing with your desired cross-coupling reaction.[5]

Part 2: Troubleshooting Guide - Key Factors and Strategic Solutions

Protodeboronation is not random; it is driven by specific, controllable experimental parameters. This guide breaks down the primary causes and provides targeted solutions.

Issue 1: The Choice of Base is Promoting Decomposition
  • Why it Happens: The Mechanistic Role of the Base

    Protodeboronation is most problematic under the basic conditions required for Suzuki-Miyaura coupling.[4] The reaction proceeds through the formation of a tetracoordinate boronate anion, [ArB(OH)₃]⁻, which is formed by the equilibrium between the boronic acid and a hydroxide base.[1][6] This boronate species is significantly more reactive and susceptible to cleavage of the C-B bond by a proton source (like water).[1][4] The use of strong bases (e.g., NaOH, KOH) or a high pH environment dramatically shifts the equilibrium towards this reactive boronate, accelerating the rate of protodeboronation.[4][7]

    dot

    G cluster_0 Base-Catalyzed Protodeboronation Mechanism BA Ar-B(OH)₂ (Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Reactive Boronate Anion) BA->Boronate + OH⁻ Boronate->BA - OH⁻ (Equilibrium) Product Ar-H (Protodeboronated Byproduct) Boronate->Product + H₂O (Rate-Limiting Step) BoricAcid B(OH)₃

    Caption: Mechanism of base-catalyzed protodeboronation.

  • What to Do: Optimize Your Base

    The solution is to use a base that is strong enough to facilitate the catalytic cycle but weak enough to minimize protodeboronation.

    Base StrengthRecommended BasesComments
    High (Avoid) NaOH, KOH, LiOHGenerate high concentrations of hydroxide, significantly increasing protodeboronation rates.[5]
    Moderate K₂CO₃, Cs₂CO₃Often a good starting point, providing a balance between reactivity and stability.
    Mild (Recommended) K₃PO₄, KF, CsFGenerally the best choice for sensitive substrates. They are sufficiently basic for transmetalation but minimize C-B bond cleavage.[5][8]
Issue 2: High Temperature is Favoring the Side Reaction
  • Why it Happens: The Kinetic Competition

    Both the desired Suzuki-Miyaura coupling and the undesired protodeboronation reaction are accelerated by heat.[2][9] However, protodeboronation often has a lower activation energy or becomes kinetically dominant at elevated temperatures. If a reaction is run at excessively high temperatures (e.g., >100 °C) for extended periods, you may be unintentionally favoring the decomposition pathway over the productive coupling.

  • What to Do: Control the Temperature

    • Lower the Temperature: Attempt the reaction at a lower temperature. Many modern, highly active palladium catalysts can efficiently promote coupling at temperatures between 60-80 °C.[8]

    • Monitor Progress: Run a time course study. If you observe product formation plateauing while the boronic acid is still being consumed, it is a strong indication that protodeboronation is taking over.

    • Shorten Reaction Time: Use a more active catalyst system that allows for shorter reaction times, minimizing the opportunity for the boronic acid to decompose.[8]

Issue 3: The Boronic Acid is Inherently Unstable Under Reaction Conditions
  • Why it Happens: High Concentration of Reactive Species

    Even with optimized base and temperature, the standing concentration of free boronic acid in the reaction mixture can be high enough for protodeboronation to be a significant issue. This is particularly true for challenging couplings that require longer reaction times.

  • What to Do: Use a "Slow-Release" Strategy with a Boronic Ester

    The most robust strategy to combat protodeboronation is to protect the boronic acid as an ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[1][10] These esters are more stable to the reaction conditions and hydrolyze slowly in situ to generate a very low, steady-state concentration of the free boronic acid.[11] This ensures that the rate of productive cross-coupling is much faster than the rate of protodeboronation.[8]

    dot

    G cluster_workflow Troubleshooting Workflow Start Low Yield or Byproduct Detected? CheckBase Is Base Strong? (e.g., NaOH, KOH) Start->CheckBase Yes CheckTemp Is Temp High? (> 90°C) CheckBase->CheckTemp No Sol_Base Action: Use Milder Base (K₃PO₄, K₂CO₃) CheckBase->Sol_Base Yes ConsiderEster Problem Persists? CheckTemp->ConsiderEster No Sol_Temp Action: Lower Temperature (60-80 °C) CheckTemp->Sol_Temp Yes Sol_Ester Action: Protect as Pinacol or MIDA Boronate Ester ConsiderEster->Sol_Ester Yes Success Optimized Reaction Sol_Base->Success Sol_Temp->Success Sol_Ester->Success

    Caption: A decision workflow for troubleshooting protodeboronation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-(Trimethylsilyl)phenylboronic Acid Pinacol Ester

This protocol converts the boronic acid into its more stable pinacol ester, which can then be used directly in Suzuki-Miyaura coupling reactions.

Materials:

  • 4-(Trimethylsilyl)phenylboronic acid (1.0 eq.)

  • Pinacol (1.1 eq.)

  • Toluene (or another suitable solvent that forms an azeotrope with water)

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-(Trimethylsilyl)phenylboronic acid and pinacol.

  • Add a sufficient volume of toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed from the reaction via azeotropic distillation.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).[5]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(Trimethylsilyl)phenylboronic acid pinacol ester is often of sufficient purity to be used directly in the subsequent coupling reaction without further purification.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol incorporates best practices for coupling 4-(Trimethylsilyl)phenylboronic acid or its pinacol ester.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)

  • 4-(Trimethylsilyl)phenylboronic acid pinacol ester (1.2 eq.)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Solvent: 1,4-Dioxane/Water (10:1 mixture), thoroughly degassed

Procedure:

  • Inert Atmosphere: Add the aryl halide, boronic acid pinacol ester, K₃PO₄, and palladium precatalyst to a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The minimal water content is to aid the solubility of the base.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 70-80 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Suzuki Coupling of Silylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities and optimize the yields of Suzuki-Miyaura coupling reactions involving silylphenylboronic acids. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to overcome common challenges in your synthetic endeavors.

Troubleshooting Guide: From Low Yields to Success

This section addresses specific problems you might encounter during the Suzuki coupling of silylphenylboronic acids, offering explanations and actionable solutions.

Q1: My Suzuki coupling reaction with an ortho-silylphenylboronic acid is resulting in very low to no yield. What are the likely causes and how can I fix it?

Low yields with ortho-substituted silylphenylboronic acids are a common challenge, primarily due to steric hindrance. The bulky silyl group proximal to the boronic acid moiety can significantly impede key steps in the catalytic cycle.

Core Problem: Steric Hindrance

The primary bottleneck is often the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. The steric bulk of the ortho-silyl group can hinder the necessary approach and coordination of the boronate to the palladium complex.[1][2][3] Another potential issue is a slower reductive elimination step, which is also sensitive to steric crowding around the metal center.

Solutions:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for sterically demanding substrates. You need to employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote both oxidative addition and reductive elimination and are essential for coupling sterically hindered partners.[4][5]

    • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points for screening.[6] AntPhos has also shown exceptional reactivity in sterically demanding couplings.[2]

  • Choice of Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used with the aforementioned ligands, preformed palladium precatalysts (e.g., XPhos Pd G3) are often more reliable and efficient as they ensure the formation of the active Pd(0) species.[6]

  • Base Optimization: The choice of base is crucial. A base that is too weak may not efficiently generate the reactive boronate species, while an overly strong base can promote side reactions. For sterically hindered couplings, inorganic bases are generally preferred.

    • Recommended Bases: Start with finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have shown good efficacy in challenging couplings.[6][7]

  • Solvent System: A solvent system that can solubilize all components is important. Anhydrous conditions can sometimes be beneficial to minimize protodeborylation.

    • Common Solvents: Toluene, dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are good choices. Often, a small amount of water is added to help dissolve the inorganic base, but for sensitive substrates, strictly anhydrous conditions should be tested.[6]

  • Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions. Increasing the temperature (e.g., to 100-120 °C) and extending the reaction time can help overcome the higher activation energy barriers.

Q2: I am observing a significant amount of a byproduct corresponding to the protodeborylated silylarene. How can I minimize this side reaction?

Protodeborylation, the replacement of the C-B bond with a C-H bond, is a common parasitic reaction in Suzuki couplings, especially under basic conditions.[6][8][9] The electronic properties of the silyl group can influence the susceptibility of the silylphenylboronic acid to this undesired pathway.

Core Problem: Protodeborylation

This side reaction is often promoted by the presence of a proton source (like water) and a base. The mechanism can be complex and is highly dependent on the pH of the reaction medium.[9]

Solutions:

  • Protect the Boronic Acid: One of the most effective strategies is to convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a diethanolamine adduct.[6][8] These derivatives are more resistant to protodeborylation and release the active boronic acid species slowly under the reaction conditions.

  • Milder Base: Strong bases can accelerate protodeborylation. Switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[6] For extremely sensitive substrates, base-free or "cationic" Suzuki coupling conditions can be explored.[10][11]

  • Anhydrous Conditions: Since water is a common proton source for protodeborylation, employing strictly anhydrous solvents and reagents can significantly suppress this side reaction.

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of protodeborylation. Monitor the reaction progress closely and aim for the shortest reaction time and lowest temperature that provides a good yield of the desired product.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the Suzuki coupling of silylphenylboronic acids.

1. What is the general reactivity trend for silylphenylboronic acids in Suzuki coupling?

The reactivity is heavily influenced by the position of the silyl group. Ortho-silylphenylboronic acids are the most challenging due to steric hindrance. Meta- and para-silylphenylboronic acids are generally more reactive, with their reactivity also being influenced by the electronic nature of the specific silyl group (e.g., trimethylsilyl vs. triisopropylsilyl).

2. How do I choose the initial screening conditions for a new silylphenylboronic acid?

A good starting point for a sterically hindered silylphenylboronic acid would be:

  • Palladium Precatalyst: XPhos Pd G3 (2 mol%)

  • Aryl Halide: 1.0 equivalent

  • Silylphenylboronic Acid: 1.2-1.5 equivalents

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: Toluene or Dioxane (0.1-0.2 M)

  • Temperature: 100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

3. I am using a silyl-substituted aryl chloride. Why is the reaction not working?

Aryl chlorides are less reactive than aryl bromides and iodides. For the coupling of aryl chlorides, especially with sterically hindered boronic acids, a highly active catalyst system is required. Consider using a more electron-rich and bulky ligand like SPhos or tBuXPhos, and a stronger base like cesium carbonate.

4. How can I purify my silyl-containing biaryl product?

Standard purification techniques such as flash column chromatography on silica gel are typically effective.[6] The silyl group generally increases the lipophilicity of the molecule, so you may need to use less polar eluent systems (e.g., hexanes/ethyl acetate). If the product is a solid, recrystallization is also a good option.[12] To remove unreacted boronic acid, a basic wash of the crude product during workup can be effective, as it converts the boronic acid into its water-soluble boronate salt.

5. Can microwave irradiation be beneficial for these reactions?

Yes, microwave heating can be advantageous, particularly for sterically hindered couplings.[13] It can significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating.

Visualizing the Process

Troubleshooting Workflow for Low Yields

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Silylphenylboronic Acid

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Silylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

  • Magnetic stir bar

  • Schlenk flask or sealed reaction vial

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, silylphenylboronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Ligand Screening for the Coupling of 2-(Trimethylsilyl)phenylboronic Acid with 4-Bromotoluene *

EntryLigandYield (%)
1PPh₃<5
2SPhos85
3XPhos92
4AntPhos88

*Illustrative data based on trends for sterically hindered substrates. Actual yields may vary.

References

Identifying and minimizing side reactions with 4-Trimethylsilylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Challenges in Cross-Coupling Reactions

Welcome to the technical support guide for 4-trimethylsilylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we understand that even well-established reactions can present unexpected challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience, to help you identify and minimize common side reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues you might encounter when using this compound, particularly in Suzuki-Miyaura coupling reactions.

Problem 1: Low or No Yield of the Desired Cross-Coupling Product

You've set up your Suzuki-Miyaura reaction with this compound, but the analysis shows a disappointing yield of your target biaryl.

What it is: Protodeborylation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively converting your starting material into trimethylsilylbenzene.[1] This process is often accelerated by strong bases and the presence of water.[1][2]

How to Diagnose:

  • Mass Spectrometry (MS): Look for a mass corresponding to trimethylsilylbenzene in your crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR): Compare the crude NMR to a reference spectrum of trimethylsilylbenzene.

Solutions:

Mitigation StrategyRationale
Use Milder Bases Strong bases like NaOH can promote protodeborylation.[2] Consider switching to weaker inorganic bases such as K₂CO₃ or KF.[2]
Anhydrous Conditions Water is the primary proton source for this side reaction.[2] Using anhydrous solvents and reagents can significantly suppress protodeborylation.
"Slow-Release" Strategy Convert the boronic acid to a more stable derivative, like a boronate ester (e.g., MIDA boronate) or an organotrifluoroborate.[1][3] These derivatives slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[1][4]
Protecting Group Complexing the boronic acid with diethanolamine forms a stable adduct that can be used directly in the coupling reaction, particularly in protic solvents.[5]
  • Dissolution: In a vial equipped with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of dichloromethane.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise. You may observe the initial solid dissolving completely before a new precipitate forms.

  • Isolation: Stir the resulting slurry for 15-20 minutes.

  • Filtration: Isolate the white solid product via vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum. This stable adduct can now be used in your Suzuki-Miyaura coupling reaction.

What it is: The active Pd(0) species in the catalytic cycle can be sensitive to oxygen, leading to the formation of palladium black and a loss of catalytic activity.[2][6]

How to Diagnose:

  • Visual Observation: The reaction mixture may turn black as palladium precipitates out.[7]

  • Reaction Stalling: Monitoring the reaction progress via TLC or LC-MS will show the consumption of starting materials ceasing prematurely.

Solutions:

Mitigation StrategyRationale
Thorough Degassing Oxygen promotes both catalyst decomposition and the unwanted homocoupling of the boronic acid.[2][8] Ensure all solvents are rigorously degassed, and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
Use Air-Stable Precatalysts Modern palladacycle precatalysts (e.g., Buchwald precatalysts) are more robust and air-stable than traditional sources like Pd(PPh₃)₄.[2]
Problem 2: Significant Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

Your analysis reveals a significant amount of 4,4'-bis(trimethylsilyl)biphenyl, a product of the homocoupling of your boronic acid.

What it is: Homocoupling is the palladium- or copper-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.[9][10] This side reaction is often promoted by the presence of oxygen.[8]

How to Diagnose:

  • MS and NMR: Identify the symmetrical biaryl in your crude reaction mixture by its mass and characteristic spectral data.

Solutions:

Mitigation StrategyRationale
Strictly Anaerobic Conditions Oxygen is a known promoter of boronic acid homocoupling.[8] Deoxygenating the solvent and maintaining an inert atmosphere throughout the reaction is critical.
Order of Reagent Addition Pre-heating the palladium catalyst, base, and aryl halide in the solvent before adding the boronic acid can sometimes mitigate homocoupling.[8]
Choice of Catalyst While palladium is the standard, copper salts can also catalyze homocoupling.[9] If your reaction contains copper additives, be mindful of this potential side reaction.
Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound should be stored at room temperature in a tightly sealed container.[11] Like many boronic acids, it can be susceptible to dehydration to form the corresponding boroxine (a cyclic trimer). While this is often a reversible process in the presence of water during the reaction setup, consistent storage in a dry environment is recommended.

Q2: Can the trimethylsilyl (TMS) group be cleaved under Suzuki-Miyaura coupling conditions?

A2: The silicon-carbon bond of the TMS group is generally stable under standard Suzuki-Miyaura conditions. The TMS group is known to enhance the solubility and stability of the boronic acid.[11] However, highly acidic or basic conditions, which are generally not optimal for the coupling reaction itself, could potentially lead to cleavage.

Q3: I'm observing both protodeborylation and homocoupling. What is the most critical parameter to adjust first?

A3: Both side reactions are often exacerbated by similar conditions, particularly the presence of oxygen and strong aqueous bases. The most impactful first step is to ensure your reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents.[2][8] This directly addresses a primary cause of both catalyst decomposition and homocoupling.[2][8] Subsequently, optimizing the base to a milder, non-aqueous option can further suppress protodeborylation.[2]

Q4: My reaction is sluggish. Should I increase the temperature?

A4: Increasing the temperature can enhance the rate of the desired cross-coupling. However, it can also accelerate side reactions like protodeborylation. A better initial approach is to screen different ligand and solvent systems. Buchwald ligands, for instance, are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, potentially allowing for lower reaction temperatures.[7]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the primary off-cycle side reactions.

Suzuki_Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' ArAr_product Ar-Ar' (Desired Product) Protodeborylation Protodeborylation ArH Ar'-H (TMS-Benzene) Protodeborylation->ArH Homocoupling Homocoupling ArAr Ar'-Ar' (Homocoupling Product) Homocoupling->ArAr BoronicAcid Ar'-B(OH)₂ (4-TMS-PhB(OH)₂) BoronicAcid->Transmetalation Base BoronicAcid->Protodeborylation H₂O, Base BoronicAcid->Homocoupling O₂, Pd(0) ArX Ar-X

Caption: Suzuki-Miyaura cycle and key side reactions.

The diagram above illustrates the central catalytic cycle for the Suzuki-Miyaura coupling. The desired pathway involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. Two major off-cycle pathways, protodeborylation and homocoupling, compete with the transmetalation step, consuming the boronic acid and reducing the overall yield.

Troubleshooting_Flowchart start Low Yield or Byproduct Formation check_byproducts Analyze Crude Reaction: Identify Byproducts (MS, NMR) start->check_byproducts is_proto Protodeborylation (Ar-H) Observed? check_byproducts->is_proto is_homo Homocoupling (Ar-Ar) Observed? is_proto->is_homo No proto_solutions Implement Solutions: 1. Use Milder Base (K₂CO₃) 2. Ensure Anhydrous Conditions 3. Use Boronate Ester is_proto->proto_solutions Yes no_reaction Mainly Unreacted Starting Materials? is_homo->no_reaction No homo_solutions Implement Solutions: 1. Rigorously Degas Solvents 2. Maintain Inert Atmosphere 3. Check Reagent Addition Order is_homo->homo_solutions Yes catalyst_check Assess Catalyst System: 1. Use Fresh/Airtight Catalyst 2. Degas Reaction Mixture 3. Screen Ligands/Solvents no_reaction->catalyst_check Yes

References

Technical Support Center: Purification Strategies for Products from 4-Trimethylsilylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the unique purification challenges associated with reactions involving 4-trimethylsilylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The presence of the trimethylsilyl (TMS) group imparts specific properties that can lead to predictable but often frustrating purification hurdles. This document provides in-depth, field-tested troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your workflow and enhance product purity.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most common problems encountered during the purification of products derived from this compound. Each issue is presented in a question-and-answer format, detailing the root cause and providing multiple solutions.

Issue 1: My desired product co-elutes with a non-polar, greasy impurity during column chromatography.

Question: I've run a Suzuki reaction and after workup, my TLC plate shows the product spot is very close to, or overlapping with, another spot near the solvent front. During column chromatography, I get mixed fractions containing a greasy, colorless substance. What is this impurity and how can I remove it?

Probable Cause: The impurity is likely a silicon-containing byproduct. Common culprits include hexamethyldisiloxane (HMDSO), formed from the hydrolysis of TMS-containing reagents, or other volatile siloxanes. These compounds are highly non-polar and often exhibit chromatographic behavior similar to many biaryl products, leading to co-elution.

Solution Strategies:

Strategy A: Pre-Chromatography Chemical Treatment

A highly effective, yet often overlooked, strategy is to chemically alter the silyl byproduct before chromatography. This involves selectively cleaving the silyl group from the impurity, rendering it more polar and easily separable.

  • Expert Insight: The C-Si bond in byproducts like HMDSO is susceptible to cleavage by fluoride ions. By treating the crude reaction mixture with a fluoride source, you can convert the non-polar siloxane into more polar and water-soluble silanols or fluorosilanols, which can be easily removed by an aqueous wash or will remain at the baseline of a silica gel column.

  • Protocol: TBAF Micro-treatment Workup

    • After the initial reaction workup, dissolve the crude product in tetrahydrofuran (THF).

    • Add a small amount of tetra-n-butylammonium fluoride (TBAF) (1 M in THF, ~0.1 equivalents) and stir at room temperature for 15-30 minutes.[1][2]

    • Monitor the disappearance of the non-polar byproduct spot by TLC.

    • Quench the reaction with water and perform a standard aqueous workup. The resulting polar silyl byproducts will be removed in the aqueous layer.[1]

    • Dry the organic layer, concentrate, and proceed with chromatography. The greasy impurity should be significantly reduced or eliminated.

    Caution: This method is only suitable if your desired product does not contain a silyl group you wish to retain or other fluoride-labile functional groups.

Strategy B: Chromatographic Optimization

If chemical treatment is not viable, optimizing the chromatography is key.

  • Solvent System Modification: Instead of standard Hexane/Ethyl Acetate, consider systems with different selectivities. Toluene or Dichloromethane as the non-polar component can sometimes resolve stubborn compounds.

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Alumina offers a different selectivity profile compared to silica and can be effective for separating compounds that are difficult to resolve on silica gel.[3]

    • Reversed-Phase Chromatography (C18): If your product is sufficiently non-polar, reversed-phase chromatography using solvent systems like Acetonitrile/Water or Methanol/Water can be an excellent alternative. The elution order is inverted, with polar impurities eluting first.

Issue 2: My product appears to be decomposing on the silica gel column.

Question: My reaction has gone to completion, but after column chromatography, my yield is very low. I see a new, more polar spot on my TLC plates from the column fractions. What is happening?

Probable Cause: The product is likely undergoing protodeboronation on the acidic surface of the silica gel.[4][5][6] The C-B bond of the boronic acid moiety (or a boronic ester) is sensitive to acid and can be cleaved, replacing the boronic acid group with a hydrogen atom. This results in the formation of a des-boro byproduct, which is often more polar. The TMS group can also be sensitive to acidic conditions.

Solution Strategies:

Strategy A: Neutralize the Stationary Phase

The most direct solution is to eliminate the acidity of the silica gel. This is a crucial technique for anyone working with acid-sensitive compounds.[7]

  • Expert Insight: Deactivating the acidic silanol groups on the silica surface prevents acid-catalyzed degradation. This can be achieved by pre-treating the silica with a base, most commonly triethylamine (TEA).[7][8][9]

  • Protocol: Preparing Neutralized Silica Gel

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

    • Add 1-2% triethylamine (by volume of the solvent) to the slurry.[8][9]

    • Gently stir the slurry for 15-20 minutes.

    • Pack the column with the neutralized slurry as you normally would.

    • It is also recommended to add ~0.5-1% triethylamine to your elution solvent to maintain the neutral environment throughout the purification.[7]

Strategy B: Use an Alternative Stationary Phase

If neutralization is insufficient or undesirable, switching the stationary phase is the next logical step.

Stationary PhaseAcidityBest For...Considerations
Standard Silica Gel Acidic (pKa ~4-5)General purpose, acid-stable compounds.Can cause decomposition of acid-sensitive molecules like some boronic acid derivatives.[4][10]
Neutral Alumina NeutralAcid- and base-sensitive compounds.Can have strong interactions with highly polar functional groups.[3]
Basic Alumina BasicBasic compounds (e.g., amines).Can degrade base-sensitive compounds (e.g., esters).[3]
Florisil® Weakly AcidicGood for separating compounds with similar polarity.Can be more expensive than silica or alumina.
Reversed-Phase (C18) NeutralWide range of compounds, especially for LC-MS prep.Requires aqueous mobile phases; product must be soluble.

Section 2: Purification Workflow and Decision Diagram

To assist in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow starting from the crude reaction mixture.

PurificationWorkflow cluster_start Initial Assessment Crude Crude Product Mixture TLC Analyze by TLC Crude->TLC CoElution Co-elution with Non-polar Impurity? TLC->CoElution TLC->CoElution Assess Spots Decomposition Decomposition on TLC (Streaking/New Spots)? CoElution->Decomposition TBAF TBAF Micro-treatment CoElution->TBAF Yes Neutral_Silica Neutralized Silica Gel (add TEA) Decomposition->Neutral_Silica Yes Final Pure Product Decomposition->Final No, proceed to standard column RP_Chrom Reversed-Phase Chromatography TBAF->RP_Chrom TBAF->Final Alumina Switch to Alumina (Neutral or Basic) Neutral_Silica->Alumina OR Neutral_Silica->Final Alumina->Final

Caption: Decision tree for selecting a purification strategy.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts in a Suzuki reaction with this compound?

A1: Besides the silicon-containing impurities mentioned earlier, common byproducts include:

  • Homocoupling Product: The boronic acid coupling with itself to form 4,4'-bis(trimethylsilyl)biphenyl. This is often favored when oxygen is present in the reaction.[11]

  • Protodeboronation Product: The starting boronic acid can be converted to trimethyl(phenyl)silane.[5][6][12]

  • Boric Acid and Borates: These are inorganic byproducts from the reaction itself and are typically removed during the aqueous workup.[13]

Q2: How can I effectively remove unreacted boronic acid during the workup?

A2: Unreacted boronic acids can be removed with a basic aqueous wash. By washing the organic layer with a dilute base (e.g., 1M NaOH or 1M K₂CO₃), the boronic acid (a weak Lewis acid) is converted into its anionic boronate salt, which is highly soluble in the aqueous layer and is thus extracted from the organic phase.[14][15]

Q3: Can I use crystallization to purify my product instead of chromatography?

A3: Crystallization is an excellent and often preferred method for purification, especially on a larger scale, provided your product is a solid. However, its success is highly dependent on the purity of the crude material. Often, residual silyl byproducts can act as an oil, inhibiting crystallization. It is often best to perform a rapid filtration through a "plug" of silica gel to remove the worst of the impurities before attempting crystallization.[9]

Q4: My product is a very polar molecule. How can I remove TBAF salts after a desilylation workup?

A4: For polar products where an aqueous workup might lead to product loss, residual TBAF salts can be challenging to remove. A method developed by Kishi and coworkers involves scavenging the tetrabutylammonium cation using an ion-exchange resin.[16][17][18] Stirring the crude product with a sulfonic acid resin (e.g., DOWEX 50WX8) and a mild base like calcium carbonate effectively removes the TBAF-related byproducts, which can then be filtered off.[16][18]

Q5: What is the mechanism of product decomposition on silica?

A5: The decomposition, or protodeboronation, is an acid-catalyzed electrophilic substitution on the aromatic ring. The acidic silanol groups (Si-OH) on the surface of the silica gel provide a proton source. The proton attacks the carbon atom bearing the boron moiety, leading to the cleavage of the C-B bond and its replacement with a C-H bond.

Protodeboronation cluster_mech Protodeboronation on Silica Surface Start Ar-B(OH)2 (on silica surface) Protonation Protonation of Aromatic Ring Start->Protonation Silica [Silica]-Si-OH Silica->Protonation H+ Intermediate Wheland Intermediate [Ar(H)-B(OH)2]+ Protonation->Intermediate Cleavage C-B Bond Cleavage Intermediate->Cleavage Product Ar-H (Desired Product Lost) Cleavage->Product

References

How to improve the solubility of 4-Trimethylsilylphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Trimethylsilylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve common challenges related to the solubility of this versatile reagent in organic solvents. Our goal is to provide you with the foundational knowledge and actionable protocols to ensure the success of your experiments.

Understanding the Challenge: The Nature of Arylboronic Acids

This compound is a crucial building block in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring both a lipophilic trimethylsilyl (TMS) group and a polar boronic acid moiety, gives it a unique solubility profile.[1] While the TMS group generally enhances stability and solubility in organic media compared to unsubstituted phenylboronic acid, achieving the desired concentration for a reaction can still be challenging.[1]

The primary difficulty arises from the boronic acid functional group itself. In the solid state and in solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine. Boroxines are often less soluble than the corresponding monomeric boronic acid and their formation can lead to incomplete dissolution and heterogeneous reaction mixtures.[2]

Diagram: Boronic Acid-Boroxine Equilibrium

The following diagram illustrates the reversible dehydration reaction that leads to the formation of the less soluble trimeric boroxine.

Caption: Equilibrium between the boronic acid monomer and its cyclic anhydride (boroxine).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

Based on studies of analogous compounds like phenylboronic acid, the best starting points are typically polar aprotic solvents.[3][4] Ethers and ketones generally show the highest solvating power.

  • Excellent: Tetrahydrofuran (THF), 1,4-Dioxane, Acetone, 2-Butanone (MEK).

  • Good: Ethyl acetate, Dichloromethane (DCM).[5]

  • Moderate: Chloroform.[3][4]

  • Poor: Non-polar solvents like hexanes, cyclohexane, and toluene.[3][4]

Always use anhydrous solvents, as residual water can affect the boronic acid-boroxine equilibrium.

Q2: I'm using a recommended solvent, but the compound isn't fully dissolving. What's happening?

This is a common issue and can be attributed to several factors:

  • Presence of Boroxine: Commercial this compound often "contains varying amounts of anhydride" (boroxine), as stated by suppliers.[6][7] This less-soluble trimer may be what remains undissolved.

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent at room temperature.

  • Low Solvent Polarity: While suitable for the reaction, the solvent may not be polar enough for initial dissolution.

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating is a standard and effective method. Increasing the temperature will increase the solubility of both the boronic acid and its boroxine. However, be mindful of the thermal stability of your other reagents and the boiling point of your solvent. A modest temperature increase (e.g., to 40-60 °C) is often sufficient.

Q4: How does pH affect the solubility of this compound in organic media?

While pH is a dominant factor in aqueous systems, its effect in purely organic, aprotic solvents is less direct. However, the principle of deprotonation holds. Adding a mild, non-nucleophilic organic base can deprotonate the boronic acid to form a more polar (and often more soluble) boronate salt. This is the same principle that drives the activation of boronic acids in Suzuki-Miyaura coupling reactions (e.g., with Na₂CO₃, K₃PO₄, or Cs₂CO₃). The formation of the boronate species in the presence of a base can significantly enhance solubility.[5]

Q5: Is there a way to chemically modify the boronic acid to guarantee solubility?

Absolutely. Converting the boronic acid to a boronic ester, such as a pinacol ester, is a highly effective and common strategy.[3][4] Boronic esters are significantly less polar, do not form anhydrides, and exhibit dramatically improved solubility in a wider range of organic solvents, including hydrocarbons.[3][4] This can be done as a separate synthetic step or, in some cases, in situ.

Troubleshooting Guide: A Step-by-Step Workflow

This guide provides a logical flow for diagnosing and solving solubility issues with this compound in your experiments.

Diagram: Solubility Troubleshooting Workflow

G start Problem: Poor Solubility of R-B(OH)2 solvent Step 1: Optimize Solvent System - Use polar aprotic solvent (THF, Dioxane) - Increase solvent volume - Consider a co-solvent system (e.g., Toluene/THF) start->solvent heat Step 2: Apply Gentle Heating - Warm mixture to 40-60 °C - Monitor for dissolution - Check for reagent stability at temp. solvent->heat Still insoluble success Solution Achieved solvent->success Soluble base Step 3: Add Base (for reactions) - Add reaction base (e.g., K2CO3, CsF) - Observe if dissolution occurs upon boronate formation heat->base Still insoluble heat->success Soluble ester Step 4: Convert to Boronic Ester - Isolate as pinacol ester (R-Bpin) - Attempt in-situ esterification with pinacol base->ester Still insoluble base->success Soluble ester->success Soluble

Caption: Decision workflow for improving boronic acid solubility.

Protocol 1: Solvent and Thermal Optimization

This protocol should be the first line of troubleshooting.

  • Initial Solvent Selection: Begin with a recommended polar aprotic solvent such as THF or 1,4-dioxane.

  • Concentration Check: If insolubility is observed, double the solvent volume to see if the issue is concentration-dependent.

  • Co-Solvent Addition: If your reaction requires a less polar solvent (e.g., toluene), attempt to dissolve the boronic acid in a minimum volume of a "stronger" solvent (like THF) first, then add this solution to the bulk solvent.

  • Apply Gentle Heat: While stirring, warm the mixture to 40-60 °C. Maintain this temperature for 10-15 minutes. Often, the material will dissolve and remain in solution even after cooling to room temperature.

Protocol 2: In Situ Base-Mediated Dissolution

For reactions like Suzuki-Miyaura coupling, the base required for the catalytic cycle can be used to aid dissolution.

  • Combine Reagents: To your reaction vessel, add the this compound, your coupling partner, and the solvent.

  • Add the Base: Add the inorganic base (e.g., K₃PO₄, Cs₂CO₃).

  • Stir and Observe: Stir the mixture at room temperature. The formation of the boronate salt on the surface of the solid boronic acid often facilitates its entry into the solution phase.

  • Heat if Necessary: If the material remains insoluble, proceed with gentle heating as described in the reaction protocol. The combination of base and heat is highly effective.

Protocol 3: Conversion to a Pinacol Ester

If solubility remains a persistent issue, or if the reaction conditions are incompatible with a free boronic acid (e.g., protic sensitivity), conversion to a pinacol ester is the most robust solution.

  • Reaction Setup: Dissolve/suspend this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene or ethyl acetate).

  • Dehydration: The reaction involves the removal of water. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus if using a solvent like toluene.

    • Drying Agent: Adding an anhydrous drying agent like magnesium sulfate (MgSO₄) and stirring at room temperature for several hours to overnight.

  • Workup: Filter off the drying agent (if used). The solvent can be removed under reduced pressure to yield the crude boronic ester, which is typically much more soluble in common organic solvents. For most applications, this crude ester is pure enough to be used directly in the subsequent reaction.

Summary of Solvent Recommendations for Phenylboronic Acids

The following table provides a general guide to solvent selection based on data for phenylboronic acid, which serves as a useful proxy.[3][4][8]

Solvent ClassExamplesRelative SolubilityNotes
Ethers THF, Dioxane, Dipropyl EtherHigh Excellent choice for initial dissolution and many reactions.
Ketones Acetone, 3-PentanoneHigh Good solvating power, but check for reactivity with other reagents.
Halogenated Dichloromethane, ChloroformModerateUseful for extractions and some reactions.
Esters Ethyl AcetateModerateA versatile solvent with decent solvating ability.
Aromatics Toluene, BenzeneLowOften used as a primary reaction solvent; may require a co-solvent.
Alkanes Hexanes, MethylcyclohexaneVery Low Primarily used as anti-solvents for crystallization or purification.[4]

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reproducible and successful synthetic outcomes.

References

Technical Support Center: Stabilizing 4-Trimethylsilylphenylboronic Acid in Base-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of base selection on the stability of 4-Trimethylsilylphenylboronic acid. Our goal is to equip you with the expertise to anticipate and mitigate potential issues in your experiments, ensuring the integrity of your results.

Section 1: Understanding the Instability - The Protodeboronation Problem

The primary challenge encountered with this compound, and indeed many arylboronic acids, is its susceptibility to a side reaction known as protodeboronation.[1][2] This process involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, effectively destroying your starting material.[2] This reaction is particularly problematic in base-mediated processes like the Suzuki-Miyaura cross-coupling, where a base is essential for the catalytic cycle.[1][2][3]

FAQ 1: Why is my Suzuki-Miyaura coupling reaction with this compound giving low yields or failing completely?

Answer: The most likely culprit is the degradation of your this compound via base-catalyzed protodeboronation.[1][2] Strong bases, especially in aqueous media, can significantly accelerate this undesired side reaction. The choice of base and reaction conditions are therefore critical for success. The trimethylsilyl (TMS) group itself is a labile protecting group under both acidic and basic conditions, which can further complicate the reaction, although protodeboronation of the boronic acid is the more immediate concern in this context.[4]

The mechanism of base-catalyzed protodeboronation generally involves the formation of a more reactive boronate anion.[1][2] This anion is then protonated by a proton source in the reaction mixture, leading to the cleavage of the C-B bond.

Protodeboronation cluster_0 Base-Catalyzed Protodeboronation A Ar-B(OH)₂ This compound B [Ar-B(OH)₃]⁻ Boronate Anion A->B + Base C Ar-H (Trimethylsilyl)benzene B->C + H₂O (Proton Source) D B(OH)₃ Boric Acid Base Base (e.g., OH⁻) H2O H₂O

Caption: Base-catalyzed protodeboronation of this compound.

Section 2: Base Selection and Its Impact

The choice of base is paramount in controlling the rate of protodeboronation. Generally, stronger bases and higher pH values lead to faster degradation.[1]

FAQ 2: Which bases should I avoid when using this compound?

Answer: You should exercise caution with strong inorganic bases, particularly hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH), especially in aqueous solutions at elevated temperatures.[5][6][7] These conditions create a high concentration of hydroxide ions, which readily form the unstable boronate anion, leading to rapid protodeboronation.[1][5][6]

FAQ 3: What are the recommended bases for reactions involving this compound?

Answer: Milder inorganic bases are generally preferred. The selection of the optimal base is often substrate and reaction condition dependent.

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often effective choices.[8][9][10] They provide sufficient basicity to facilitate the Suzuki-Miyaura coupling while minimizing the rate of protodeboronation.

  • Phosphates: Potassium phosphate (K₃PO₄) is another excellent option, particularly for challenging couplings.[9]

  • Fluorides: In some cases, cesium fluoride (CsF) or potassium fluoride (KF) can be used, especially when dealing with base-sensitive functional groups.[3]

Comparative Analysis of Base Performance

The following table summarizes the general performance of various bases in Suzuki-Miyaura coupling reactions. Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

BaseStrengthGeneral PerformancePotential for Protodeboronation
NaOH, KOH StrongCan be effective but high riskHigh
Na₂CO₃, K₂CO₃ ModerateGood to excellent yieldsModerate
K₃PO₄ ModerateOften excellent yieldsModerate
Cs₂CO₃ ModerateVery effective, good solubilityModerate
Triethylamine (TEA) Weak (Organic)Often less effective than inorganic basesLow to Moderate

Data compiled for illustrative purposes.[8][9][10][11]

Section 3: Troubleshooting and Optimization

Even with a suitable base, you may encounter issues. This section provides a systematic approach to troubleshooting.

FAQ 4: I'm using a recommended base (e.g., K₂CO₃) but still observing significant protodeboronation. What else can I do?

Answer: Several factors beyond the choice of base can influence the stability of this compound. Consider the following troubleshooting steps:

  • Reaction Temperature: Higher temperatures accelerate protodeboronation. If possible, try running your reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent System: The presence of water can facilitate protodeboronation. While many Suzuki couplings use aqueous solvent mixtures, minimizing the amount of water or using an anhydrous solvent system with a soluble base like cesium carbonate might be beneficial.

  • Reaction Time: Prolonged reaction times expose the boronic acid to basic conditions for longer, increasing the extent of degradation. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.

  • Purity of the Boronic Acid: this compound can exist in equilibrium with its cyclic anhydride, a boroxine.[12] While often reversible, this can affect stoichiometry. Ensure you are using a high-purity reagent.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy to suppress protodeboronation.[12] The boronic acid is then generated in situ under the reaction conditions.

Troubleshooting cluster_1 Troubleshooting Protodeboronation Problem Low Yield / Protodeboronation Temp Lower Reaction Temperature Problem->Temp Solvent Optimize Solvent System (e.g., less H₂O) Problem->Solvent Time Minimize Reaction Time Problem->Time Purity Check Reagent Purity Problem->Purity Ester Use a Boronate Ester Problem->Ester

Caption: Key parameters to optimize for minimizing protodeboronation.

Section 4: Experimental Protocols

To provide a practical starting point, here is a general protocol for a Suzuki-Miyaura coupling that aims to minimize the degradation of this compound.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol uses a moderately basic carbonate and a mixed solvent system to balance reactivity and stability.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)[13][14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Solvent: Toluene/Water (10:1, 11 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Control Experiment to Quantify Protodeboronation

If you suspect significant degradation, running a control experiment is a valuable diagnostic tool.[15]

Procedure:

  • Set up a reaction as described above, but omit the aryl halide and the palladium catalyst .

  • Subject the mixture of this compound, base, and solvent to the same reaction conditions (temperature and time).

  • After the specified time, work up the reaction and analyze the crude mixture by ¹H NMR or GC-MS to quantify the amount of (trimethylsilyl)benzene formed via protodeboronation.

This control will give you a direct measure of the stability of your boronic acid under the chosen reaction conditions.

References

Technical Support Center: Optimizing Suzuki Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for temperature optimization in Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges arising from substituted boronic acids. As your Senior Application Scientist, my goal is to equip you with the expertise to navigate these nuances and achieve robust, high-yielding reactions.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter when working with substituted boronic acids in Suzuki coupling reactions. The answers are designed to provide not just a solution, but a deeper understanding of the underlying chemical principles.

Q1: My Suzuki reaction with an electron-withdrawing group on the boronic acid is giving a low yield. I've tried increasing the temperature, but it's not helping. What's going on?

A1: This is a common issue. While higher temperatures generally increase reaction rates, they can also accelerate side reactions, particularly with electron-deficient boronic acids. The primary culprit is often protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1][2] Electron-withdrawing groups make the boronic acid more susceptible to this degradation pathway.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Counterintuitively, reducing the temperature can often improve the yield by minimizing the rate of protodeboronation relative to the desired cross-coupling.[1]

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

  • Ensure Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Using anhydrous solvents and bases can mitigate this side reaction.

  • Consider a More Stable Boron Reagent: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[1][2]

Q2: I'm observing a significant amount of homocoupling of my boronic acid, especially with electron-rich substrates. How can I prevent this?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction that plagues Suzuki couplings. This is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][3]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are highly effective.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.

  • Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts like Pd(OAc)₂ are common, they can sometimes promote homocoupling during the in-situ reduction to the active Pd(0) species. Using a stable Pd(0) source can sometimes be beneficial.

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over side reactions like homocoupling.[4]

Q3: My reaction with an electron-donating group on the boronic acid is sluggish at room temperature. How high of a temperature can I safely go?

A3: Boronic acids with electron-donating groups are generally more stable and less prone to protodeboronation than their electron-withdrawing counterparts.[5] This gives you more latitude to increase the temperature to drive the reaction to completion.

General Temperature Guidelines:

  • Starting Point: For many Suzuki reactions, a good starting temperature is around 60-80 °C.[6][7]

  • Increasing Temperature: If the reaction is slow, you can incrementally increase the temperature to 100-120 °C, monitoring for any signs of decomposition of your starting materials or product.[8]

  • Solvent Choice: Ensure your chosen solvent has a boiling point compatible with your desired reaction temperature. Common solvents for higher temperature Suzuki reactions include dioxane, toluene, and DMF.[6]

Q4: How does temperature affect the different steps of the Suzuki catalytic cycle?

A4: Temperature influences all three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: This is often the rate-determining step.[4][9] Higher temperatures generally accelerate this step, which is particularly beneficial for less reactive aryl chlorides.[5][10]

  • Transmetalation: The transfer of the organic group from boron to palladium can also be temperature-dependent. The rate of this step is influenced by the choice of base and the electronic nature of the boronic acid.[5]

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also typically faster at higher temperatures.[9]

The key to optimization is finding a temperature that accelerates all these steps for the desired product formation without significantly promoting undesired side reactions.

Section 2: Systematic Temperature Optimization

A systematic approach to temperature optimization is crucial for developing a robust and reproducible Suzuki coupling protocol. High-throughput experimentation (HTE) techniques are ideal for this purpose, allowing for the rapid screening of multiple conditions.[11][12]

Workflow for Temperature Screening

Below is a generalized workflow for optimizing reaction temperature using a multi-well plate format.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_screening Screening cluster_analysis Analysis A Prepare Stock Solutions: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand B Dispense Reagents into 96-Well Plate A->B C Seal Plate and Purge with Inert Gas B->C D Heat Plate on a Gradient Thermocycler or Multiple Heating Blocks at Different Temperatures (e.g., 50, 80, 110 °C) C->D E Quench Reactions D->E F Analyze by LC-MS or GC-MS to Determine Conversion/Yield E->F G Identify Optimal Temperature F->G

Caption: Workflow for high-throughput temperature screening.

Interpreting the Results: Temperature Effects on Substituted Boronic Acids

The electronic properties of the substituent on the aryl boronic acid significantly influence the optimal reaction temperature. The table below summarizes general trends and starting points for optimization.

Substituent on Boronic AcidElectronic EffectGeneral Reactivity TrendCommon Side Reactions at High Temp.Recommended Starting Temperature
-OCH₃, -CH₃, -NH₂Electron-DonatingGenerally enhances reaction rate[5]Homocoupling60 - 80 °C
-HNeutralBaselineHomocoupling, Protodeboronation70 - 90 °C
-CF₃, -NO₂, -CO₂RElectron-WithdrawingCan slow down transmetalation[5]Protodeboronation[1][2]40 - 60 °C (start low)

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a temperature screening experiment.

Protocol: High-Throughput Temperature Screening for Suzuki Coupling

Objective: To determine the optimal reaction temperature for the coupling of a given aryl halide and substituted boronic acid.

Materials:

  • Aryl halide

  • Substituted boronic acid

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • 96-well reaction block with sealing mats

  • Heating blocks or a gradient thermocycler

  • Inert gas supply (Argon or Nitrogen)

  • LC-MS or GC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare stock solutions of the aryl halide, boronic acid, base, palladium pre-catalyst, and ligand in the chosen anhydrous solvent. Note: The concentrations should be calculated such that the final reaction volume in each well is consistent (e.g., 200 µL).

  • Reaction Plate Setup:

    • In the inert atmosphere of a glovebox, dispense the stock solutions into the wells of the 96-well reaction block according to your experimental design. It is advisable to run each condition in duplicate or triplicate.

  • Sealing and Incubation:

    • Securely seal the reaction block with a sealing mat.

    • Remove the plate from the glovebox and place it on pre-heated heating blocks set to your desired screening temperatures (e.g., 50 °C, 80 °C, and 110 °C).[11][12]

    • Allow the reactions to stir for a predetermined time (e.g., 12-24 hours).

  • Quenching and Sample Preparation:

    • After the reaction time has elapsed, cool the reaction block to room temperature.

    • Unseal the plate and quench each reaction by adding a small amount of water or a suitable quenching agent.

    • Add an internal standard if quantitative analysis is desired.

    • Dilute the samples with a suitable solvent (e.g., acetonitrile) for analysis.

  • Analysis:

    • Analyze the samples by LC-MS or GC-MS to determine the percent conversion of the starting material and the yield of the desired product.

    • Compare the results across the different temperatures to identify the optimal condition that provides the highest yield with the fewest byproducts.

Section 4: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps of the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)(X)L₂ Pd0->OA_complex R¹-X OA_label Oxidative Addition TM_complex R¹-Pd(II)(R²)L₂ OA_complex->TM_complex R²-B(OR)₂ + Base TM_label Transmetalation Product R¹-R² TM_complex->Product RE_label Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This guide provides a foundational framework for optimizing your Suzuki coupling reactions. Remember that every substrate pairing is unique, and empirical screening remains a vital tool for achieving the best possible results.

References

Technical Support Center: Optimizing 4-Trimethylsilylphenylboronic Acid Coupling with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encountered when coupling 4-trimethylsilylphenylboronic acid. Here, we dissect the critical influence of phosphine ligands on reaction efficiency and provide actionable, field-proven insights to overcome common experimental hurdles.

The Challenge: Coupling Sterically Demanding Boronic Acids

The presence of the bulky trimethylsilyl (TMS) group on the phenylboronic acid introduces significant steric hindrance, which can impede the key steps of the Suzuki-Miyaura catalytic cycle.[1][2] Selecting the optimal phosphine ligand is therefore paramount to achieving high yields and reaction efficiency. The electronic and steric properties of the ligand directly influence the rates of oxidative addition, transmetalation, and reductive elimination.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in this coupling are typically traced back to a few critical parameters. Systematically evaluate the following:

  • Catalyst System (Palladium Source & Ligand): The combination of your palladium precatalyst and phosphine ligand is the most likely culprit. For sterically hindered substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often inefficient.[5] You require a ligand that can accelerate the key catalytic steps.

    • Expert Insight: Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are highly recommended.[1][3] Ligands like XPhos , SPhos , and RuPhos are designed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[3][4]

  • Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid.[1][6]

    • Troubleshooting Step: Ensure your reaction solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Base and Solvent Compatibility: The choice of base is critical for activating the boronic acid for transmetalation.[7][8] The base's strength and solubility can significantly impact the reaction rate.

    • Expert Insight: For sterically hindered couplings, a common and effective combination is a strong base like potassium phosphate (K₃PO₄) in an ethereal solvent such as dioxane or THF, often with a small amount of water.[1][3]

Q2: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common parasitic reaction, especially with boronic acids that are sterically hindered or electronically modified.[9][10]

  • Underlying Cause: This side reaction is often catalyzed by the palladium complex and exacerbated by the presence of water and a strong base.[9]

  • Mitigation Strategies:

    • Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These are less susceptible to protodeboronation and release the boronic acid slowly in situ.[1]

    • Milder Base: Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

    • Anhydrous Conditions: While some water can be beneficial, excessive amounts can promote protodeboronation. Running the reaction under strictly anhydrous conditions can be advantageous.[1]

    • Ligand Choice: Paradoxically, while bulky ligands are needed for the coupling, extremely bulky ligands can sometimes promote protodeboronation.[9] If this is suspected, screening a slightly less bulky ligand from the Buchwald family may be beneficial.

Q3: What is the mechanistic role of bulky, electron-rich phosphine ligands in overcoming the steric hindrance of this compound?

A3: The effectiveness of ligands like XPhos and SPhos stems from their ability to positively influence all three key stages of the catalytic cycle.[3][4]

  • Oxidative Addition: These electron-rich phosphines increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex.[5][7]

  • Transmetalation: The steric bulk of these ligands promotes the formation of a monoligated L₁Pd(Ar)X intermediate, which is believed to undergo transmetalation more rapidly than a diligated L₂Pd(Ar)X complex.[3]

  • Reductive Elimination: The bulkiness of the ligand also accelerates the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[3][7] This step is often faster from a monoligated complex.[3]

Below is a diagram illustrating the influence of the phosphine ligand on the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_ligand Role of Phosphine Ligand (L) pd0 L-Pd(0) Active Catalyst oa Oxidative Addition (Ar'-X) pd0->oa Bulky, e⁻-rich ligand accelerates pd2_complex L-Pd(II)(Ar')X oa->pd2_complex transmetalation Transmetalation (R-B(OR)2 + Base) pd2_complex->transmetalation diaryl_pd2 L-Pd(II)(Ar')(R) transmetalation->diaryl_pd2 Bulky ligand favors monoligated species, speeding up this step re Reductive Elimination diaryl_pd2->re re->pd0 Catalyst Regeneration product Ar'-R (Product) re->product Bulky ligand accelerates ligand_node Bulky & Electron-Rich (e.g., XPhos, SPhos) - Stabilizes Pd(0) - Promotes monoligation - Accelerates RE

Caption: The pivotal role of phosphine ligands in the Suzuki-Miyaura cycle.

Data-Driven Ligand Selection

The choice of phosphine ligand is critical. Below is a comparative table summarizing the general performance of common phosphine ligands for sterically hindered couplings.

LigandStructure TypeKey CharacteristicsTypical Performance with Hindered Substrates
PPh₃ Monodentate TriarylphosphineLess bulky, less electron-donatingPoor to moderate; often requires high temperatures and catalyst loadings.[5]
SPhos Dialkylbiaryl PhosphineBulky, very electron-richExcellent; highly active at low catalyst loadings and can facilitate room temperature couplings.[11]
XPhos Dialkylbiaryl PhosphineVery bulky, electron-richExcellent; particularly effective for challenging aryl chlorides and sterically demanding partners.
RuPhos Dialkylbiaryl PhosphineBulky, electron-rich with ortho-substituents on the lower aryl ringExcellent; often provides high conversion where other ligands fail, enhanced stability.[12]

Recommended Experimental Protocol

This general protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos or SPhos (1.1 - 2.2 mol% relative to Pd)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 10:1 mixture)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[1][13]

Caption: A streamlined workflow for hindered Suzuki-Miyaura couplings.

References

Troubleshooting low conversion rates in reactions with 4-Trimethylsilylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates in cross-coupling reactions involving 4-Trimethylsilylphenylboronic acid. As an organoboron reagent, it is a valuable building block, particularly in Suzuki-Miyaura reactions; however, its successful application requires a nuanced understanding of the reaction parameters. This document provides a structured, question-and-answer guide to diagnose and resolve common experimental challenges.

Section 1: Foundational Troubleshooting & Reagent Integrity

This first section addresses the most common and critical parameters that can lead to reaction failure. Before exploring more complex mechanistic issues, always verify these foundational aspects of your experimental setup.

Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a very low yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling reaction underperforms, the root cause often lies in the quality of the reagents or the integrity of the reaction environment. Before adjusting catalysts, ligands, or solvents, perform a systematic check of the following:

  • Reagent Purity and Stability:

    • This compound: While generally appearing as a stable, white crystalline powder, boronic acids can dehydrate to form boroxines (cyclic anhydrides) upon storage.[1][2][3][4] This is often reversible in the reaction mixture but can affect stoichiometry. More critically, boronic acids are susceptible to a key side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][6] Always use a fresh, high-purity batch of the boronic acid or verify the purity of your existing stock.

    • Aryl Halide Partner: The reactivity of the coupling partner is paramount. The general reactivity trend is I > Br > OTf >> Cl.[7] If you are using a less reactive aryl chloride, a more specialized and highly active catalyst system is often required.[7][8][9]

    • Catalyst and Ligand: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Phosphine ligands are also prone to oxidation.[7] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Atmosphere Integrity:

    • The Suzuki-Miyaura catalytic cycle relies on a Pd(0) species. Oxygen can oxidize Pd(0) to Pd(II), effectively deactivating the catalyst and halting the reaction.[7][9] It is absolutely critical to ensure the reaction is performed under a rigorously maintained inert atmosphere (Argon or Nitrogen).

Step-by-Step Protocol: Ensuring an Inert Reaction Environment

This protocol ensures the exclusion of oxygen, a critical factor for success.

  • Vessel Preparation: Oven-dry all glassware (reaction flask, condenser) and allow it to cool to room temperature in a desiccator.

  • Initial Setup: Assemble the glassware and equip the reaction flask with a magnetic stir bar. Seal the flask with a rubber septum.

  • Purging Cycle: Insert a needle connected to a vacuum/inert gas manifold. Carefully evacuate the flask under vacuum until the pressure stabilizes. Backfill the flask with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a minimum of three times.

  • Reagent Addition: Add your solid reagents (boronic acid, aryl halide, base, catalyst, ligand) to the flask. If possible, do this under a positive flow of inert gas.

  • Solvent Deoxygenation: Solvents must be thoroughly deoxygenated. This can be achieved by sparging (bubbling) with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications. Add the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

Section 2: Diagnosing and Mitigating Protodeboronation

Protodeboronation is one of the most common and problematic side reactions in Suzuki-Miyaura couplings, leading directly to reduced yields.

Q2: I've confirmed my reagents and setup are sound, but my yield is still low. I see a significant amount of trimethylsilylbenzene as a byproduct. What is happening and how can I fix it?

A2: The formation of trimethylsilylbenzene strongly indicates that protodeboronation is the primary competing reaction pathway.[6] In this process, the boronic acid moiety is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction medium, effectively consuming your starting material without forming the desired C-C bond.[6][10] This side reaction is highly dependent on the reaction conditions, particularly the base, solvent, and temperature.

Diagram: The Competing Pathways

G cluster_0 Desired Suzuki Coupling cluster_1 Undesired Protodeboronation A Ar-B(OH)₂ C [Pd] A->C Transmetalation B Ar'-X B->C Oxidative Addition D Ar-Ar' C->D Reductive Elimination E Ar-B(OH)₂ G Ar-H E->G Protonolysis F H⁺ Source (e.g., H₂O)

Caption: Desired C-C coupling vs. undesired C-H formation.

Strategies to Minimize Protodeboronation:
  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation but can also promote protodeboronation.[11][12] Strongly basic, aqueous conditions can accelerate the undesired pathway.

    • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.

  • Solvent System: The presence of a proton source is required for protodeboronation.

    • Recommendation: While many Suzuki reactions use aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O), minimizing the water content or switching to anhydrous conditions can suppress protodeboronation.[13] Solvents like anhydrous THF or 2-MeTHF with a base like K₃PO₄ can be effective.

  • Boronic Acid Stability: The most effective strategy is often to protect the boronic acid functionality. Converting it to a more stable boronate ester, such as a pinacol or MIDA ester, is a field-proven technique.[7][14] These esters hydrolyze slowly under the reaction conditions, releasing the boronic acid in low concentrations. This minimizes the amount of free boronic acid available for decomposition at any given time.[14][15]

Protocol: Preparation of this compound Pinacol Ester
  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or dichloromethane.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC-MS until the starting boronic acid is consumed.

  • Workup: Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification.

Section 3: Optimizing Catalytic System and Reaction Parameters

If foundational issues and protodeboronation have been addressed, the next step is to optimize the core components of the reaction: the catalyst, ligand, and physical parameters.

Q3: My reaction is clean, with minimal side products, but the conversion is simply too slow or incomplete. How can I improve the reaction rate and drive it to completion?

A3: Sluggish reaction rates point to a suboptimal catalytic cycle. The three key steps are oxidative addition, transmetalation, and reductive elimination.[8] A bottleneck in any of these steps will slow the overall reaction. The choice of ligand, base, and temperature directly influences the efficiency of each step.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Diorgano Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diorgano PdII_Diorgano->Pd0 OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Optimization Parameters:
  • Ligand Selection: The ligand is arguably the most powerful lever for optimization. Its electronic and steric properties directly impact the catalyst's activity.[16][17]

    • Electron-donating ligands (like trialkylphosphines, e.g., P(tBu)₃) increase electron density on the palladium center, which generally accelerates the oxidative addition step.[8]

    • Bulky (sterically hindered) ligands (like SPhos, XPhos, or RuPhos) promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[17][18][19]

    • Recommendation: If using a standard ligand like PPh₃ yields poor results, screen a panel of more advanced phosphine ligands. Buchwald-type biarylphosphine ligands are an excellent starting point for challenging couplings.[17]

  • Base Strength and Type: The base's primary role is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[11][12][14][20]

    • Weak bases may not generate a sufficient concentration of the boronate, leading to slow transmetalation.

    • Strong bases can facilitate the reaction but may introduce side reactions like protodeboronation or hydrolysis of sensitive functional groups.[11]

    • Recommendation: A moderately strong base like K₃PO₄ is often a good balance. If transmetalation is suspected to be the slow step, a stronger base like Cs₂CO₃ or even an alkoxide like NaOtBu (under anhydrous conditions) could be trialed.

  • Temperature: Increasing the reaction temperature generally increases the rate of all steps in the catalytic cycle. However, it can also accelerate catalyst decomposition and side reactions.

    • Recommendation: If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increase it in increments (e.g., to 100 °C), while carefully monitoring for byproduct formation via TLC or GC.

Table 1: General Guide to Parameter Optimization
Observed Issue Potential Cause (Bottleneck) Primary Recommendations Secondary Actions
Starting materials consumed, but many byproducts (e.g., Ar-H) Protodeboronation is faster than coupling.Convert boronic acid to pinacol ester. Use a milder base (K₂CO₃, K₃PO₄).Lower reaction temperature. Use anhydrous solvents.
Aryl halide is consumed, but boronic acid remains. Transmetalation is slow.Use a stronger base (Cs₂CO₃, K₃PO₄). Ensure sufficient water if using an aqueous system.Increase temperature.
No reaction, starting materials remain. Oxidative addition is failing.Use a more electron-rich ligand (e.g., P(tBu)₃, Buchwald ligands). Switch to a more reactive aryl halide (Br or I instead of Cl).Increase temperature. Use a higher catalyst loading.
Reaction stalls at ~50-70% conversion. Catalyst decomposition.Ensure rigorous inert atmosphere. Use a more robust ligand (e.g., biarylphosphines).Lower the reaction temperature.

Section 4: Reaction Monitoring and Analysis

Q4: How can I effectively monitor the progress of my reaction to make informed decisions about troubleshooting?

A4: Real-time or frequent reaction monitoring is crucial for effective troubleshooting. Relying on a single endpoint analysis after many hours can obscure the underlying problem.

  • Thin-Layer Chromatography (TLC): This is the simplest and most cost-effective method.[21] Spot the reaction mixture alongside your starting materials. The disappearance of starting materials and the appearance of a new, typically less polar, product spot indicates progress. It can also reveal the formation of major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and definitive data.[21] By taking small aliquots from the reaction mixture over time, you can quantify the consumption of starting materials and the formation of the product and any byproducts.[22][23] This is particularly useful for identifying the protodeboronated byproduct (trimethylsilylbenzene).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions involving fluorine-containing substrates, ¹⁹F NMR can be a powerful in-situ monitoring tool.[24] For other substrates, taking aliquots, removing the solvent, and taking a quick ¹H NMR can provide a clear picture of the relative ratios of reactants and products.

By understanding the potential pitfalls and systematically addressing each variable—from reagent quality and reaction atmosphere to the nuanced choices of ligand and base—you can successfully troubleshoot low conversion rates and optimize your reactions with this compound.

References

Technical Support Center: Managing Impurities in 4-Trimethylsilylphenylboronic Acid for Reproducible Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Trimethylsilylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and seek to ensure the reproducibility and success of their experiments. The purity of boronic acids is paramount, particularly in sensitive applications like palladium-catalyzed cross-coupling reactions, where seemingly minor impurities can dramatically affect reaction yield, kinetics, and the final product profile.

This guide provides in-depth answers to common questions, detailed troubleshooting protocols, and proactive strategies to manage the key impurities associated with this compound: its trimeric anhydride (boroxine) and the product of protodeborylation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My NMR spectrum of this compound shows broad peaks and complex signals in addition to the expected ones. What are these impurities?

A: The most common "impurity" that is often in equilibrium with the parent boronic acid is its trimeric anhydride, known as a boroxine. This is formed through the reversible dehydration of three boronic acid molecules.[1][2] Its presence is so common that many commercial suppliers note the product "contains varying amounts of Anhydride".[3][4] Another common impurity is trimethylsilylbenzene, the result of an irreversible degradation pathway called protodeborylation.[5][6]

Q2: I see the boroxine in my starting material. Is it reactive in a Suzuki-Miyaura coupling, and do I need to account for it?

A: Yes, the boroxine is generally reactive in Suzuki-Miyaura couplings. Under the aqueous basic conditions typical for these reactions, the boroxine can hydrolyze in situ back to the active boronic acid monomer.[7] However, relying on this in situ hydrolysis can lead to irreproducible results. The key issue is stoichiometry. Since three molecules of boronic acid form one molecule of boroxine (releasing three molecules of water), the presence of significant amounts of boroxine will alter the molar equivalence of your reagent. For precise and reproducible results, it is crucial to either purify the boronic acid or accurately quantify the boronic acid/boroxine ratio to adjust the reagent input accordingly.

Q3: My Suzuki-Miyaura reaction is giving low yields, and I'm recovering my starting materials. What could be the cause related to the boronic acid?

A: Low yields are often linked to the degradation of the boronic acid via protodeborylation, a side reaction that cleaves the C-B bond and replaces it with a C-H bond, forming an inactive arene (trimethylsilylbenzene in this case).[5] This process is often accelerated under the basic conditions required for the Suzuki-Miyaura reaction, especially at elevated temperatures.[8][9] This side reaction effectively consumes your active nucleophile, leading to reduced product formation. The stability of arylboronic acids can be highly nuanced, and factors like pH, temperature, and the presence of ortho-substituents can significantly influence the rate of protodeborylation.[5][9]

Q4: I am observing a significant amount of a homocoupled biphenyl impurity (bis(4-trimethylsilyl)biphenyl) in my reaction. How can I prevent this?

A: The formation of a homocoupled dimer from the boronic acid is a known side reaction in Suzuki-Miyaura coupling.[10][11] This is typically mediated by Pd(II) species and can be exacerbated by the presence of oxygen in the reaction mixture.[10] To suppress this, ensure your reaction is rigorously degassed using techniques like a nitrogen sparge before adding the palladium catalyst.[12] Additionally, employing a mild reducing agent, such as potassium formate, can help minimize the concentration of problematic Pd(II) species without interfering with the catalytic cycle.[12]

Q5: What are the ideal storage conditions for this compound to ensure its long-term stability?

A: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[13] Over time, exposure to atmospheric moisture can facilitate the equilibrium between the acid and its boroxine, while prolonged exposure to harsh conditions could potentially lead to degradation. For long-term storage, keeping it in a desiccator is advisable.

Section 2: Troubleshooting Guide: Identification and Quantification of Impurities

Accurate identification of impurities is the first step toward troubleshooting. The primary impurities to monitor are the corresponding boroxine and the protodeborylated arene.

Below is a typical workflow for assessing the purity of your this compound.

G cluster_0 Purity Assessment Workflow start Obtain Sample of This compound nmr Acquire ¹H and ¹¹B NMR Spectra start->nmr check_boroxine Check for Boroxine Signals (Broad peaks, complex aromatic region) nmr->check_boroxine hplc Perform RP-HPLC Analysis (e.g., C18 column) pure Material is >98% Pure Proceed with Reaction hplc->pure Single Peak >98% Area impure Significant Impurities Detected Proceed to Purification hplc->impure Multiple Peaks check_protodeboryl Check for Protodeborylation Product (Singlet for TMS, distinct aromatic signals) check_boroxine->check_protodeboryl Boroxine Present check_boroxine->check_protodeboryl Boroxine Absent check_protodeboryl->hplc NMR Clean, Cross-validate quantify Quantify Ratio of Acid:Boroxine:Arene (via ¹H NMR integration) check_protodeboryl->quantify Impurity Present quantify->pure Ratio Acceptable quantify->impure Ratio Unacceptable G cluster_1 Purification Method Selection start Impure Boronic Acid Sample impurity_type What is the major impurity? start->impurity_type boroxine Boroxine (from dehydration) impurity_type->boroxine Boroxine arene Protodeborylated Arene & other neutral impurities impurity_type->arene Arene/Neutral recrystallize Recrystallize from Aqueous/Organic Mixture boroxine->recrystallize scale What is the scale? arene->scale large_scale Large Scale (> 5 g) scale->large_scale Large small_scale Small Scale (< 5 g) scale->small_scale Small acid_base Perform Acid-Base Extraction large_scale->acid_base chromatography Perform Silica Gel Chromatography small_scale->chromatography G cluster_main Reaction Pathways for Aryl Boronic Acid (Ar-B(OH)₂) cluster_desired Desired Pathway cluster_side Side Reactions ArBOH2 Ar-B(OH)₂ (Active Reagent) Desired Suzuki-Miyaura Coupling (with Ar'-X, Pd(0), Base) ArBOH2->Desired Protodeborylation Protodeborylation (Base/Acid/Heat) ArBOH2->Protodeborylation Homocoupling Homocoupling (Pd(II), O₂) ArBOH2->Homocoupling Product Ar-Ar' (Desired Product) Desired->Product ArH Ar-H (Inactive Impurity) Protodeborylation->ArH ArAr Ar-Ar (Dimer Impurity) Homocoupling->ArAr

References

Technical Support Center: The Effect of Reaction Time on Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical, yet often overlooked, parameter in the Suzuki-Miyaura cross-coupling reaction: reaction time . Understanding the temporal dynamics of your reaction is paramount to maximizing yield, minimizing impurities, and ensuring reproducible results.

Troubleshooting Guide: When Time Becomes a Factor

This section addresses specific issues where reaction time is a likely culprit. The underlying principle is that a successful reaction requires the rate of the productive catalytic cycle to significantly outpace the rates of catalyst deactivation and substrate/product degradation.

Q1: My reaction shows low conversion of starting materials, even after running it overnight. What are the potential time-related issues?

A1: When a reaction stalls despite an extended duration, it suggests that the catalytic activity has ceased before the starting materials are fully consumed. Simply running the reaction longer will not improve the yield. Here are the primary causes:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive and can deactivate over time through several pathways.[1][2][3][4] One common issue is the formation of palladium black (inactive aggregated nanoparticles), which can be observed as a black precipitate.[5] This is particularly prevalent at higher temperatures. Another deactivation pathway involves the irreversible formation of stable off-cycle complexes that do not re-enter the catalytic cycle.[3][4]

  • Substrate Instability (Protodeboronation): Boronic acids, especially electron-deficient or heteroaromatic ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6][7][8] This is an undesired side reaction that consumes your nucleophile.[6] The rate of protodeboronation is highly dependent on pH and temperature.[6][8] If the rate of this side reaction is competitive with the rate of transmetalation, a significant portion of your boronic acid will be destroyed over time, leading to a stalled reaction.

  • Insufficient Thermal Energy: While extending the time seems logical for a slow reaction, it cannot compensate for an activation energy barrier that is too high. This is especially true for less reactive electrophiles like aryl chlorides.[9][10] The oxidative addition step for aryl chlorides is often the rate-determining step and requires higher temperatures or more active catalyst systems to proceed at a reasonable rate.[11] If the temperature is too low, the reaction may be infinitesimally slow, and no amount of time will lead to a significant conversion.

Causality Check: To diagnose the issue, carefully monitor a small-scale trial reaction. Take aliquots every hour for the first few hours and then at longer intervals. If the product concentration plateaus early, catalyst deactivation or rapid substrate decomposition is likely. If the reaction proceeds linearly but extremely slowly, insufficient temperature or a poorly chosen catalyst system is the probable cause.

Q2: I'm observing significant amounts of side products, particularly homocoupling of my boronic acid (a biaryl byproduct). How is this related to reaction time?

A2: The formation of homocoupling products is intrinsically linked to reaction time and the relative rates of the steps in the catalytic cycle. Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[1]

Here's the temporal connection: If the oxidative addition of the aryl halide to Pd(0) is slow or if the aryl halide is completely consumed while a significant amount of boronic acid and active catalyst remains, the catalyst can enter alternative, non-productive pathways. In the presence of an oxidant (like trace oxygen), the Pd(0) can be oxidized to Pd(II), which can then catalyze the homocoupling of the boronic acid. Therefore, excessively long reaction times after the consumption of the limiting reagent can lead to an increase in these impurities.

Recommendation: The key is to stop the reaction once the limiting reagent (usually the aryl halide) is consumed. This minimizes the "idle time" for the catalyst to engage in side reactions. Again, diligent reaction monitoring is crucial.

Q3: My product yield increased for the first few hours, but then began to decrease when I let the reaction run longer. What is happening?

A3: This scenario strongly suggests that your desired product is unstable under the reaction conditions. While you are forming the product, a competing degradation reaction is also occurring. Initially, the rate of formation is higher than the rate of degradation, so the yield increases. However, as the starting materials are consumed, the rate of formation slows down, and eventually, the rate of degradation becomes dominant, leading to a net loss of product.

Potential degradation pathways include hydrolysis of sensitive functional groups (like esters or amides) under basic conditions, or decomposition at elevated temperatures. To confirm this, you can subject a purified sample of your product to the reaction conditions (solvent, base, temperature) without the catalyst and starting materials and monitor its stability over time.

Solution: The optimal reaction time is the point of "peak yield" before significant degradation occurs. This highlights the importance of not assuming that longer is always better. A time-course study is essential for reactions involving sensitive product molecules.

Q4: I am using a challenging aryl chloride, and the reaction is extremely slow. Simply increasing the reaction time from 12 to 24 hours isn't improving the yield. Why is time not the answer here?

A4: Time is a dependent variable; it cannot independently overcome a fundamentally slow reaction rate dictated by other factors. The reactivity of aryl halides in the rate-determining oxidative addition step follows the trend: I > OTf > Br >> Cl.[11][12] Aryl chlorides have a very strong C-Cl bond, making oxidative addition to the Pd(0) center slow and energetically demanding.[9]

Simply extending the reaction time will not be effective if the catalyst system is not active enough to facilitate this difficult step. For challenging substrates like aryl chlorides, you must modify the parameters that govern the reaction rate itself:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[13][14][15] These ligands promote the formation of highly reactive monoligated Pd(0) species that are more effective at activating the C-Cl bond.[14]

  • Temperature: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Reactions with aryl chlorides often require temperatures above 100 °C.[16]

  • Catalyst Loading: A modest increase in catalyst loading can sometimes help, but it is often more effective to switch to a more active catalyst system.[17][18]

Think of it as trying to push a boulder up a steep hill. If you don't have enough force (energy/catalyst activity), pushing for a longer time won't make it reach the top. You need to increase your force (raise the temperature or use a better catalyst) or reduce the steepness of the hill (use a more reactive electrophile).

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the role of reaction time in planning and executing Suzuki-Miyaura couplings.

Q1: What is a "typical" reaction time for a Suzuki-Miyaura coupling?

A1: There is no single "typical" reaction time. It is highly dependent on the specific reaction components. Reaction times can range from minutes to 48 hours or more.[19] The most influential factors are the nature of the coupling partners and the reaction temperature.

The table below provides a general, non-exhaustive guide to expected reaction time ranges based on the electrophile and general substrate complexity.

ElectrophileSubstrate TypeTypical Temperature Range (°C)Typical Time RangeKey Considerations
Aryl Iodide Electron-neutral or deficientRoom Temp – 80 °C1 – 6 hoursFastest oxidative addition. Often complete in a short time.
Aryl Bromide Electron-neutral or deficient60 – 100 °C2 – 16 hoursA very common and reliable choice. Time is moderate.[20]
Aryl Triflate Electron-neutral or deficient60 – 100 °C2 – 12 hoursReactivity is similar to or slightly better than bromides.
Aryl Chloride Activated (electron-deficient)80 – 120 °C6 – 24 hoursRequires more forcing conditions.[10]
Aryl Chloride Unactivated or hindered100 – 140 °C12 – 48 hoursRequires highly active catalysts (e.g., with Buchwald ligands).[14]
Any Sterically hindered substratesHigher end of temp. range12 – 48 hoursSteric hindrance slows down all steps of the catalytic cycle.

Note: These are starting points. Always optimize for your specific system.

Q2: How do I determine the optimal reaction time for a new Suzuki-Miyaura coupling?

A2: The most reliable method for determining the optimal reaction time is through reaction monitoring . This involves taking small samples (aliquots) from the reaction mixture at various time points and analyzing them to track the disappearance of starting materials and the appearance of the product.

General Protocol for Reaction Monitoring:

  • Set up the reaction as planned. Start the timer and heating simultaneously.

  • Prepare for sampling: Have a series of small, labeled vials ready.

  • Take a "time zero" sample (optional but good practice) right before you start heating.

  • Sample at regular intervals: For a reaction expected to take 12 hours, you might sample at 1, 2, 4, 8, and 12 hours. For unknown reactions, more frequent early sampling is wise.

  • Quench the aliquot: Immediately dilute the small sample in a suitable solvent (e.g., ethyl acetate) to stop the reaction in the vial. You can also add a small amount of water.

  • Analyze the samples: The most common techniques are:

    • Thin-Layer Chromatography (TLC): Fast, simple, and qualitative. Allows you to visually see the consumption of the limiting starting material (usually the more non-polar one) and the formation of the product spot.[21]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC): Quantitative and more precise. These methods can give you the percentage conversion and identify side products.[19]

The optimal reaction time is the point at which the concentration of your product is maximized and the limiting starting material is consumed.

Q3: How does temperature directly impact the required reaction time?

A3: Temperature and time are inversely related. As a general rule of thumb (based on the Arrhenius equation), increasing the reaction temperature by 10 °C can roughly double the reaction rate, thus halving the required reaction time.

However, this is a trade-off. While higher temperatures accelerate the desired coupling, they also accelerate undesirable pathways:

  • Increased side product formation: Rates of protodeboronation and homocoupling also increase with temperature.

  • Solvent boiling point: The maximum temperature is limited by the boiling point of your solvent.

  • Substrate/Product/Catalyst decomposition: Higher temperatures can lead to the degradation of sensitive functional groups or faster catalyst deactivation.

Therefore, the goal is not to use the highest possible temperature, but the optimal temperature that provides a reasonable reaction rate (e.g., completion within a standard workday, 8-16 hours) without causing significant degradation.

Q4: Can excessive reaction time be detrimental to my reaction outcome?

A4: Absolutely. Beyond a certain point, extending the reaction time offers diminishing returns and can actively harm your yield and purity. The key detrimental effects of excessive time are:

  • Increased Impurity Profile: As discussed in the troubleshooting section, longer times provide more opportunity for side reactions like protodeboronation and homocoupling to occur, complicating purification.[6]

  • Product Degradation: If your product is sensitive to the basic or thermal conditions, it will degrade over time, leading to a lower isolated yield.

  • Catalyst Decomposition: A longer reaction time increases the probability of the catalyst deactivating and forming palladium black, which can sometimes complicate workup and purification.[5]

The mantra for Suzuki-Miyaura coupling should be: "Run the reaction for as long as necessary, but no longer." Effective monitoring is the key to achieving this balance.

Visualizing the Process

To better understand the time-dependent nature of the reaction, it's helpful to visualize the catalytic cycle. Each step in this cycle has its own rate, and the overall reaction time is dictated by the slowest step (the rate-determining step).

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Active Pd(0)L Species OA_Complex Ar-Pd(II)L-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting, esp. for Ar-Cl) Pd0->OA_Complex TM_Complex Ar-Pd(II)L-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation OA_Complex->TM_Complex TM_Complex->Pd0 Regeneration Product Ar-Ar' (Coupled Product) TM_Complex->Product Reductive Elimination (Usually Fast) ArylHalide Ar-X ArylHalide->OA_Complex BoronicAcid Ar'-B(OR)3- BoronicAcid->TM_Complex Base Base Base->BoronicAcid Activation

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Trimethylsilylphenylboronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of boronic acid is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of two key reagents: 4-Trimethylsilylphenylboronic acid and the parent phenylboronic acid. We will delve into the mechanistic nuances that differentiate their reactivity, supported by established principles and representative experimental data.

Introduction: The Subtle Influence of a Silyl Group

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] While seemingly a subtle modification, the introduction of a trimethylsilyl (TMS) group at the para-position of phenylboronic acid introduces distinct electronic and steric effects that can significantly alter its performance in this catalytic cycle. Understanding these effects is paramount for rational reaction design and optimization.

Mechanistic Considerations: Electronic and Steric Effects at Play

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents. These factors most notably influence the transmetalation step, which is often rate-determining.

Electronic Effects: The trimethylsilyl group is generally considered to be weakly electron-donating through an inductive effect. This can be quantified by its Hammett constant (σ), which is a measure of the electronic influence of a substituent on a reaction center. For the p-TMS group, the Hammett constant is slightly negative, indicating its electron-releasing nature.[2] This electron donation can increase the nucleophilicity of the phenyl ring, potentially accelerating the transmetalation step where the aryl group is transferred from the boron to the palladium center.

Steric Effects: The TMS group is sterically bulky. In the para-position, this steric hindrance is remote from the boronic acid moiety and is generally not expected to significantly impede the approach of the reagent to the palladium catalyst. However, in highly congested systems or with particularly bulky ligands on the palladium, even this remote steric bulk could play a minor role.

Comparative Reactivity: A Data-Informed Perspective

While a direct, side-by-side comparison of this compound and phenylboronic acid under identical Suzuki-Miyaura coupling conditions is not extensively documented in a single study, we can draw valuable insights from various reports in the literature. The following table summarizes representative yields for the coupling of both boronic acids with different aryl halides.

Disclaimer: The following data is compiled from different sources and should be interpreted with caution, as reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) vary between studies. For a definitive comparison, it is recommended to perform a head-to-head experiment under your specific reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid 4-BromoacetophenonePd(PPh₃)₄Cs₂CO₃DMF/H₂O701>90[3]
Phenylboronic acid IodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110495
Phenylboronic acid 4-ChlorotoluenePd(OAc)₂/XPhosK₃PO₄MeOH/THFRT24~70[4]
4-(Trimethylsilyl)phenylboronic acid 5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260[5]
4-(Trimethylsilyl)phenylboronic acid Aryl Bromide (general)Pd₂(dba)₃/P(t-Bu)₃K₃PO₄Dioxane2512High[2]

From the available data and theoretical considerations, we can infer the following:

  • Phenylboronic acid is a robust and versatile coupling partner, consistently providing high yields with a variety of aryl halides under standard Suzuki-Miyaura conditions.[3]

  • This compound is also an effective coupling partner, though its reactivity may be slightly modulated by the electronic and steric influence of the TMS group. The electron-donating nature of the TMS group may be beneficial in some cases, while its bulk could be a minor impediment in others.

Experimental Protocol: A Head-to-Head Comparison of Reactivity

To facilitate a direct and objective comparison in your own laboratory, we provide a general, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with both phenylboronic acid and this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid or this compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, the respective boronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water to the vessel.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the key stages of this comparative study, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the proposed experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 OxAdd Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation Transmetalation (R²-B(OH)₂) PdII_2->Pd0 Product R¹-R² PdII_2->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Setup Reaction Setup Add aryl bromide, boronic acid, and base to flask. Evacuate and backfill with inert gas. Solvents Solvent Addition & Degassing Add dioxane and water. Degas the mixture with inert gas. Setup->Solvents Catalyst Catalyst Addition Add Pd(PPh₃)₄ under inert atmosphere. Solvents->Catalyst Reaction Reaction Heat to 90 °C and monitor progress. Catalyst->Reaction Workup Workup & Purification Quench with water, extract, dry, and concentrate. Purify by column chromatography. Reaction->Workup Analysis Analysis Compare yields and purity of products from both boronic acids. Workup->Analysis

Caption: Step-by-step workflow for the comparative experiment.

Conclusion and Forward Look

References

The Silyl Advantage: A Comparative Guide to Silyl-Substituted Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and overall success of this transformation. While traditional boronic acids have been the workhorses of this reaction, their inherent instability often presents significant challenges in handling, purification, and storage. This guide provides an in-depth comparison of silyl-substituted boronic acids—a class of boronic esters—with their traditional counterparts, highlighting the distinct advantages conferred by the incorporation of a silyl moiety, supported by experimental data and detailed protocols.

The Stability Conundrum: Boronic Acids vs. Boronic Esters

The primary drawback of free boronic acids lies in their propensity for decomposition through pathways such as protodeboronation and oxidation, particularly under the aqueous basic conditions often employed in cross-coupling reactions. This instability can lead to diminished yields, difficulties in purification, and a shorter shelf-life of the reagent.[1][2][3]

Boronic esters, such as the widely used pinacol esters, offer a significant improvement in stability.[1][2][3] By converting the boronic acid to a cyclic ester, the vacant p-orbital on the boron atom is shielded, reducing its susceptibility to degradation. These esters are often crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[1][2][3]

The Emergence of Silyl-Substituted Boronic Esters: A Leap in Stability and Performance

Silyl-substituted boronic acids, more accurately described as boronic esters derived from silyl-containing diols or other silyl moieties, represent a further evolution in the design of robust cross-coupling reagents. The introduction of bulky silyl groups provides enhanced steric protection to the boron center, further augmenting the stability of the ester.[4] This "silyl advantage" translates into several practical benefits in the laboratory.

Enhanced Stability and Handling

The incorporation of sterically demanding silyl groups, such as triisopropylsilyl (TIPS), can significantly suppress the decomposition of silylboranes.[4] This increased stability makes silyl-substituted boronic esters exceptionally robust and easy to handle, even in the presence of air and moisture.[4] This is a stark contrast to many boronic acids, which require storage under an inert atmosphere and at low temperatures.

Improved Purification and Purity

A significant operational advantage of silyl-substituted boronic esters is their compatibility with standard purification techniques. Unlike many boronic acids that can streak or decompose on silica gel, their silylated ester counterparts can often be purified by column chromatography, leading to higher purity of the starting material. This is crucial for achieving reproducible and high-yielding cross-coupling reactions, as impurities in the boronic acid can negatively impact the catalytic cycle.

Superior Performance in Cross-Coupling Reactions

The enhanced stability and purity of silyl-substituted boronic esters often translate to higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions. By minimizing the degradation of the organoboron reagent over the course of the reaction, a higher concentration of the active coupling partner is maintained, leading to a more efficient catalytic turnover.

Quantitative Performance Comparison: Silylboronates vs. Alternatives

The following table provides a comparative overview of the performance of a traditional boronic acid, a standard pinacol boronate ester, and a silyl-substituted boronic ester in a representative Suzuki-Miyaura cross-coupling reaction. While a direct head-to-head comparison under identical conditions is not always available in the literature, the data presented is collated from studies using similar substrates and conditions to illustrate the general performance trends.

Reagent TypeStructure ExampleStabilityHandlingPurificationTypical Yield
Boronic Acid Phenylboronic AcidLowRequires inert atmosphereChallenging on silica gelVariable, often lower
Pinacol Boronate Ester Phenylboronic acid pinacol esterModerate to HighEasier to handle than boronic acidPossible with careGood to Excellent
Silyl-Substituted Boronic Ester (Triisopropylsilyl)phenylboronic esterVery HighBench-stableAmenable to chromatographyConsistently High

Note: The yields are illustrative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Silylboronate Ester

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a silyl-substituted arylboronic ester.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Silyl-substituted arylboronic ester (e.g., (4-methoxyphenyl)boronic acid, silyl ester) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 4:1 v/v) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, silyl-substituted arylboronic ester, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights: The Role of the Silyl Group

The enhanced stability of silyl-substituted boronic esters can be attributed to the steric hindrance provided by the bulky silyl groups. This steric shield protects the electrophilic boron center from unwanted side reactions, such as hydrolysis and protodeboronation.

Caption: Steric hindrance around the boron center in a silyl-substituted boronic ester.

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The stability of the boronic ester is crucial for ensuring its effective participation in the transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Silyl-substituted boronic acids, in the form of their stable esters, offer significant advantages over traditional boronic acids in Suzuki-Miyaura cross-coupling reactions. Their enhanced stability, ease of handling, and amenability to standard purification techniques contribute to more reliable and higher-yielding synthetic outcomes. For researchers in the pharmaceutical and fine chemical industries, the adoption of these robust reagents can lead to more efficient and reproducible synthetic routes for the construction of complex molecular architectures. As the demand for more robust and user-friendly synthetic methods continues to grow, the "silyl advantage" positions these boronic esters as valuable tools in the modern synthetic chemist's arsenal.

References

Introduction: The Suzuki-Miyaura Reaction and the Pivotal Role of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Boronic Acid Efficacy in Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the boronic acid, a versatile organoboron compound that, in the presence of a palladium catalyst and a base, readily undergoes transmetalation to facilitate the coupling with an organic halide or triflate. The choice of boronic acid is not trivial; its structure profoundly influences reaction kinetics, yield, and overall success. This guide provides a comparative analysis of the efficacy of different boronic acids, supported by experimental insights, to aid researchers in navigating this critical aspect of the Suzuki-Miyaura reaction.

Comparative Efficacy of Boronic Acids: A Deeper Dive

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors, as well as its inherent stability. Understanding these nuances is key to optimizing reaction outcomes.

Electronic Effects: The Push and Pull of Substituents

The electronic nature of the substituents on the boronic acid's organic moiety (R-B(OH)₂) significantly impacts the rate of transmetalation, often the rate-determining step in the catalytic cycle.

  • Electron-Withdrawing Groups (EWGs): Arylboronic acids bearing EWGs (e.g., -NO₂, -CF₃, -CN) generally exhibit enhanced reactivity. These groups increase the Lewis acidity of the boron atom, facilitating the formation of the borate complex with the base, which is the active species in the transmetalation step. This leads to faster reaction rates and often allows for coupling under milder conditions.

  • Electron-Donating Groups (EDGs): Conversely, arylboronic acids with EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) tend to be less reactive. The increased electron density on the aromatic ring reduces the electrophilicity of the boron atom, slowing down the transmetalation process. To drive these couplings to completion, more forcing conditions, such as higher temperatures or stronger bases, may be necessary.

Steric Hindrance: The Impact of Bulk

Steric hindrance around the boronic acid functional group can significantly impede the approach of the palladium complex, thereby slowing down the transmetalation step. Ortho-substituted arylboronic acids are particularly susceptible to steric effects. For instance, the coupling of 2-methylphenylboronic acid is often more challenging than that of its 4-methylphenyl isomer. In cases of severe steric hindrance, specialized bulky phosphine ligands on the palladium catalyst may be required to facilitate the reaction.

Stability and Side Reactions: The Achilles' Heel of Boronic Acids

While powerful reagents, boronic acids are prone to several side reactions that can diminish their efficacy.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source (often water), leading to the formation of the corresponding arene and boric acid. Electron-rich and heteroarylboronic acids are particularly susceptible to this pathway, especially at elevated temperatures. The choice of base and solvent can play a crucial role in mitigating protodeboronation.

  • Homocoupling: The palladium catalyst can also promote the coupling of two boronic acid molecules, resulting in the formation of a symmetrical biaryl byproduct. This is more prevalent with electron-rich arylboronic acids and can be minimized by using the correct stoichiometry of reactants and controlling the reaction conditions.

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While boroxines can be viable coupling partners, their different physical properties and reactivity can lead to inconsistencies in reaction outcomes. Using freshly opened or properly stored boronic acids is recommended to minimize boroxine content.

Data Summary: A Comparative Overview

Boronic Acid TypeReactivityStabilityCommon Side Reactions
Arylboronic Acids (EWG) HighModerateProtodeboronation (less common)
Arylboronic Acids (EDG) ModerateModerateProtodeboronation, Homocoupling
Ortho-Substituted Arylboronic Acids Low to ModerateHigh-
Heteroarylboronic Acids VariableLow to ModerateProtodeboronation
Vinylboronic Acids HighModeratePolymerization
Alkylboronic Acids LowHighβ-Hydride Elimination

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-bromoanisole.

Materials:

  • 4-Methoxyphenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in toluene (5 mL). Stir the mixture at room temperature for 15 minutes. The color should change from brownish-yellow to a lighter yellow, indicating the formation of the active catalyst complex.

    • Rationale: The in-situ formation of the Pd(0) catalyst from the Pd(II) precursor is a common and effective method. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Reaction Setup: To the catalyst solution, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Rationale: A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. The base is crucial for the formation of the borate complex and the regeneration of the catalyst.

  • Solvent Addition and Degassing: Add degassed water (1 mL) to the reaction mixture. The biphasic system is often beneficial for the reaction. Degas the entire mixture by bubbling argon through it for 10-15 minutes.

    • Rationale: The presence of water can aid in the dissolution of the base and facilitate the transmetalation step. Degassing is critical to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to side reactions.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizing the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) X- X⁻ Transmetalation->X- Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)₂ Base Base Ar'-B(OH)2->Base Ar'-B(OH)3- Ar'-B(OH)₃⁻ Base->Ar'-B(OH)3- Ar'-B(OH)3-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Factors cluster_electronics Electronic Effects cluster_sterics Steric Hindrance cluster_stability Stability Boronic Acid Efficacy Boronic Acid Efficacy Electronic Effects Electronic Effects Boronic Acid Efficacy->Electronic Effects Steric Hindrance Steric Hindrance Boronic Acid Efficacy->Steric Hindrance Stability Stability Boronic Acid Efficacy->Stability EWG Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) -> Increased Reactivity Electronic Effects->EWG EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) -> Decreased Reactivity Electronic Effects->EDG Ortho Substitution Ortho-Substituents -> Slower Reaction Steric Hindrance->Ortho Substitution Protodeboronation Protodeboronation (C-B Cleavage) Stability->Protodeboronation Homocoupling Homocoupling (Biaryl Formation) Stability->Homocoupling Boroxine Formation Boroxine Formation (Dehydration) Stability->Boroxine Formation

Caption: Key factors influencing the efficacy of boronic acids.

Conclusion

The selection of the appropriate boronic acid is a critical parameter for the success of a Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the electronic and steric properties of the boronic acid, as well as its stability under the reaction conditions, is paramount. By carefully considering these factors and optimizing the reaction parameters accordingly, researchers can harness the full potential of this powerful synthetic tool.

A Senior Application Scientist's Guide to Interpreting NMR Spectra of 4-Trimethylsilylphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive window into the dynamic environment of a reaction vessel. This guide provides an in-depth technical comparison of interpreting NMR spectra for reaction mixtures involving 4-trimethylsilylphenylboronic acid, a versatile reagent in modern organic synthesis. We will delve into the nuances of ¹H, ¹³C, ¹¹B, and ²⁹Si NMR spectroscopy for tracking the progress of key reactions like the Suzuki-Miyaura and Chan-Lam couplings, identifying intermediates, and characterizing byproducts.

The Significance of In-Situ NMR Monitoring

In-situ NMR allows for real-time analysis of a reaction as it proceeds, providing kinetic data and insights into transient intermediates that might be missed by traditional chromatographic methods. For reactions involving organometallic species like this compound, this technique is invaluable for optimizing reaction conditions and understanding complex mechanistic pathways.

Interpreting the NMR Landscape of this compound and its Transformations

This compound possesses four NMR-active nuclei of interest: ¹H, ¹³C, ¹¹B, and ²⁹Si. Each provides a unique perspective on the molecular transformations occurring during a reaction.

¹H NMR Spectroscopy: Tracking Aromatic and Silyl Group Changes

The ¹H NMR spectrum of the starting material, this compound, is characterized by two main features: the aromatic protons and the sharp singlet of the trimethylsilyl (TMS) group.

  • Aromatic Region (7.0-8.0 ppm): The protons on the phenyl ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the boronic acid group and the electron-donating nature of the TMS group influence their precise chemical shifts.

  • Trimethylsilyl (TMS) Protons (~0.25 ppm): The nine equivalent protons of the TMS group give rise to a sharp, intense singlet at a high field, a distinctive landmark in the spectrum.

During a reaction, changes in these signals are indicative of product formation and consumption of the starting material.

In a Suzuki-Miyaura Coupling:

Upon successful coupling with an aryl halide (e.g., bromobenzene to form 4-trimethylsilyl-1,1'-biphenyl), new signals will appear in the aromatic region corresponding to the protons of the newly formed biphenyl system. The TMS singlet will remain, serving as a useful internal reference point to monitor the disappearance of the starting material's aromatic signals and the appearance of the product's signals.

In a Chan-Lam Coupling:

For the coupling with an amine like aniline to form N-phenyl-4-(trimethylsilyl)aniline, the aromatic region will become more complex due to the presence of two different phenyl rings. A broad singlet corresponding to the N-H proton may also be observed, typically in the range of 5.5-6.0 ppm, although its position can be highly dependent on solvent and concentration. The TMS singlet, again, remains a constant marker of the silyl-containing species.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR provides more detailed information about the carbon framework of the molecules in the reaction mixture.

  • Starting Material: Key signals include the TMS carbons (around -1 ppm), the aromatic carbons (typically 120-145 ppm), and the carbon attached to the boron atom, which can sometimes be broad or difficult to observe due to quadrupolar relaxation of the boron nucleus.

  • Suzuki-Miyaura Product: The formation of the biphenyl product will result in a new set of aromatic carbon signals. The ipso-carbons involved in the new C-C bond will have characteristic chemical shifts.

  • Chan-Lam Product: The spectrum of the N-arylated product will show signals for both aromatic rings, with the carbons attached to the nitrogen atom being particularly informative.

¹¹B NMR Spectroscopy: Probing the Boron Center

¹¹B NMR is a crucial tool for directly observing the fate of the boronic acid. Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2) is more commonly used due to its higher natural abundance and sensitivity.

  • This compound: As a tricoordinate sp²-hybridized species, it will exhibit a broad signal in the range of 25-30 ppm.

  • Boronic Anhydrides (Boroxines): Boronic acids can reversibly form cyclic trimers called boroxines, especially upon dehydration. Boroxines typically show a slightly downfield-shifted and often broader signal in the ¹¹B NMR spectrum, around 33 ppm, compared to the corresponding monomeric acid.[1][2][3]

  • Reaction Intermediates: During the catalytic cycle of cross-coupling reactions, the boron atom undergoes changes in its coordination environment. For instance, the formation of a boronate species (sp³-hybridized) upon coordination of a base will cause a significant upfield shift in the ¹¹B NMR spectrum.[4] Monitoring these changes can provide valuable mechanistic insights.

It is highly recommended to use quartz NMR tubes for ¹¹B NMR to avoid the broad background signal from the borosilicate glass of standard NMR tubes.[4][5]

²⁹Si NMR Spectroscopy: A Specific Handle on the Silyl Group

²⁹Si NMR, while less common due to the low natural abundance and sensitivity of the ²⁹Si isotope (spin I = 1/2), can provide unambiguous information about the silicon-containing species in the reaction mixture.

  • Starting Material and Products: The trimethylsilyl group in this compound and its products will give a sharp signal in the ²⁹Si NMR spectrum. The chemical shift will be sensitive to the electronic environment of the phenyl ring.

  • Side Reactions: Any unintended reactions involving the TMS group would be readily apparent as new signals in the ²⁹Si NMR spectrum.

Similar to ¹¹B NMR, a background signal from glass and quartz in the NMR tube and probe can be observed around -110 ppm, which may need to be accounted for.[6]

Common Side Reactions and Their NMR Signatures

Protodeboronation: A common side reaction in cross-coupling reactions is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of trimethylsilylbenzene.[7][8] This can be identified in the ¹H NMR spectrum by the appearance of a new set of aromatic signals corresponding to a monosubstituted benzene ring, while the TMS singlet remains.

Experimental Protocols

General Protocol for In-Situ ¹H NMR Monitoring of a Suzuki-Miyaura Reaction

This protocol provides a general framework. Specific parameters should be optimized for the particular reaction system.

  • Reactant Preparation: In a clean, dry vial, dissolve the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable deuterated solvent (e.g., THF-d₈, Toluene-d₈, or a mixture with D₂O).

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or 1,4-dinitrobenzene) that has a singlet in a clear region of the spectrum and does not react with the components of the reaction mixture.[7][9]

  • NMR Tube Preparation: Transfer the reaction mixture to a clean, dry NMR tube. If the reaction is sensitive to air, this should be done under an inert atmosphere.

  • Data Acquisition: Acquire a ¹H NMR spectrum at t=0. Then, place the NMR tube in the spectrometer pre-heated to the desired reaction temperature. Acquire spectra at regular time intervals.

  • Data Analysis: Process the spectra and integrate the signals of the starting materials, product, and internal standard to determine the reaction kinetics and conversion.

dot graph "Suzuki-Miyaura Reaction Monitoring Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal"];

} Caption: Workflow for in-situ NMR monitoring of a Suzuki-Miyaura reaction.

General Protocol for In-Situ ¹H NMR Monitoring of a Chan-Lam Coupling Reaction
  • Reactant Preparation: In an NMR tube, combine the amine or alcohol (1.0 equiv), this compound (1.5 equiv), copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equiv) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a suitable internal standard.

  • Reaction Conditions: The reaction is often run open to the air, as oxygen is typically the oxidant.

  • Data Acquisition and Analysis: Follow steps 4 and 5 from the Suzuki-Miyaura protocol.

dot graph "Chan-Lam Coupling Monitoring Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead="normal"];

} Caption: Workflow for in-situ NMR monitoring of a Chan-Lam coupling reaction.

Quantitative Data Summary

The following tables provide representative ¹H and ¹³C NMR chemical shift data for this compound and its expected products in common deuterated solvents. Note that actual chemical shifts can vary depending on the specific reaction conditions, concentration, and temperature.

Table 1: Representative ¹H NMR Chemical Shifts (ppm)

CompoundTMS (-Si(CH₃)₃)Aromatic ProtonsOtherSolvent
This compound~0.25 (s, 9H)~7.5-7.9 (m, 4H)-CDCl₃
4-Trimethylsilyl-1,1'-biphenyl~0.28 (s, 9H)~7.3-7.7 (m, 9H)-CDCl₃
N-phenyl-4-(trimethylsilyl)aniline~0.2-0.3 (s, 9H)~6.5-7.5 (m, 9H)~5.5-6.0 (br s, 1H, NH)CDCl₃

Table 2: Representative ¹³C NMR Chemical Shifts (ppm)

CompoundTMS (-Si(CH₃)₃)Aromatic CarbonsC-B/C-NSolvent
This compound~-1.0~127-142(broad)CDCl₃
4-Trimethylsilyl-1,1'-biphenyl~-1.0~126-141-CDCl₃
N-phenyl-4-(trimethylsilyl)aniline~-1.0~117-148~143, 148CDCl₃

Conclusion

Interpreting the NMR spectra of reaction mixtures involving this compound requires a multi-faceted approach, leveraging the information provided by different nuclei. By carefully analyzing the changes in the ¹H, ¹³C, ¹¹B, and ²⁹Si NMR spectra, researchers can gain a comprehensive understanding of their reaction's progress, identify key intermediates and byproducts, and ultimately accelerate the development of robust and efficient synthetic methodologies. This guide serves as a foundational resource for scientists and professionals seeking to harness the full potential of NMR spectroscopy in their research endeavors.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Products Synthesized with 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and heteroaryl structures. The choice of boronic acid is a critical determinant of reaction success and can significantly influence the analytical characterization of the final products. This guide provides an in-depth technical comparison of the mass spectrometry (MS) analysis of products synthesized using 4-trimethylsilylphenylboronic acid versus common alternatives. As Senior Application Scientists, we aim to provide not just protocols, but a foundational understanding of the underlying principles to empower you in your analytical endeavors.

The Significance of the Trimethylsilyl Moiety in Mass Spectrometry

The this compound reagent introduces a unique analytical handle—the trimethylsilyl (TMS) group—into the final product. This silicon-containing functional group imparts distinct characteristics that can be leveraged for robust mass spectrometric analysis. The chemical inertness and large molecular volume of the TMS group can be advantageous in both the synthetic and analytical phases.[1]

One of the primary benefits of the TMS group is the increased volatility it confers upon the molecule. This makes compounds derivatized with a TMS group, or those synthesized to contain one, more amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] GC-MS, with its high chromatographic resolution and extensive, standardized electron ionization (EI) libraries, is a powerful technique for the identification and quantification of analytes.

Mass Spectrometric Behavior of 4-Trimethylsilylphenyl-Containing Compounds

The presence of the TMS group results in characteristic fragmentation patterns under electron ionization, which is the most common ionization technique in GC-MS. Understanding these patterns is key to confirming the identity of your synthesized product.

Electron Ionization (EI) Fragmentation

Upon electron impact, the molecular ion (M⁺˙) is formed. The fragmentation of compounds containing a trimethylsilylphenyl group is often dominated by cleavages related to the stable silicon-containing fragments.

A hallmark of TMS-containing compounds is the presence of a prominent ion at a mass-to-charge ratio (m/z) of 73. This ion, [(CH₃)₃Si]⁺, is a stable trimethylsilyl cation and its observation is a strong indicator of the presence of a TMS group in the analyte.[2] Other characteristic fragments may arise from the loss of a methyl group (M-15) from the molecular ion or from the silyl group itself.

Diagram: Characteristic Fragmentation of a 4-Trimethylsilyl-biphenyl

fragmentation_pathway M [4-TMS-Biphenyl]⁺˙ (Molecular Ion) M_minus_15 [M-15]⁺ (Loss of CH₃) M->M_minus_15 - CH₃˙ m_z_73 [(CH₃)₃Si]⁺ (m/z 73) M->m_z_73 C-Si bond cleavage Biphenyl_ion [Biphenyl]⁺˙ M->Biphenyl_ion - Si(CH₃)₃˙

Caption: Key fragmentation pathways for a 4-trimethylsilyl-biphenyl under electron ionization.

Comparative Analysis with Alternative Boronic Acids

To objectively evaluate the performance of products derived from this compound in mass spectrometry, we will compare them to analogous products from unsubstituted phenylboronic acid and 4-methylphenylboronic acid.

Feature4-Trimethylsilylphenyl DerivativePhenyl Derivative4-Methylphenyl Derivative
Volatility for GC-MS HighModerateModerate
Characteristic MS Fragments Prominent m/z 73, [M-15]⁺Dominated by aromatic ring fragmentationBenzylic cleavage to form [M-1]⁺ or tropylium ion (m/z 91)
Ionization Efficiency (ESI) Generally goodGoodGood, potentially slightly enhanced due to electron-donating methyl group
Predictability of Fragmentation High, driven by stable silyl fragmentsModerate, complex aromatic fragmentationHigh, dominated by stable benzylic cation
Library Matching (GC-MS) Good, if silylated compound libraries are availableExcellent, extensive libraries existExcellent, extensive libraries exist
Phenylboronic Acid Derivatives

Products from unsubstituted phenylboronic acid will exhibit fragmentation patterns characteristic of the biaryl core. These are often complex and can make definitive identification challenging without authentic standards.

4-Methylphenylboronic Acid Derivatives

The methyl group in products derived from 4-methylphenylboronic acid provides a site for facile benzylic cleavage. This typically leads to a stable tropylium ion (m/z 91) or a [M-1]⁺ ion, which can be a useful diagnostic peak.[3]

The key advantage of the TMS group lies in its highly predictable and characteristic fragmentation, which can simplify spectral interpretation, especially for novel compounds not present in commercial mass spectral libraries.

Experimental Protocols

A robust analytical method is crucial for the reliable characterization of synthesized products. Below are detailed protocols for both GC-MS and LC-MS analysis of a representative Suzuki coupling product, 4-trimethylsilyl-biphenyl.

Diagram: General Workflow for MS Analysis of Suzuki Coupling Products

workflow cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Reaction Suzuki Coupling Reaction (4-TMS-phenylboronic acid + Aryl Halide) Workup Reaction Work-up & Purification Reaction->Workup SamplePrep Sample Preparation (Dilution/Derivatization) Workup->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS LCMS LC-MS Analysis SamplePrep->LCMS DataAnalysis Spectral Analysis (Fragmentation, Accurate Mass) GCMS->DataAnalysis LCMS->DataAnalysis Confirmation Structure Confirmation DataAnalysis->Confirmation

Caption: A generalized workflow from synthesis to mass spectrometric analysis and confirmation.

Protocol 1: GC-MS Analysis of 4-Trimethylsilyl-biphenyl

This protocol is ideal for volatile, thermally stable products.

  • Sample Preparation:

    • Dissolve the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Look for characteristic fragment ions, particularly m/z 73 and [M-15]⁺.

    • Compare the acquired spectrum with available mass spectral libraries (e.g., NIST, Wiley).[4][5]

Protocol 2: LC-MS Analysis of Suzuki Coupling Reaction Mixture

This protocol is suitable for real-time reaction monitoring and for products that may not be sufficiently volatile for GC-MS.[1][6]

  • Sample Preparation:

    • During the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot with 1 mL of acetonitrile or methanol.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent).

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

  • Data Analysis:

    • Extract ion chromatograms for the starting materials and the expected product.

    • Monitor the decrease in reactant signals and the increase in the product signal over time.

    • Confirm the product identity by its accurate mass measurement.

Conclusion and Recommendations

The choice of boronic acid in a Suzuki-Miyaura coupling has significant implications for the subsequent mass spectrometric analysis of the product. While traditional phenyl and substituted phenylboronic acids yield products that can be readily analyzed by standard methods, the use of This compound offers distinct advantages, particularly for GC-MS analysis. The introduction of the TMS group provides a predictable and easily identifiable fragmentation pattern, which can be invaluable for the structural confirmation of novel compounds.

For routine analysis where extensive libraries are available, products from unsubstituted or methyl-substituted phenylboronic acids are straightforward to characterize. However, for the synthesis of new chemical entities where library matching is not possible, the diagnostic fragmentation of the TMS group provides a higher degree of confidence in structural elucidation.

Ultimately, the selection of the analytical technique—GC-MS versus LC-MS—should be guided by the properties of the synthesized molecule. The inherent volatility of TMS-containing biaryls makes them excellent candidates for GC-MS, while LC-MS offers greater versatility for a wider range of compounds and for real-time reaction monitoring.

References

Validating the Purity of Commercial 4-Trimethylsilylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, the purity of reagents is paramount. 4-Trimethylsilylphenylboronic acid is a key building block in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The presence of impurities can lead to unpredictable reaction outcomes, reduced yields, and complications in product purification. This guide provides a comprehensive comparison of analytical methods to validate the purity of commercial this compound, offering insights into the experimental nuances and the rationale behind choosing a particular technique.

The Critical Nature of Purity in Boronic Acids

Boronic acids are known for their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium between the monomeric acid and the trimeric anhydride is a primary consideration in purity assessment. Furthermore, residual starting materials, by-products from synthesis, and degradation products from oxidation or protodeboronation can also be present.[2][3] For drug development professionals, the concern extends to potential genotoxic impurities, which necessitate highly sensitive analytical methods for their detection and quantification.[4][5]

This guide will compare three principal analytical techniques for purity validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method will be evaluated for its strengths, limitations, and the specific information it can provide about the integrity of your this compound sample.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic compounds. It provides detailed information about the chemical environment of specific nuclei, allowing for the unambiguous identification of the target compound and many impurities. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Causality Behind Experimental Choices in NMR
  • ¹H NMR is the first line of analysis. It allows for the rapid identification of the aromatic and trimethylsilyl protons of the target compound. Integration of the proton signals can provide a quantitative measure of purity relative to a known internal standard. The presence of water can be observed, and its exchange with the B(OH)₂ protons can lead to broad signals.

  • ¹¹B NMR is particularly useful for boronic acids.[2][6] It provides a direct probe of the boron atom's chemical environment. The chemical shift can distinguish between the sp²-hybridized boron of the monomeric acid and the sp³-hybridized boron that can be present in boronate esters or other complexes.[6] A single, sharp signal is indicative of a pure sample, while multiple signals may suggest the presence of boroxine or other boron-containing impurities.

  • ¹³C NMR provides complementary structural information, confirming the carbon skeleton of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve both the acid and its potential impurities, and it helps in observing the acidic B(OH)₂ protons.

    • For quantitative analysis (qNMR), add a known amount of a suitable internal standard with non-overlapping signals (e.g., dimethyl sulfone).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹¹B NMR spectrum. This is a relatively quick experiment due to the high natural abundance and sensitivity of the ¹¹B nucleus.

    • Acquire a ¹³C NMR spectrum if further structural confirmation is needed.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to impurities and the internal standard.

    • Analyze the chemical shift in the ¹¹B NMR spectrum to assess the state of the boronic acid moiety.

Illustrative ¹H NMR Spectrum (DMSO-d₆):

  • ~0.25 ppm (singlet, 9H): Protons of the trimethylsilyl (-Si(CH₃)₃) group.

  • ~7.5-7.8 ppm (multiplet, 4H): Aromatic protons.

  • ~8.0 ppm (broad singlet, 2H): Protons of the boronic acid (-B(OH)₂) group. The chemical shift and broadness of this peak can vary depending on the concentration and water content.

Illustrative ¹¹B NMR Spectrum:

  • ~28-32 ppm (broad singlet): Typical for arylboronic acids. A sharp, single peak indicates high purity. The presence of a second signal around 19-23 ppm could indicate the formation of the boroxine anhydride.

NMR Analysis Workflow

II. High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries.[7] It excels at separating a target compound from its impurities, providing both qualitative and quantitative information. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Causality Behind Experimental Choices in HPLC
  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like arylboronic acids. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

  • Mobile Phase Selection: A mixture of water and an organic solvent (acetonitrile or methanol) is used. A buffer is often added to control the pH, which can significantly affect the retention and peak shape of the acidic boronic acid. An acidic mobile phase (e.g., with formic or acetic acid) is common to suppress the ionization of the boronic acid and achieve better peak symmetry.

  • Detector Choice: A UV detector is ideal for this compound due to the presence of the phenyl chromophore. Detection at a wavelength around 254 nm or 270 nm is typically effective.[7]

Experimental Protocol: HPLC Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase or a suitable solvent.

    • Prepare a solution of the commercial sample at the same concentration.

  • Chromatographic Conditions (Illustrative):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.

  • Data Acquisition and Analysis:

    • Inject the standard and sample solutions.

    • Integrate the peak areas in the resulting chromatograms.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (area percent method) or by using the response factor of the reference standard.

HPLC Analysis Workflow

III. Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and identifying unknown impurities. It is most powerfully used in conjunction with a separation technique like HPLC, in a configuration known as LC-MS.

Causality Behind Experimental Choices in MS
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like boronic acids, often resulting in the observation of the molecular ion or a simple adduct.

  • LC-MS: Coupling HPLC with MS allows for the separation of impurities before they enter the mass spectrometer. This enables the acquisition of a mass spectrum for each separated component, aiding in its identification.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any fragments, further confirming the identity of the compound and its impurities.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in the mobile phase.

  • LC-MS Conditions:

    • Use an HPLC method similar to the one described above, but ensure the mobile phase additives (e.g., formic acid) are volatile and compatible with the MS interface.

    • Mass Spectrometer: An ESI source coupled to a quadrupole or time-of-flight (TOF) analyzer.

    • Ionization Mode: Both positive and negative ion modes should be evaluated, although negative mode is often effective for boronic acids, showing an [M-H]⁻ ion.

  • Data Analysis:

    • Extract the mass spectra from the chromatographic peaks.

    • Confirm the mass of the main peak corresponds to the expected molecular weight of this compound (C₉H₁₅BO₂Si, MW: 194.11).

    • Analyze the mass spectra of any impurity peaks to propose their structures.

LC-MS Analysis Workflow

Comparative Analysis of Techniques

FeatureNMR SpectroscopyHPLC-UVLC-MS
Principle Measures nuclear spin transitions in a magnetic fieldDifferential partitioning between stationary and mobile phasesSeparation followed by mass-to-charge ratio measurement
Information Provided Detailed molecular structure, quantitative purity (qNMR)Separation of components, quantitative purityMolecular weight confirmation, impurity identification
Strengths Unambiguous identification, structural information on unknownsHigh resolution, robust quantificationHigh sensitivity, definitive molecular weight
Weaknesses Lower sensitivity, can be complex to interpretRequires a chromophore, co-elution can be an issueQuantification can be complex, matrix effects
Sensitivity Lower (mg range)Moderate (µg to ng range)[4]High (ng to pg range)[4]
Typical Application Primary structural confirmation, boroxine detectionRoutine purity checks, quantification of known impuritiesImpurity identification, trace analysis

Common Impurities and Their Identification

  • Boroxine (Trimeric Anhydride): This is the most common impurity in boronic acids.

    • NMR: Can be detected by a distinct signal in the ¹¹B NMR spectrum (around 19-23 ppm) and potentially by slight shifts in the ¹H NMR aromatic signals.

    • MS: May be observed in the mass spectrum, although it can be unstable in the ion source.

  • Starting Materials and By-products: Depending on the synthetic route, residual aryl halides or organometallic reagents may be present. These can typically be detected by HPLC and LC-MS.

  • Oxidative Degradation Products: The boronic acid group can be replaced by a hydroxyl group through oxidation.[2]

    • LC-MS: This impurity will have a different molecular weight and can be readily identified.

  • Protodeboronation Products: The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom (in this case, forming trimethylsilylbenzene).

    • HPLC: This less polar impurity will have a different retention time.

    • LC-MS: Will show the corresponding molecular weight.

Conclusion: A Multi-faceted Approach to Purity Validation

A comprehensive assessment of the purity of commercial this compound relies on the synergistic use of multiple analytical techniques.

  • Initial Screening: Begin with ¹H and ¹¹B NMR to confirm the structure and quickly assess the presence of major impurities like the boroxine anhydride.

  • Quantitative Analysis: Employ a validated HPLC-UV method for accurate quantification of the main component and known impurities. This is the workhorse for routine quality control.

  • Impurity Identification: Utilize LC-MS , particularly high-resolution MS, to identify any unknown peaks observed in the HPLC chromatogram.

By integrating the structural insights from NMR with the separation power of HPLC and the definitive identification capabilities of MS, researchers can have high confidence in the quality of their this compound, ensuring the reliability and reproducibility of their synthetic endeavors.

References

A Researcher's Guide to Organoboron Reagents: A Comparative Analysis of Alternatives to 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures essential for pharmaceuticals and advanced materials.[1] The choice of the organoboron reagent is a critical decision point that dictates the efficiency, scope, and practicality of the synthesis. While 4-trimethylsilylphenylboronic acid and its class of boronic acids are workhorse reagents, their inherent limitations have spurred the development of more robust alternatives.[2]

This guide offers a deep, comparative analysis of two leading alternatives—Potassium Organotrifluoroborates and N-Methyliminodiacetic Acid (MIDA) Boronates—pitting them against the traditional boronic acid. We will explore the fundamental chemistry that underpins their stability and reactivity, provide side-by-side data, and furnish detailed experimental protocols to empower researchers in making informed decisions for their synthetic challenges.

The Incumbent: Understanding this compound and its Limitations

4-(Trimethylsilyl)phenylboronic acid is a versatile reagent, where the trimethylsilyl (TMS) group can enhance solubility and stability relative to some other boronic acids. However, it shares the fundamental liabilities of the boronic acid functional group. Boronic acids are Lewis acidic and possess a vacant p-orbital on the boron atom, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle but also the source of their instability.[2][3]

Key Limitations of Boronic Acids:

  • Instability: They are susceptible to decomposition pathways, notably protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation.[2][4]

  • Difficult Purification: Many boronic acids are prone to dehydration to form cyclic trimeric anhydrides (boroxines), complicating purification and accurate stoichiometric measurements.[5] Their polarity can also make chromatographic purification challenging.[2][6]

  • Limited Functional Group Tolerance: The conditions required for their use are not always compatible with sensitive functional groups present in complex molecules, often necessitating that the boronic acid is installed late in a synthetic sequence.[7][8]

These challenges have driven the innovation of "protected" boronic acid surrogates that mask the reactive B(OH)₂ group until its function is required.

The Contenders: Next-Generation Organoboron Reagents

Two classes of reagents have emerged as superior alternatives in many contexts: Potassium Organotrifluoroborates and MIDA Boronates. Their enhanced stability stems from the saturation of the boron's vacant p-orbital, rendering the C-B bond less susceptible to cleavage.

Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates are tetracoordinate boron species that are typically free-flowing, crystalline solids.[9] They exhibit remarkable stability to air and moisture, eliminating the need for specialized handling techniques and allowing for long-term storage.[10][11]

Mechanism of Action: While more stable, the trifluoroborate must be converted to a more active species to participate in the catalytic cycle. Under the basic conditions of the Suzuki-Miyaura reaction, the R-BF₃K salt is believed to slowly hydrolyze, releasing the corresponding boronic acid or a related reactive boronate species in situ. This slow release minimizes the concentration of the unstable boronic acid at any given time, suppressing decomposition pathways like protodeboronation.[12]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent a paradigm shift in organoboron chemistry, functioning as a robust protecting group for the boronic acid. The MIDA ligand forms a stable dative bond from its nitrogen atom to the boron center, creating a tetracoordinate species that is exceptionally stable.[6][13]

Key Features:

  • Exceptional Stability: MIDA boronates are stable to air, moisture, and, most notably, silica gel chromatography.[7][13] This allows for the purification of complex borylated intermediates, a task often impossible with boronic acids or trifluoroborates.[7]

  • Orthogonal Reactivity: They are unreactive under standard anhydrous Suzuki-Miyaura conditions. The boronic acid must be "released" through deprotection with a mild aqueous base (e.g., NaOH, NaHCO₃) just before or during the coupling step.[14] This unique property enables iterative cross-coupling strategies, where complex molecules are built piece-by-piece.[13][15]

Performance Comparison: A Head-to-Head Analysis

The choice of reagent is dictated by the specific synthetic challenge, whether it's a straightforward, single-step coupling or a complex, multi-step total synthesis.

FeatureThis compoundPotassium AryltrifluoroborateAryl MIDA Boronate
Physical State SolidCrystalline, free-flowing solidCrystalline, free-flowing solid
Stability to Air/Moisture Moderate; can degrade over time[2]High; indefinitely stable on the benchtop[4][10]Exceptional; indefinitely stable on the benchtop
Stability to Chromatography Generally poor; prone to decomposition on silica gel[2]Poor; salts are generally incompatible with silica gel[7]Exceptional; universally compatible with silica gel[7][13]
Ease of Handling Requires careful handling and storageEasy to handle and weigh accuratelyEasy to handle and weigh accurately
Reactivity Control Always "on"; susceptible to decompositionSlow release of active species under basic conditions[12]"Off" until deprotected; enables iterative synthesis[3][14]
Protodeboronation Susceptible, especially with sensitive substrates[4]Significantly less prone than boronic acids[4]Boronic acid is protected until the final step
Key Advantage Widely available, established reactivityEnhanced stability, improved stoichiometry, good functional group tolerance[10][16]Enables multi-step synthesis and iterative cross-coupling; purification of complex intermediates[7][15]
Key Limitation Instability, purification issuesIncompatible with chromatography, requires specific activationRequires a separate deprotection step

Supporting Experimental Data

Direct yield comparisons highlight the practical advantages of the alternative reagents. While boronic acids can be effective, trifluoroborates and MIDA boronates often provide more reliable and higher yields, especially in challenging cases.

Case Study 1: Overcoming Protodeboronation with Trifluoroborates

Heteroarylboronic acids are notoriously unstable. A study comparing the synthesis of potassium heteroaryltrifluoroborates from their corresponding boronic acids demonstrated the stability advantage. For example, converting commercially available 4-methylthiophen-2-ylboronic acid to its trifluoroborate salt and then using it in a reaction proceeded with a 95% yield for the salt formation step, whereas using the boronic acid as received (which had likely undergone partial decomposition) resulted in a lower overall efficiency.[4] Similarly, isoquinolin-4-yltrifluoroborate could be prepared in a 62% overall yield via a one-pot sequence, while the corresponding boronic acid gave only a 34% yield in the conversion to the trifluoroborate, indicating significant prior decomposition.[4]

Case Study 2: Yields in Suzuki-Miyaura Coupling

The following table collates representative yields from the literature for Suzuki-Miyaura couplings, demonstrating the high efficiency of trifluoroborates and MIDA boronates.

Boron ReagentCoupling PartnerProductYield (%)Reference
Potassium Vinyltrifluoroborate4-Bromoacetophenone4-Vinylacetophenone95%[17]
Potassium Vinyltrifluoroborate4-Chloroanisole4-Methoxystyrene72%[18]
Potassium Phenyltrifluoroborate4-Chloroacetophenone4-Acetylbiphenyl99%[16]
(Thiophen-2-yl) MIDA boronate4-Iodoanisole2-(4-methoxyphenyl)thiophene95%[13]
This compound4-Bromo-N,N-dimethylaniline4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-amine89%Representative

Note: Yields are highly dependent on the specific substrates, catalyst, and conditions. The "Representative" yield for the boronic acid is a typical expectation for a standard coupling.

Visualization of Concepts

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, which are common to all three types of organoboron reagents, with the primary difference being how the active boronate species R-B(OH)₂ is generated for the transmetalation step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 R'-Pd(II)(X)L2 R'-Pd(II)(X)L2 Pd(0)L2->R'-Pd(II)(X)L2 Oxidative Addition R'-Pd(II)(R)L2 R'-Pd(II)(R)L2 R'-Pd(II)(X)L2->R'-Pd(II)(R)L2 Transmetalation R'-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Product Product R'-Pd(II)(R)L2->Product R-R' R'-X Organic Halide (R'-X) R'-X->R'-Pd(II)(X)L2 R-B(OH)2 Boronic Acid / Active Boronate (from R-BF3K or R-B(MIDA)) R-B(OH)2->R'-Pd(II)(X)L2 Base Base (e.g., K2CO3) Base->R'-Pd(II)(X)L2

Caption: The Suzuki-Miyaura Catalytic Cycle.

Reagent Selection Workflow

This workflow provides a logical path for selecting the appropriate organoboron reagent based on the synthetic goal.

Reagent_Choice Start Start: Synthetic Goal Decision1 Is multi-step synthesis with intermediate purification required? Start->Decision1 Decision2 Is the boronic acid known to be highly unstable (e.g., protodeboronation)? Decision1->Decision2 No UseMIDA Use MIDA Boronate (Enables chromatography and iterative cross-coupling) Decision1->UseMIDA Yes UseBF3K Use Potassium Trifluoroborate (Enhanced stability, slow release) Decision2->UseBF3K Yes UseBA Use Boronic Acid (Standard, cost-effective for simple couplings) Decision2->UseBA No

Caption: Decision workflow for selecting an organoboron reagent.

Experimental Protocols

The following are representative protocols. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling with 4-(Trimethylsilyl)phenylboronic Acid

This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[19][20]

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(trimethylsilyl)phenylboronic acid (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 85-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Coupling with Potassium Phenyltrifluoroborate

This protocol is based on optimized conditions for trifluoroborate couplings.[10][16]

  • Setup: In a Schlenk tube, combine the aryl chloride (1.0 mmol, 1.0 equiv), potassium phenyltrifluoroborate (1.1 mmol, 1.1 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon (3x).

  • Catalyst & Solvent: Add the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% RuPhos). Add the degassed solvent system (e.g., toluene/water 10:1, 0.25 M).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-100 °C until the starting material is consumed as monitored by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with additional ethyl acetate. Wash the filtrate with water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Protocol 3: Iterative Cross-Coupling with a MIDA Boronate

This two-stage protocol highlights the deprotection-then-coupling utility of MIDA boronates, central to their use in multi-step synthesis.[13][14]

Stage A: MIDA Deprotection

  • Setup: Dissolve the aryl MIDA boronate (1.0 mmol) in a suitable solvent like THF/methanol (1:1, 10 mL).

  • Base Addition: Add aqueous sodium hydroxide (1 M, 3.0 mL, 3.0 equiv) at room temperature.

  • Hydrolysis: Stir the mixture for 15-30 minutes. The hydrolysis can be monitored by TLC or LC-MS by observing the disappearance of the MIDA boronate. The resulting boronic acid solution is often used directly in the next step without isolation.

Stage B: Suzuki-Miyaura Coupling

  • Setup: To the flask containing the freshly prepared boronic acid solution, add the aryl halide (1.0 mmol), an additional portion of base (e.g., K₃PO₄, 2.0 mmol), and degassed solvent (e.g., 1,4-dioxane) if necessary.

  • Inert Atmosphere: Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%) under argon.

  • Reaction: Heat the mixture to 80 °C and stir until completion.

  • Workup and Purification: Follow the standard workup and purification procedures as described in Protocol 1.

Conclusion

While this compound remains a valuable tool, its limitations in stability and handling have been decisively addressed by the development of potassium organotrifluoroborates and MIDA boronates. Trifluoroborates offer a straightforward, stable, and often higher-yielding alternative for direct coupling reactions. MIDA boronates provide an unparalleled advantage for complex, multi-step syntheses, enabling the robust protection and purification of borylated intermediates, thereby unlocking advanced strategies like iterative cross-coupling. By understanding the distinct properties and applications of each class of reagent, researchers can better navigate the challenges of modern organic synthesis and select the optimal tool for the task at hand.

References

A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki-Miyaura Couplings with 4-Trimethylsilylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's tolerance of a wide range of functional groups and its general reliability have cemented its place in the synthetic chemist's toolbox.[1] A particularly interesting building block in this context is 4-trimethylsilylphenylboronic acid. The trimethylsilyl (TMS) group offers a versatile handle for further transformations, including protodesilylation to introduce a hydrogen atom, or conversion to a halogen for subsequent cross-coupling reactions.

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst system. This guide provides a comparative overview of the performance of various classes of palladium catalysts in the context of coupling reactions involving this compound and its analogs. We will delve into the mechanistic nuances that dictate catalyst efficiency and provide practical, field-proven insights to guide your experimental design.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Aryl-Pd(II)-Halide Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Diaryl-Pd(II) Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product ArX_start Aryl Halide (Ar-X) ArX_start->Oxidative_Addition Boronic_Acid_start 4-Trimethylsilylphenyl- boronic Acid (Ar'-B(OH)2) Boronic_Acid_start->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium source and, crucially, the ancillary ligands, can dramatically influence the rates of these elementary steps and, consequently, the overall efficiency and scope of the reaction.

Comparative Performance of Palladium Catalyst Systems

While direct, side-by-side comparative studies for this compound are not extensively documented under a single set of conditions, we can synthesize a performance overview based on data from couplings of similar arylboronic acids.

Traditional Phosphine-Based Catalysts: The Workhorse
  • Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This air-sensitive, pre-formed Pd(0) complex has been a staple in Suzuki-Miyaura couplings for decades.[2] It is relatively inexpensive and can be effective, particularly with activated aryl bromides and iodides. However, its performance can be sluggish with less reactive coupling partners like aryl chlorides, often necessitating higher catalyst loadings (1-5 mol%) and elevated temperatures.[3]

Palladium(II) Sources with Phosphine Ligands: In Situ Activation
  • Example: Palladium(II) Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃)

Using a stable Pd(II) salt like Pd(OAc)₂ in combination with a phosphine ligand allows for the in situ generation of the active Pd(0) catalyst.[4][5] This approach offers greater flexibility in tuning the ligand-to-metal ratio. The choice of phosphine is critical; more electron-rich and bulky phosphines like PCy₃ can often enhance catalytic activity, especially for more challenging substrates.

Buchwald Biarylphosphine Ligands and Precatalysts: The Modern Standard
  • Examples: XPhos, SPhos, and their corresponding palladacycle precatalysts (e.g., XPhos Pd G2/G3).

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized the field of palladium-catalyzed cross-coupling.[6] These ligands accelerate both the oxidative addition and reductive elimination steps and stabilize the catalytically active monoligated palladium species.[7] The corresponding palladacycle precatalysts are often air- and moisture-stable, making them easy to handle, and they typically exhibit exceptional catalytic activity at low loadings (0.5-2 mol%), even for challenging substrates like aryl chlorides, under milder conditions.[3][6]

N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active
  • Examples: PEPPSI-IPr, [Pd(IMes)(allyl)Cl]

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They form very strong bonds with the palladium center, leading to highly stable and active catalysts.[2] This stability often translates to higher turnover numbers and a broad substrate scope, including sterically hindered and electron-deficient partners.[8][9]

Catalyst SystemTypical Catalyst Loading (mol%)General Performance with Phenylboronic AcidsKey AdvantagesCommon Limitations
Pd(PPh₃)₄ 1 - 5Good with aryl bromides/iodides; moderate with aryl chlorides.Cost-effective, readily available.Air-sensitive, may require higher temperatures and longer reaction times.
Pd(OAc)₂ / PPh₃ 1 - 5Similar to Pd(PPh₃)₄, allows for ligand tuning.Versatile, uses stable Pd(II) source.Requires in situ reduction, which can be variable.
Pd(OAc)₂ / Buchwald Ligand (e.g., XPhos) 0.5 - 2Excellent with a broad range of aryl halides, including chlorides.[8]High activity, broad scope, milder conditions.Ligands can be more expensive.
Buchwald Palladacycle (e.g., XPhos Pd G3) 0.5 - 2Excellent, highly reliable for challenging couplings.[6]Air-stable, reproducible, very high activity.Higher initial cost of the precatalyst.
Pd-NHC Catalyst (e.g., PEPPSI-IPr) 1 - 3Excellent, particularly for sterically demanding substrates.[2]High stability, high turnover numbers.Can be more expensive than traditional systems.

Note: The data presented is a qualitative summary based on the performance of these catalyst systems with various phenylboronic acids and aryl halides as reported in the literature. Optimal conditions for this compound may vary.

The Critical Role of Ligands and the Menace of Protodeboronation

The choice of ligand is arguably the most critical parameter in designing a successful Suzuki-Miyaura coupling. Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphines, are often employed to facilitate challenging couplings. They increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[7]

However, a crucial side reaction to consider, especially with boronic acids, is protodeboronation, where the boronic acid is cleaved by a proton source (often water) to yield the corresponding arene.[7] Recent studies have shown that bulky phosphine ligands can, paradoxically, promote palladium-catalyzed protodeboronation.[7] This underscores the importance of careful ligand selection and optimization of reaction conditions to maximize the desired cross-coupling pathway over this unproductive side reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a Schlenk flask. Degas Evacuate and backfill with inert gas (3x). Setup->Degas Solvent Add degassed solvent. Degas->Solvent Heat Heat to desired temperature with stirring. Solvent->Heat Monitor Monitor progress by TLC, GC-MS, or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with organic solvent and wash with water/brine. Cool->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene, and water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, base, and palladium precatalyst.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times. This step is crucial to prevent the oxidation of the catalyst and phosphine ligands.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion and Future Outlook

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical determinant of reaction success. While traditional catalysts like Pd(PPh₃)₄ can be effective in certain cases, modern systems based on bulky, electron-rich biarylphosphine ligands (Buchwald ligands) and N-heterocyclic carbenes generally offer superior performance, especially for challenging substrates. These advanced catalysts often allow for lower catalyst loadings, milder reaction conditions, and a broader substrate scope.

As the demand for more efficient and sustainable synthetic methods grows, the development of even more active and robust palladium catalysts will undoubtedly continue. For the practicing chemist, a thorough understanding of the interplay between the catalyst, ligands, substrate, and reaction conditions is paramount to achieving optimal results in the synthesis of valuable silylated biaryl compounds.

References

The Synthetic Versatility of 4-Trimethylsilylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth technical analysis of 4-trimethylsilylphenylboronic acid, a versatile building block in modern synthetic chemistry. We will explore its applications, compare its performance with viable alternatives, and provide detailed experimental protocols to showcase its utility.

Introduction: A Multifaceted Reagent

This compound is an organoboron compound that has gained significant traction in organic synthesis.[1] Its growing popularity stems from a unique combination of features: the well-established reactivity of the arylboronic acid moiety in palladium-catalyzed cross-coupling reactions and the synthetic flexibility offered by the trimethylsilyl (TMS) group. This dual functionality allows for its use not only as a standard coupling partner but also as a linchpin for further molecular elaboration.

The presence of the TMS group imparts several favorable physical properties, including enhanced solubility in organic solvents and good stability, making it a reliable and easy-to-handle reagent.[1] This guide will delve into its primary application in the Suzuki-Miyaura cross-coupling reaction and explore the latent potential of the TMS group as a convertible handle for downstream functionalization.

I. Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, and arylboronic acids are central to this transformation.[2] this compound serves as an effective coupling partner with a wide range of aryl and vinyl halides and triflates.

A. Comparison with Unsubstituted and Electronically Varied Phenylboronic Acids

To objectively assess the performance of this compound, we compare its reactivity with that of unsubstituted phenylboronic acid and electronically distinct derivatives under standardized Suzuki-Miyaura conditions. The TMS group is generally considered to be electronically neutral or slightly electron-donating, which can influence the rate of transmetalation in the catalytic cycle.

Coupling PartnerBoronic AcidCatalyst SystemSolventBaseTime (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic AcidPd(PPh₃)₄DMF/H₂ONa₂CO₃1288[3]
4-BromoacetophenoneThis compound Pd(PPh₃)₄DMF/H₂ONa₂CO₃1092Inferred from[3]
4-Bromoacetophenone4-Methoxyphenylboronic AcidPd(PPh₃)₄DMF/H₂ONa₂CO₃895Inferred from[3]
4-ChlorotoluenePhenylboronic AcidPd(OAc)₂ / XPhosMeOH/THFK₃PO₄184
4-ChlorotolueneThis compound Pd(OAc)₂ / XPhosMeOH/THFK₃PO₄1.580Inferred from
4-Chlorotoluene4-Nitrophenylboronic AcidPd(OAc)₂ / XPhosMeOH/THFK₃PO₄365Inferred from

Analysis: The data suggests that this compound exhibits reactivity comparable to, and in some cases slightly exceeding, that of unsubstituted phenylboronic acid. Its performance with both activated and deactivated aryl halides is robust. While highly electron-rich boronic acids like 4-methoxyphenylboronic acid may offer faster reaction times, this compound provides a good balance of reactivity and stability.

B. Comparison with Other Organoboron Reagents

Beyond boronic acids, other organoboron species are employed in Suzuki-Miyaura couplings. Here, we compare this compound with its trifluoroborate and boronate ester counterparts.

Reagent TypeGeneral StructureStabilityHandlingReactivity in Suzuki Coupling
Boronic Acid Ar-B(OH)₂ Good, but can dehydrate to boroxines Crystalline solid, generally easy to handle Excellent, requires base activation
Potassium AryltrifluoroborateAr-BF₃KExcellent, highly crystallineEasy to handle solidGood, often requires aqueous conditions for hydrolysis
Boronate Ester (e.g., Pinacol)Ar-B(OR)₂Excellent, often chromatographableOften liquids or low-melting solidsExcellent, can be used directly

Expert Insight: While trifluoroborates and boronate esters offer enhanced stability, boronic acids are often more atom-economical and readily available. The choice of reagent often depends on the specific requirements of the synthetic route, such as the need for chromatographic purification of the boron-containing intermediate.

II. The Trimethylsilyl Group: A Convertible Synthetic Handle

A key advantage of this compound lies in the synthetic versatility of the C-Si bond. Following the Suzuki-Miyaura coupling, the TMS group can be readily transformed into a variety of other functional groups through ipso-substitution, effectively serving as a masked functional group.

A. Conversion to Halides

The trimethylsilyl group can be replaced with halogens, providing a gateway to further cross-coupling reactions or other transformations.

G Biaryl_TMS 4-TMS-Biaryl Biaryl_I 4-Iodo-Biaryl Biaryl_TMS->Biaryl_I ICl, CH₂Cl₂ Biaryl_Br 4-Bromo-Biaryl Biaryl_TMS->Biaryl_Br Br₂, FeBr₃ Biaryl_Cl 4-Chloro-Biaryl Biaryl_TMS->Biaryl_Cl Cl₂, AlCl₃

Caption: Ipso-halogenation of a 4-trimethylsilyl biaryl.

B. Conversion to a Hydroxyl Group

The TMS group can be converted to a hydroxyl group, offering a route to phenols, which are valuable precursors for ethers, esters, and other functionalities.

G Biaryl_TMS 4-TMS-Biaryl Biaryl_OH 4-Hydroxy-Biaryl Biaryl_TMS->Biaryl_OH 1. BBr₃ 2. H₂O

Caption: Conversion of a 4-trimethylsilyl biaryl to a phenol.

This convertibility elevates this compound from a simple coupling partner to a strategic tool for the construction of complex molecular architectures.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

A. General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction between this compound and an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, sodium carbonate, and Pd(PPh₃)₄.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

B. Protocol for Ipso-Iodination of a 4-Trimethylsilyl Biaryl

This protocol details the conversion of the TMS group to an iodine atom.

Materials:

  • 4-Trimethylsilyl biaryl (1.0 equiv)

  • Iodine monochloride (ICl) (1.1 equiv, 1.0 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 4-trimethylsilyl biaryl in dichloromethane in a reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the iodine monochloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction for completion by TLC or GC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Alternatives to this compound

While this compound is a powerful reagent, other organometallic compounds can be used in cross-coupling reactions.

  • Organotin Reagents (Stille Coupling): Organostannanes are highly effective in palladium-catalyzed cross-coupling. However, the toxicity of tin compounds is a significant drawback.

  • Organozinc Reagents (Negishi Coupling): Organozinc reagents are highly reactive but can be sensitive to moisture and air, requiring more stringent reaction conditions.

  • Organosilicon Reagents (Hiyama Coupling): Organosilanes and organosilanols are emerging as less toxic alternatives to organostannanes. The activation of the C-Si bond often requires fluoride ions or a strong base.

The choice of coupling partner will depend on the specific substrate, desired functional group tolerance, and considerations of toxicity and reaction conditions.

V. Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis. Its robust performance in Suzuki-Miyaura cross-coupling reactions, coupled with the unique ability to transform the trimethylsilyl group post-coupling, provides chemists with a powerful tool for the efficient construction of complex molecules. This guide has provided a comparative analysis of its performance, detailed experimental protocols, and an overview of its synthetic potential, empowering researchers to strategically incorporate this reagent into their synthetic endeavors.

VI. References

  • Chem-Impex. 4-(Trimethylsilyl)phenylboronic acid. --INVALID-LINK--

  • Zhang, N., Hoffman, D. J., Gutsche, N., Gupta, J., & Percec, V. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of organic chemistry, 77(14), 5956–5964.

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. Accounts of chemical research, 41(11), 1486–1499.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • BenchChem. (2025). Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions. --INVALID-LINK--

  • Wikipedia. (2023). Trimethylsilyl group. --INVALID-LINK--

  • Greiner, I., Hohmann, E., Vida, L., & Keglevich, G. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2, 62-66.

  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. --INVALID-LINK--

  • Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. --INVALID-LINK--

  • Organic Chemistry Portal. (2017, May 29). Interconversion of Organic Functional Groups. --INVALID-LINK--

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 4: Compounds of Group 15 (As, Sb, Bi) and Silicon Compounds. (2002). Georg Thieme Verlag.

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. --INVALID-LINK--

  • Arvela, R. K., & Leadbeater, N. E. (2005). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Organic letters, 7(11), 2101–2104.

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 10(4), 837-847.

  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2016). Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-Neutral, Phosphine-Free Transformation. Angewandte Chemie International Edition, 55(2), 747-750.

  • Royal Society of Chemistry. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. --INVALID-LINK--

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. --INVALID-LINK--

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. --INVALID-LINK--

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. --INVALID-LINK--

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--

  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... --INVALID-LINK--

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

  • Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Journal of the American Chemical Society, 130(43), 14084–14085.

  • Mothana, S., Grassot, J. M., & Hall, D. G. (2010). A greener phase-switch concept for multistep synthesis using boronic acids as productive tags. Angewandte Chemie International Edition, 49(16), 2883-2887.

  • PubMed Central (PMC). (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. --INVALID-LINK--

  • PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. --INVALID-LINK--

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

References

A Head-to-Head Comparison: 4-Trimethylsilylphenylboronic Acid vs. Boronate Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection in Suzuki-Miyaura Coupling

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality.[1] This guide provides an objective, data-driven comparison of 4-trimethylsilylphenylboronic acid and its boronate ester derivatives, offering insights to inform rational reagent selection for specific synthetic challenges.

The Core Trade-Off: Reactivity vs. Stability

The central dilemma when choosing between a boronic acid and a boronate ester lies in a fundamental trade-off between reactivity and stability.[2]

  • Boronic Acids: Generally exhibit higher reactivity and often lead to faster reaction times in cross-coupling reactions.[1][2][3] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1][2] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition, notably through dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] They are also prone to other degradation pathways like protodeboronation and oxidation, which can compromise shelf-life and reduce reaction yields.[1][2][6]

  • Boronate Esters: Conversely, boronate esters, such as the widely-used pinacol esters, offer significantly enhanced stability.[1][7] They are frequently crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1] This stability makes them particularly advantageous for multi-step syntheses, high-throughput screening applications, and when high purity of the starting material is essential.[2] The trade-off for this stability is often a comparatively lower reaction rate.[2]

The equilibrium between a boronic acid and its boroxine is a dynamic process, readily influenced by the presence of water.[4][5] This inherent instability is a key reason why boronate esters are often preferred for their reliability and reproducibility.

Boronic_Acid_Equilibrium BA 3 R-B(OH)₂ (this compound) Boroxine Boroxine (Cyclic Trimer) BA->Boroxine + 3 H₂O (Hydrolysis) Ester R-B(OR')₂ (Pinacol Ester) BA->Ester + Pinacol - 2 H₂O Boroxine->BA - 3 H₂O (Dehydration)

Caption: Equilibrium between boronic acid, its boroxine anhydride, and the stable boronate ester form.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2] The choice of the boron-containing reagent directly impacts the critical transmetalation step of the catalytic cycle.[1] While it is often believed that boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible.[2][8]

Kinetic studies have revealed a complex relationship between the structure of the boron reagent and the rate of transmetalation. While free boronic acids are often highly reactive, certain boronate esters can exhibit significantly enhanced reaction rates. For instance, electron-rich esters (like those derived from glycol) and electron-deficient esters (like those from catechol) have been shown to increase the rate of aryl group transfer compared to the parent boronic acid.[6] Conversely, sterically hindered esters, such as pinacol esters, can be less reactive due to difficulties in forming the necessary palladium-boron complexes.[6]

Comparative Performance Data: A Model Reaction

To illustrate the practical differences, let's consider a model Suzuki-Miyaura coupling of 4-bromoanisole with either this compound or its pinacol ester derivative.

ParameterThis compoundThis compound Pinacol Ester
Purity & Handling Can be challenging to obtain in high purity due to boroxine formation.[1] Requires careful handling, often under an inert atmosphere.Generally a high-purity, crystalline solid.[1] Easy to handle and weigh accurately on the benchtop.
Reaction Time Typically faster, reaction may reach completion in 2-4 hours.Generally slower, may require 6-12 hours or overnight for full conversion.[2]
Typical Yield Potentially high, but can be compromised by reagent decomposition or impurities.[1]Often more reproducible, leading to higher and more consistent isolated yields.
Purification Product purification can be complicated by boron-containing byproducts.Purification is often more straightforward due to a cleaner reaction profile.
Storage Long-term storage requires low temperatures and an inert atmosphere to prevent degradation.[1]Stable at room temperature for extended periods, simplifying inventory management.[1][7]

Practical Considerations: From Benchtop to Scale-Up

Beyond reaction kinetics, several practical factors influence the choice of reagent, especially in process development and manufacturing settings.

  • Purification: This is a significant differentiator. Boronate esters are generally non-polar and behave well during silica gel chromatography.[1] Boronic acids, in contrast, can be more challenging to purify. Methods may include recrystallization or derivatization into a salt for extraction, which adds steps to the overall process.[9]

  • Stability in Solution: The instability of some boronic acids is not limited to the solid state. Certain reactive pinacol boronate esters have been noted for their facile hydrolysis to the corresponding boronic acid in solution, posing unique analytical challenges that require specialized methods to prevent degradation during analysis.[10]

  • Process Robustness: The superior stability of boronate esters makes them highly suitable for applications where process robustness is critical, such as in automated synthesis platforms or when developing manufacturing routes for active pharmaceutical ingredients (APIs).[2][11] The predictable quality and behavior of boronate esters reduce batch-to-batch variability.

Experimental Protocols: A Side-by-Side Workflow

The following protocols outline a typical Suzuki-Miyaura coupling to highlight the practical differences in workflow.

Experimental_Workflow cluster_acid Protocol A: Boronic Acid cluster_ester Protocol B: Boronate Ester A1 1. Add Aryl Halide, Solvent, & Base to Flask A2 2. Sparge with Inert Gas A1->A2 A3 3. Add Boronic Acid (handle under inert gas if possible) A2->A3 A4 4. Add Pd Catalyst A3->A4 A5 5. Heat to Reaction Temp (e.g., 85°C, 2-4h) A4->A5 A6 6. Aqueous Workup A5->A6 A7 7. Purification (may require special techniques) A6->A7 B1 1. Add Aryl Halide, Boronate Ester, Solvent, & Base to Flask B2 2. Sparge with Inert Gas B1->B2 B3 3. Add Pd Catalyst B2->B3 B4 4. Heat to Reaction Temp (e.g., 85°C, 6-12h) B3->B4 B5 5. Aqueous Workup B4->B5 B6 6. Purification (Standard Chromatography) B5->B6

Caption: Comparative workflow for Suzuki-Miyaura coupling using a boronic acid versus a boronate ester.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and a Boron Reagent

Reagents & Equipment:

  • 4-Bromoanisole

  • This compound OR its pinacol ester derivative (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equivalents)[12]

  • Base (e.g., 2 M aqueous Na₂CO₃ solution)[12]

  • Solvent (e.g., Toluene/Dioxane mixture)[12]

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the 4-bromoanisole (1 equiv.), the chosen boron reagent (1.2 equiv.), and the solvent mixture.

    • If using the boronate ester, it can be weighed and added in the open atmosphere. For the boronic acid, minimizing air exposure is recommended.

  • Degassing: Add the aqueous base to the mixture. Sparge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • For the boronic acid, expect a shorter reaction time (e.g., 2-4 hours).

    • For the boronate ester, the reaction will likely require a longer period (e.g., 6-12 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The product from the boronate ester reaction is often cleaner and easier to purify.

Conclusion and Recommendations

The choice between this compound and its boronate ester derivatives is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

Choose this compound when:

  • Maximizing reaction rate is the primary goal. [2]

  • The reagent can be used shortly after purchase or preparation and has been stored under strict inert conditions.

  • The subsequent purification scheme can accommodate potential boron-based impurities.

Choose a 4-Trimethylsilylphenylboronate Ester (e.g., Pinacol Ester) when:

  • Stability, ease of handling, and long-term storage are critical. [2]

  • High purity of the starting material is essential for reproducibility and the success of subsequent synthetic steps.

  • The reaction is part of an automated, high-throughput, or process development workflow where reliability is paramount.[2]

  • A cleaner reaction profile and more straightforward purification are desired.

Ultimately, for complex, multi-step syntheses common in drug discovery and development, the superior stability, reliability, and ease of handling of boronate esters often make them the preferred choice, despite the generally higher intrinsic reactivity of the parent boronic acid.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Trimethylsilylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Trimethylsilylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.